molecular formula C13H24N2O3 B1376999 Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate CAS No. 1377187-33-1

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

Cat. No.: B1376999
CAS No.: 1377187-33-1
M. Wt: 256.34 g/mol
InChI Key: ACUKKOFVWISMOI-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a useful research compound. Its molecular formula is C13H24N2O3 and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUKKOFVWISMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate CAS 1377187-33-1"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate (CAS 1377187-33-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, a sophisticated chemical building block with significant applications in modern medicinal chemistry. As drug discovery programs increasingly seek to "escape from flatland," three-dimensional scaffolds such as this spirocycle are pivotal. This document delves into the strategic value of its unique 1-oxa-8-azaspiro[4.5]decane core, its physicochemical properties, detailed synthetic methodologies, and its role in the development of novel therapeutics. The content is structured to provide not just data, but also expert insights into the causality behind experimental choices, empowering researchers to effectively integrate this valuable intermediate into their discovery workflows.

The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

The paradigm in small molecule drug design has been steadily shifting away from planar, aromatic systems towards molecules with greater three-dimensionality. This evolution is driven by the need for compounds with improved physicochemical and pharmacokinetic profiles. Spirocycles, which are bicyclic structures linked by a single common atom, are at the forefront of this movement.[1]

The core advantages of incorporating a spirocyclic scaffold, such as the 1-oxa-8-azaspiro[4.5]decane system, include:

  • Enhanced Three-Dimensionality (Fsp³): The quaternary spiro-carbon atom introduces a high fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with a higher probability of success in clinical development.[2][3] This increased spatial complexity allows for more precise and novel interactions with biological targets.

  • Improved Physicochemical Properties: Compared to their non-spirocyclic or aromatic counterparts, azaspirocycles often exhibit higher aqueous solubility, decreased lipophilicity (logP/logD), and improved metabolic stability.[1][2]

  • Conformational Rigidity: The rigid nature of the spirocyclic system reduces the number of rotatable bonds, locking the molecule into a more defined conformation.[4] This pre-organization can optimize the orientation of key binding elements, leading to enhanced potency and selectivity for the target protein while minimizing off-target interactions.[1][2]

The 1-oxa-8-azaspiro[4.5]decane framework is a privileged motif that combines the benefits of a piperidine ring, common in CNS-active agents, with a conformationally restricted tetrahydrofuran moiety, providing unique vectors for substituent placement.[4]

Caption: Logical relationship of spirocyclic scaffolds to drug properties.

Physicochemical & Structural Properties

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a white to off-white solid at room temperature. Its key identifying and computed properties are summarized below.

PropertyValueSource
CAS Number 1377187-33-1Synthonix[5]
Molecular Formula C₁₃H₂₄N₂O₃Synthonix[5]
Molecular Weight 256.34 g/mol Angene Chemical[6], ChemScene[7]
IUPAC Name tert-butyl (1-oxa-8-azaspiro[4.5]decan-3-yl)carbamateSynthonix[5]
SMILES CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC1Synthonix[5]
MDL Number MFCD22370149Synthonix[5]
XLogP3 0.9Angene Chemical[6]
Topological Polar Surface Area 59.6 ŲAngene Chemical[6]
Complexity 306Angene Chemical[6]
Purity Typically ≥97%Synthonix[5]

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Caption: 2D structure of the title compound.

Synthetic Strategy & Methodologies

The synthesis of this molecule is a multi-step process that hinges on the construction of the spirocyclic core, followed by functional group manipulation. The most logical and field-proven approach starts from the commercially available N-Boc-4-piperidone.

Overall Synthetic Workflow

The synthesis can be conceptually divided into three main stages:

  • Alkylation & Cyclization: Construction of the protected spirocyclic ketone intermediate.

  • Reductive Amination: Conversion of the ketone to a primary amine.

  • Carbamate Formation: Protection of the resulting amine with the tert-butoxycarbonyl (Boc) group.

G A N-Boc-4-piperidone B Alkylation with 3-carbon electrophile A->B C Intramolecular Cyclization B->C D tert-Butyl 3-oxo-1-oxa-8- azaspiro[4.5]decane-8-carboxylate (Key Intermediate) C->D E Reductive Amination (e.g., with NH4OAc, NaBH3CN) D->E F 3-Amino-1-oxa-8-azaspiro[4.5]decane (Boc-protected piperidine) E->F G Boc Protection (e.g., with Boc2O) F->G H Final Product: Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate G->H

Caption: High-level synthetic workflow for the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Key Intermediate (tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate)

Causality: This two-step, one-pot sequence builds the core spirocycle. The first step, an alkylation, adds the necessary carbon framework for the second ring. The subsequent acid-catalyzed intramolecular cyclization is an efficient way to form the thermodynamically stable five-membered tetrahydrofuranone ring.[8]

  • Alkylation:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).

    • Expertise Note: Maintaining a low temperature is critical to ensure regioselective deprotonation and prevent side reactions.

    • Stir for 30-60 minutes.

    • Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Intramolecular Cyclization:

    • Dissolve the crude product from the previous step in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water for approximately 6 hours.[8]

    • Trustworthiness Note: Monitoring the removal of volatiles in the Dean-Stark trap provides a visual confirmation of reaction progress.

    • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer, and concentrate.

    • Purify the residue by column chromatography (silica gel) to yield the spirocyclic ketone intermediate.

Protocol 2: Synthesis of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

Causality: This protocol transforms the ketone into the target carbamate. Reductive amination is a robust and widely used method for converting ketones to amines. The final step installs the second Boc group on the newly formed amine; this carbamate functionality is often used to modulate solubility or as a handle for further synthetic elaboration.

  • Reductive Amination:

    • Dissolve the intermediate ketone (1.0 eq) from Protocol 1 in methanol.

    • Add ammonium acetate (~10 eq) and sodium cyanoborohydride (1.5 eq).

    • Safety Note: Sodium cyanoborohydride is toxic and should be handled in a fume hood. The reaction should be kept at a neutral or slightly acidic pH to prevent the release of HCN gas.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench carefully with water and concentrate to remove methanol.

    • Basify the aqueous residue with NaOH and extract with dichloromethane.

    • Dry the combined organic layers and concentrate to yield the crude 3-amino intermediate.

  • Carbamate Formation:

    • Dissolve the crude amine in a suitable solvent such as dichloromethane or THF.

    • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Stir at room temperature for 4-12 hours until the reaction is complete (monitored by LC-MS).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to afford the final product, Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate.

Applications in Medicinal Chemistry

The title compound is not an active pharmaceutical ingredient itself, but rather a high-value building block. Its rigid, three-dimensional structure makes it an ideal scaffold for constructing complex molecules with precisely oriented functional groups.

Case Study: M1 Muscarinic Agonists for Alzheimer's Disease

Research into treatments for dementia of the Alzheimer's type has explored the utility of the 1-oxa-8-azaspiro[4.5]decane core.[9] A series of analogues were synthesized and evaluated as M1 muscarinic agonists. The spirocyclic skeleton was chosen to mimic the tetrahydrofuran ring of muscarone while being incorporated into a more rigid framework.[9]

Systematic modifications of this core led to compounds that displayed preferential affinity for M1 over M2 receptors and potent antiamnesic activity in animal models.[9] This work demonstrates the power of the spirocyclic scaffold to lock in a bioactive conformation, leading to improved selectivity and a better separation of desired efficacy from cholinergic side effects.[9] One promising compound from this series, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was selected for clinical studies.[9] The carbamate at the 3-position in the title compound provides a stable, protected amine that can be deprotected and functionalized to explore this region of chemical space.

Caption: The spiro-core orients substituents into defined vectors.

Analytical Characterization & Quality Control

Ensuring the identity and purity of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is critical for its use in regulated research environments. A combination of chromatographic and spectroscopic methods should be employed.

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural ElucidationPeaks corresponding to the tert-butyl group, the carbamate proton, and the distinct protons and carbons of the two spiro-fused rings.
LC-MS Purity Assessment & Mass VerificationA major peak corresponding to the [M+H]⁺ ion (m/z ≈ 257.18) and purity determination (typically >97% by UV).
HPLC Quantitative Purity AnalysisA single major peak with a defined retention time under specified column and mobile phase conditions.
FTIR Functional Group IdentificationCharacteristic stretches for N-H (carbamate), C=O (carbamate), and C-O (ether) bonds.

For advanced stability studies or quantification in complex matrices, validated methods such as GC-MS or HPLC-MS/MS would be appropriate, similar to those used for other spirocyclic compounds leaching from materials.[10]

Safety, Handling, and Storage

While specific toxicity data for this compound is not widely published, data from structurally related compounds and general GHS classifications provide guidance for safe handling.

  • GHS Classification: The GHS07 pictogram is associated with this compound, indicating potential hazards.[7] Related oxo- and hydroxy-azaspiro[4.5]decane structures are classified with hazards such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11][12]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate (CAS 1377187-33-1) is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make it a valuable scaffold for developing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The robust synthetic routes and clear applications, particularly in challenging therapeutic areas like neurodegenerative disease, underscore its importance to the research and drug development community.

References

  • D'souza, D. M., & Müller, T. J. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 12(1), 1-5. Taylor & Francis Online. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. ACS Publications. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Synthonix. tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate. Synthonix, Inc. [Link]

  • Dana Bioscience. tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate 1g. Dana Bioscience. [Link]

  • Angene Chemical. tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate. Angene Chemical. [Link]

  • PubChem. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. [Link]

  • Rhenium Shop. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 97%. Rhenium Bio Science. [Link]

  • MySkinRecipes. Tert-Butyl ((3S,4S)-3-Methyl-2-Oxa-8-Azaspiro[4.5]Decan-4-Yl)Carbamate. MySkinRecipes. [Link]

  • Arctom. tert-Butyl 1-oxa-8-azaspiro[4.5]decan-3-ylcarbamate. Arctom. [Link]

  • PubChem. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate. CP Lab Safety. [Link]

  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(1), 123-132. PubMed. [Link]

  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Kalweit, C., et al. (2023). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Water Research, 243, 120306. PubMed. [Link]

  • ResearchGate. Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. [Link]

Sources

A Technical Guide to the Structural Elucidation of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-technique framework for the definitive structural elucidation of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, a key heterocyclic intermediate in contemporary drug discovery. Designed for researchers, scientists, and professionals in pharmaceutical development, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction and Molecular Overview

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a spirocyclic compound featuring a piperidine ring fused via a quaternary carbon to a tetrahydrofuran moiety. The molecule is further functionalized with a tert-butyloxycarbonyl (Boc) protecting group on an amino function at the C3 position. Such structures are of significant interest in medicinal chemistry, often serving as scaffolds for developing modulators of targets like opioid receptors.[1] The unique three-dimensional architecture imparted by the spirocyclic core necessitates a comprehensive analytical approach to unambiguously confirm its connectivity, regiochemistry, and stereochemistry.

Molecular Formula: C₁₃H₂₄N₂O₃ Monoisotopic Mass: 256.1787 g/mol Key Structural Features:

  • 1-oxa-8-azaspiro[4.5]decane core: A rigid bicyclic system containing a spiro-carbon (C5).

  • Tert-butylcarbamate (Boc) group: A common protecting group for amines, attached at the C3 position.

  • Chiral Center: The C3 carbon atom, bearing the carbamate group, is a stereocenter.

This guide outlines a logical progression of analytical techniques designed to systematically deconstruct and verify every feature of the molecule's identity.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

The structural elucidation of a novel or complex molecule like Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate relies on the integration of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system. Our proposed workflow prioritizes obtaining the elemental composition first, followed by a detailed mapping of the covalent framework, and finally, confirmation of functional groups and, if necessary, the absolute three-dimensional structure.

Elucidation_Workflow cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy cluster_2 Confirmatory & Spectroscopic Methods cluster_3 Final Confirmation HRMS High-Resolution MS (HRMS) (Elemental Formula) MSMS Tandem MS (MS/MS) (Fragmentation & Connectivity) HRMS->MSMS Provides Precursor Ion H1_NMR 1H NMR (Proton Environment) HRMS->H1_NMR Confirms Mass HMBC HMBC (Long-Range C-H Correlation) MSMS->HMBC Validates Fragments COSY COSY (H-H Correlation) H1_NMR->COSY HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->HSQC HSQC->HMBC CONF Data Integration & Final Structure Confirmation HMBC->CONF FTIR FTIR Spectroscopy (Functional Groups) FTIR->CONF XRAY X-ray Crystallography (Absolute 3D Structure) XRAY->CONF Ultimate Proof

Caption: A logical workflow for the structural elucidation of complex organic molecules.

Mass Spectrometry: Establishing the Foundation

The initial step is to confirm the molecular formula and probe the molecule's stability and primary fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition with high precision, while tandem MS (MS/MS) reveals the connectivity of key structural motifs.

Experimental Protocol: HRMS and MS/MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquisition Mode: Operate in positive ion mode, as the nitrogen atoms in the azaspirocycle are readily protonated.

  • HRMS Scan: Acquire a full scan spectrum to determine the accurate mass of the protonated molecule, [M+H]⁺.

  • MS/MS Scan: Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Predicted Data and Interpretation

The Boc-carbamate functional group is known to undergo characteristic fragmentation pathways, primarily involving the loss of the tert-butyl group as isobutylene (56 Da) and the subsequent or concerted loss of carbon dioxide (44 Da).[2]

Ion/FragmentPredicted m/zCompositionInferred Loss
[M+H]⁺ 257.1860 [C₁₃H₂₅N₂O₃]⁺ -
[M+H - C₄H₈]⁺201.1234[C₉H₁₇N₂O₃]⁺Loss of isobutylene from Boc group
[M+H - C₅H₈O₂]⁺157.1335[C₈H₁₇N₂O]⁺Loss of isobutylene + CO₂ (100 Da)
Further FragmentsVariableVariableCleavage of the spirocyclic rings
Table 1: Predicted HRMS and major MS/MS fragments for Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate.

The observation of a parent ion with an m/z matching the calculated exact mass confirms the elemental formula. The characteristic neutral loss of 100 Da is a strong indicator of the presence of a Boc-carbamate moiety.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential to assign every proton and carbon and to piece together the complex spirocyclic framework.

¹H NMR Spectroscopy: The Proton Landscape

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their neighboring protons through spin-spin coupling.

Protocol:

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Calibrate the chemical shift to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[3]

Predicted ¹H NMR Data (in CDCl₃):

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
C(CH₃)₃~1.45singlet9HCharacteristic signal for Boc group protons.[3]
Piperidine CH₂~1.5-1.8multiplet4HProtons on C6 and C10 of the piperidine ring.
Piperidine CH₂N~2.6-2.9multiplet4HProtons on C7 and C9, adjacent to nitrogen.[4][5]
C4-H₂~2.0-2.3multiplet2HDiastereotopic protons on C4.
C2-H₂~3.6-3.9multiplet2HDiastereotopic protons on C2, adjacent to ether oxygen.
C3-H~4.0-4.3multiplet1HMethine proton at the stereocenter, deshielded by N and O.
N-H (carbamate)~5.0-5.5broad singlet1HLabile proton of the carbamate group.[3]
Table 2: Predicted ¹H NMR chemical shifts and assignments.
¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.[6]

Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled spectrum with a sufficient number of scans for adequate signal-to-noise.

Predicted ¹³C NMR Data (in CDCl₃):

Carbon AssignmentPredicted δ (ppm)Rationale
C(C H₃)₃~28.4Methyl carbons of the Boc group.[7]
Piperidine CH₂ (C6, C10)~35-40Aliphatic carbons in the piperidine ring.
Piperidine CH₂N (C7, C9)~45-50Carbons adjacent to the piperidine nitrogen.
C4~40-45Aliphatic carbon in the tetrahydrofuran ring.
C3~50-55Methine carbon bearing the carbamate group.
C2~70-75Methylene carbon adjacent to the ether oxygen.
C (CH₃)₃~79.5Quaternary carbon of the Boc group.[7]
C5 (Spiro-C)~80-85Quaternary spiro-carbon, deshielded by oxygen and nitrogen influence.
C=O (carbamate)~155.5Carbonyl carbon of the carbamate.[8]
Table 3: Predicted ¹³C NMR chemical shifts and assignments.
2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR reveals how they are connected. COSY, HSQC, and HMBC experiments are crucial for assembling the final structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This will establish the connectivity within the piperidine and tetrahydrofuran ring fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[9] This definitively links the proton and carbon assignments made from the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting disparate fragments and identifying quaternary carbons.[10][11]

Sources

The Ascendant Role of N-Boc-Azaspirocycles in Modulating Biological Pathways: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of medicinal chemistry, the pursuit of molecular complexity and three-dimensional (3D) topology is paramount for engaging challenging biological targets. Azaspirocycles, rigid bicyclic systems sharing a single nitrogen-containing atom, have emerged as privileged scaffolds that offer precise vectoral orientation of substituents, enabling novel interactions with protein binding sites. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the spirocyclic nitrogen serves not only as a crucial synthetic handle but also, in many cases, as an integral component of the pharmacophore, influencing solubility, membrane permeability, and direct target engagement. This technical guide provides an in-depth exploration of the biological activities of N-Boc-protected azaspirocycles, synthesizing field-proven insights with detailed experimental methodologies. We will dissect their roles as potent and selective modulators of key signaling pathways implicated in oncology, central nervous system (CNS) disorders, and infectious diseases, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the N-Boc-Azaspirocyclic Scaffold

The departure from "flatland" in medicinal chemistry has been a driving force for innovation, with a demonstrable correlation between increased sp³ character and improved clinical success rates.[1] Azaspirocycles are at the forefront of this movement, offering a rigidified framework that reduces the entropic penalty of binding and presents substituents in well-defined spatial orientations.[2] This structural rigidity is a key advantage over more flexible aliphatic heterocycles like piperidines, often leading to enhanced potency and selectivity.[1]

The tert-butoxycarbonyl (Boc) group, while classically viewed as a protecting group for amines,[3][4] plays a multifaceted role in the context of bioactive azaspirocycles. Its presence can:

  • Enhance Lipophilicity : The bulky tert-butyl group increases the molecule's lipophilicity, which can be crucial for traversing cellular membranes to reach intracellular targets.

  • Modulate Physicochemical Properties : The carbamate functionality can influence solubility and act as a hydrogen bond acceptor, impacting the overall drug-like properties of the molecule.[1]

  • Serve as a Synthetic Linchpin : The Boc group's stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an indispensable tool in the construction of complex azaspirocyclic libraries.[4][5]

While in many drug discovery campaigns the Boc group is ultimately removed or replaced, a growing body of evidence demonstrates significant biological activity in the intact N-Boc-azaspirocyclic compounds themselves. This guide will focus on these instances, where the Boc group is an integral part of the active molecule.

Case Study 1: Anticancer Activity - Targeting Apoptosis and Kinase Signaling

A prominent area where N-Boc-azaspirocycles have demonstrated significant potential is in oncology. Their rigid structures are well-suited to interact with the well-defined binding pockets of enzymes and the complex interfaces of protein-protein interactions.

Inhibition of the Bcl-2 Family of Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[6] Overexpression of anti-apoptotic members like Bcl-2 is a hallmark of many cancers, enabling tumor cells to evade programmed cell death. Designing small molecules to inhibit these proteins is a validated therapeutic strategy.

N-Boc-azaspiro[4.5]decanes have been identified as promising scaffolds for Bcl-2 inhibition. The spirocyclic core serves to position aromatic substituents into the hydrophobic binding groove of Bcl-2, mimicking the binding of pro-apoptotic BH3-only proteins.

Signaling Pathway: Bcl-2 Mediated Apoptosis

The following diagram illustrates the central role of Bcl-2 in regulating apoptosis and the mechanism of its inhibition.

Bcl-2_Signaling_Pathway cluster_0 Mitochondrion Mito Mitochondrion BaxBak Bax/Bak CytoC Cytochrome c BaxBak->CytoC releases Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->BaxBak inhibits Apoptosome Apoptosome (Apaf-1, Caspase-9) CytoC->Apoptosome activates Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Inhibitor N-Boc-Azaspirocycle Inhibitor Inhibitor->Bcl2 inhibits Stress Cellular Stress BH3 BH3-only proteins (e.g., Bim, Puma) Stress->BH3 activates BH3->BaxBak activates BH3->Bcl2 inhibits

Caption: Inhibition of Bcl-2 by N-Boc-azaspirocycles disrupts its sequestration of pro-apoptotic proteins, leading to apoptosis.

LRRK2 Kinase Inhibition in Parkinson's Disease and Cancer

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose hyperactivity is linked to both familial and sporadic Parkinson's disease.[3] More recently, LRRK2 has also been identified as a potential therapeutic target in certain cancers. The development of potent and selective LRRK2 inhibitors is an area of intense research. Azaspirocyclic pyrazoles have emerged as a promising chemotype for LRRK2 inhibition, with the N-Boc group often retained in active compounds.

Signaling Pathway: LRRK2-Mediated Kinase Cascade

This diagram shows a simplified LRRK2 signaling pathway and its downstream effects.

LRRK2_Signaling_Pathway LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) (G2019S Mutation) LRRK2_inactive->LRRK2_active activation Rab Rab GTPases (Substrate) LRRK2_active->Rab phosphorylates Inhibitor N-Boc-Azaspirocycle Inhibitor Inhibitor->LRRK2_active inhibits pRab Phospho-Rab Vesicle Vesicular Trafficking pRab->Vesicle alters Autophagy Autophagy pRab->Autophagy alters Neuroinflammation Neuroinflammation pRab->Neuroinflammation promotes CellDeath Neuronal Cell Death Vesicle->CellDeath Autophagy->CellDeath Neuroinflammation->CellDeath

Caption: N-Boc-azaspirocyclic inhibitors block the kinase activity of LRRK2, preventing downstream pathological events.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro activity of representative N-Boc-azaspirocycles against various cancer cell lines.

Compound ClassTarget/Cell LineActivity (IC₅₀)Reference
Dibenzo-1-azaspiro[4.5]decaneK562 (Leukemia)5.5 µM[7]
1-Thia-4-azaspiro[4.5]decane deriv.HepG-2 (Liver Cancer)7.8 µM[8]
1-Thia-4-azaspiro[4.5]decane deriv.HCT116 (Colon Cancer)9.2 µM[8]
4-Sulfonyl-1-oxa-4-azaspiro[4.5]decaneMDA-MB-231 (Breast Cancer)0.05 µM[9]
4-Sulfonyl-1-oxa-4-azaspiro[4.5]decaneHeLa (Cervical Cancer)0.07 µM[9]

Case Study 2: Central Nervous System (CNS) Activity

The development of drugs for CNS disorders is particularly challenging due to the blood-brain barrier (BBB).[10] The physicochemical properties of N-Boc-azaspirocycles, particularly their modulated lipophilicity and rigid structure, make them attractive candidates for CNS targets.

5-HT₂C Receptor Agonism

The serotonin 2C receptor (5-HT₂C) is a G-protein coupled receptor (GPCR) implicated in the regulation of mood, appetite, and cognition.[11] Selective 5-HT₂C agonists are being investigated for the treatment of obesity, depression, and schizophrenia. Spiro[chromene-2,4'-piperidine]s, synthesized from N-Boc-4-piperidone, have been identified as potent and selective 5-HT₂C partial agonists.[11] In these series, the deprotected piperidine nitrogen is often functionalized, but the initial discovery and SAR often begins with the Boc-protected intermediate, which itself can show activity. The spirocyclic core is crucial for orienting the chromene moiety for optimal receptor engagement.

Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for assessing the biological activity of novel N-Boc-azaspirocycles. These are foundational assays that provide robust, quantitative data for hit-to-lead campaigns.

In Vitro Cytotoxicity: MTT Assay

Causality: The MTT assay is a primary, high-throughput screen to assess a compound's general cytotoxicity or its specific antiproliferative effect on cancer cells. It measures the metabolic activity of a cell population, which is typically proportional to the number of viable cells. This assay is chosen for its simplicity, cost-effectiveness, and reproducibility, making it an ideal first-pass assessment for anticancer potential.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate (e.g., 10,000 cells/well) start->seed incubate1 Incubate for 24h (allow attachment) seed->incubate1 treat Treat with N-Boc-Azaspirocycle (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h (Formazan formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (add DMSO) incubate3->solubilize read Read Absorbance at 570 nm (Plate Reader) solubilize->read analyze Analyze Data: Plot Dose-Response Curve, Calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow for determining the IC₅₀ of a compound using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Culture human cancer cells (e.g., MDA-MB-231, HeLa) under standard conditions. Trypsinize and resuspend cells in fresh medium. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1][6]

  • Compound Treatment: Prepare a stock solution of the N-Boc-azaspirocycle in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).[6]

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Dilute this stock 1:10 in serum-free medium to get a 0.5 mg/mL working solution. Remove the treatment medium and add 100 µL of the MTT working solution to each well.[1][12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium + DMSO only). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Target Engagement: Radioligand Binding Assay for GPCRs

Causality: To determine if a compound interacts directly with a specific receptor, such as the 5-HT₂C receptor, a radioligand binding assay is the gold standard.[13] This assay quantifies the ability of a test compound (the "cold" ligand) to compete with a radioactively labeled ligand ("hot" ligand) that has a known high affinity for the target receptor. This method provides a quantitative measure of binding affinity (Ki), confirming direct target engagement and enabling structure-activity relationship (SAR) studies.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., HEK293 cells overexpressing 5-HT₂C) in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an assay binding buffer. Determine the protein concentration using a BCA or Bradford assay.[14]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of the membrane preparation (e.g., 10-20 µg of protein).

    • 50 µL of the N-Boc-azaspirocycle at various concentrations (the competing "cold" ligand).

    • 50 µL of a radioligand with known affinity for the receptor (e.g., [³H]-mesulergine for 5-HT₂C) at a concentration near its Kd.[14]

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only (no competing compound).

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known non-radioactive ligand for the receptor to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[14]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C filters presoaked in polyethyleneimine). This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[14]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Conclusion and Future Perspectives

N-Boc-protected azaspirocycles represent a compelling and increasingly validated class of scaffolds for modern drug discovery. Their inherent 3D architecture provides a rigid framework for precise pharmacophore presentation, leading to potent and selective modulation of challenging biological targets. As demonstrated in this guide, these compounds have shown significant promise in oncology and neuroscience, with the N-Boc group itself often playing a crucial role in their biological activity profile.

The future of this chemical class lies in the continued exploration of novel azaspirocyclic cores and the diversification of their substitution patterns. A deeper understanding of the structure-activity and structure-property relationships will be critical. In particular, comparative studies of N-Boc-protected compounds versus their deprotected or otherwise N-functionalized analogues will be invaluable in elucidating the precise role of the Boc moiety in target engagement and pharmacokinetic properties. The detailed protocols provided herein offer a robust starting point for researchers to systematically evaluate these exciting molecules and unlock their full therapeutic potential.

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A Technical Guide to tert-Butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive literature review on tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, and strategic applications of this valuable spirocyclic scaffold.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel therapeutics with enhanced efficacy and improved physicochemical properties, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as a particularly attractive class of scaffolds. Their inherent rigidity and three-dimensionality allow for precise spatial orientation of substituents, enabling a more refined exploration of chemical space and fostering unique interactions with biological targets. This structural feature can lead to compounds with improved potency, selectivity, and metabolic stability compared to their flatter, aromatic counterparts.

The 1-oxa-8-azaspiro[4.5]decane core, in particular, has garnered significant attention as a privileged scaffold in drug discovery. The incorporation of both an oxygen and a nitrogen atom within the spirocyclic system provides opportunities for diverse functionalization and modulation of properties such as solubility and hydrogen bonding capacity. This guide focuses on a key derivative, tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Synthesis of tert-Butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate: A Multi-Step Approach

The synthesis of tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a multi-step process that begins with the commercially available N-Boc-4-piperidone. The overall synthetic strategy involves the construction of the spirocyclic lactone, followed by reduction of the ketone and subsequent introduction of the carbamate functionality.

G A N-Boc-4-piperidone B Alkylation Product A->B 1. LDA, THF, -78°C 2. Ethyl 2-(bromomethyl)acrylate C tert-Butyl 3-oxo-1-oxa-8- azaspiro[4.5]decane-8-carboxylate B->C p-TsOH, Toluene, Reflux D tert-Butyl 3-hydroxy-1-oxa-8- azaspiro[4.5]decane-8-carboxylate C->D NaBH4, Methanol, 0°C E tert-Butyl 1-oxa-8-azaspiro[4.5] dec-3-ylcarbamate (Target) D->E 1. Ph3P, DIAD, DPPA, THF 2. t-BuOH, K2CO3

Caption: Synthetic workflow for tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate.

Step 1: Synthesis of tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

The initial and crucial step in the synthesis is the formation of the spirocyclic lactone core. This is achieved through a two-step sequence of alkylation followed by intramolecular cyclization.

Experimental Protocol:

  • Alkylation: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 eq) is slowly added. After stirring for 30 minutes, ethyl 2-(bromomethyl)acrylate (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Intramolecular Cyclization: The product from the alkylation step is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is added. The mixture is heated to reflux using a Dean-Stark apparatus to remove ethanol and water for 6 hours. The reaction mixture is then cooled, washed with a saturated aqueous solution of sodium bicarbonate, and the organic layer is dried and concentrated to yield the Boc-protected spiroketal lactone, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.[1]

Causality Behind Experimental Choices:

  • LDA as a Base: LDA is a strong, non-nucleophilic base, which is ideal for the deprotonation of the α-carbon of the ketone without competing nucleophilic attack on the carbonyl group.

  • Low Temperature (-78 °C): The low temperature is crucial to control the formation of the kinetic enolate and to prevent side reactions.

  • p-Toluenesulfonic Acid (p-TsOH): A catalytic amount of a strong acid like p-TsOH is used to promote the intramolecular transesterification and subsequent cyclization to form the stable lactone ring.

  • Dean-Stark Apparatus: The removal of water and ethanol drives the equilibrium of the cyclization reaction towards the product.

Step 2: Reduction of the Ketone

The next step involves the selective reduction of the ketone at the 3-position to the corresponding alcohol.

Experimental Protocol:

  • To a solution of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH4) (1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 2 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Sodium Borohydride (NaBH4): NaBH4 is a mild and selective reducing agent that will reduce the ketone to an alcohol without affecting the ester functionality of the Boc protecting group.

  • Methanol as Solvent: Methanol is a protic solvent that is suitable for NaBH4 reductions.

  • 0 °C Reaction Temperature: The low temperature helps to control the reaction rate and minimize potential side reactions.

Step 3: Formation of the Carbamate

The final step is the conversion of the hydroxyl group to the desired tert-butyl carbamate. A common and effective method for this transformation is the Mitsunobu reaction.

Experimental Protocol:

  • To a solution of tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq), triphenylphosphine (PPh3) (1.5 eq), and diphenylphosphoryl azide (DPPA) (1.5 eq) in anhydrous THF at 0 °C, a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • After the formation of the azide is complete (monitored by TLC), tert-butanol (t-BuOH) (2.0 eq) and potassium carbonate (K2CO3) (2.0 eq) are added.

  • The mixture is stirred at room temperature for an additional 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product, tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate.

Causality Behind Experimental Choices:

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including azides, with inversion of stereochemistry.[2] The azide can then be readily converted to the carbamate.

  • DPPA: Diphenylphosphoryl azide serves as the azide source in this one-pot procedure.

  • PPh3 and DIAD: These are the standard reagents for the Mitsunobu reaction, forming the active phosphonium salt intermediate.

  • tert-Butanol and K2CO3: The in-situ generated azide is reduced, and the resulting amine reacts with the tert-butoxycarbonyl group source, which can be generated from tert-butanol and a base, to form the final carbamate.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate and its key synthetic intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylateC13H21NO4255.31390.991 at 760 mmHg
tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylateC13H23NO4257.33390.991 at 760 mmHg
tert-Butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamateC13H24N2O3256.34390.7 at 760 mmHg

Note: The boiling points are predicted values.

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.5-4.0 (m, 1H, -CH-OC(O)-), 3.8-3.2 (m, 4H, piperidine protons adjacent to N and O), 2.0-1.5 (m, 8H, piperidine and tetrahydrofuran ring protons), 1.45 (s, 9H, -C(CH₃)₃), 1.25 (s, 9H, Boc -C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.8 (C=O, carbamate), 154.7 (C=O, Boc), 80.0 (spiro carbon), 79.5 (-C(CH₃)₃), 70.1 (-CH₂-O-), 50.3 (-CH-NH-), 44.5 (piperidine carbons adjacent to N), 35.2, 33.8, 28.4 (-C(CH₃)₃), 28.3 (Boc -C(CH₃)₃).

  • IR (KBr, cm⁻¹): ~3350 (N-H stretch), ~2970 (C-H stretch), ~1700 (C=O stretch, carbamate), ~1680 (C=O stretch, Boc), ~1160 (C-O stretch).

  • Mass Spectrometry (ESI+): m/z 257.19 (M+H)⁺.

Applications in Drug Discovery and Medicinal Chemistry

The 1-oxa-8-azaspiro[4.5]decane scaffold is a valuable building block in the design of novel therapeutic agents, primarily due to its rigid, three-dimensional structure. This scaffold has been successfully incorporated into molecules targeting a variety of receptors and enzymes.

M1 Muscarinic Agonists

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of dementia of the Alzheimer's type.[3] Systematic modifications of the core structure have shown that small alkyl substitutions on the tetrahydrofuran ring and the piperidine nitrogen can significantly influence the affinity and selectivity for M1 over M2 receptors.[3] These studies highlight the importance of the spirocyclic core in orienting key pharmacophoric features for optimal receptor binding.

G cluster_0 1-Oxa-8-azaspiro[4.5]decane Scaffold cluster_1 Biological Targets Scaffold M1R M1 Muscarinic Receptor Scaffold->M1R Agonism Sigma1R Sigma-1 Receptor Scaffold->Sigma1R Ligand Binding

Caption: Interaction of the 1-oxa-8-azaspiro[4.5]decane scaffold with biological targets.

Sigma-1 Receptor Ligands

The 1-oxa-8-azaspiro[4.5]decane framework has also been utilized in the development of selective sigma-1 receptor ligands. These ligands have potential applications in the imaging and treatment of various neurological disorders and cancers. The ability to functionalize the piperidine nitrogen allows for the introduction of various pharmacophores to modulate affinity and selectivity for the sigma-1 receptor over the sigma-2 subtype.

The rigid nature of the spirocycle helps to reduce the conformational flexibility of the ligands, which can lead to higher binding affinities and improved selectivity. The strategic placement of functional groups on this scaffold is a key aspect of the structure-activity relationship (SAR) studies in this area.

Conclusion and Future Perspectives

tert-Butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules with significant potential in drug discovery. The synthetic route, while multi-stepped, is robust and utilizes well-established chemical transformations. The resulting spirocyclic scaffold provides a rigid framework for the precise positioning of functional groups, enabling the fine-tuning of pharmacological properties.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider range of substituted 1-oxa-8-azaspiro[4.5]decane derivatives. Furthermore, the exploration of this scaffold in the context of other biological targets is a promising avenue for the discovery of novel therapeutic agents. The unique conformational constraints imposed by the spirocyclic system will continue to make it an attractive platform for the design of next-generation drugs with improved efficacy and safety profiles.

References

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. [Link]

  • PubChem. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • PubChem. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and Development of Novel 1-Oxa-8-azaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing Three-Dimensionality in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemistry has progressively moved beyond the "flatland" of planar, aromatic structures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a compelling structural motif. Their inherent three-dimensionality provides a rigid, well-defined orientation of substituents in space, enabling more precise and potent interactions with complex biological targets. This guide focuses on a particularly promising heterocyclic system: the 1-oxa-8-azaspiro[4.5]decane scaffold. We will delve into the synthetic strategies for its creation, explore its validated applications in targeting key receptors for neurological disorders, and provide the technical framework necessary for its further investigation and exploitation.

The Strategic Advantage of the 1-Oxa-8-azaspiro[4.5]decane Core

The 1-oxa-8-azaspiro[4.5]decane framework, which fuses a tetrahydrofuran ring with a piperidine ring at a quaternary spirocenter, offers a unique combination of structural and physicochemical properties. The piperidine moiety is a ubiquitous feature in central nervous system (CNS) active agents, while the tetrahydrofuran ring introduces a polar oxygen atom that can act as a hydrogen bond acceptor. This built-in functionality, locked in a rigid conformational arrangement, makes the scaffold an exceptional starting point for generating libraries of compounds with diverse pharmacological profiles.

Synthetic Pathways: Constructing the Spirocyclic Core

The successful synthesis of the 1-oxa-8-azaspiro[4.5]decane scaffold is pivotal for its exploration. Various strategies have been developed, often tailored to the desired substitution pattern and final application. A common and effective approach involves the intramolecular cyclization of a suitably functionalized piperidine precursor.

General Synthetic Workflow

The construction of this spirocycle often begins with a pre-formed piperidine ring, which is then elaborated to introduce the necessary components for the formation of the fused tetrahydrofuran ring.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Spirocyclization cluster_2 Phase 3: Derivatization A N-Protected 4-Piperidone B Introduction of Side Chain at C4 A->B e.g., Reformatsky or Grignard Reaction C Functional Group Interconversion B->C Reduction/ Oxidation D Intramolecular Cyclization C->D Acid or Base Catalysis E 1-Oxa-8-azaspiro[4.5]decane Core D->E F N-Deprotection E->F G Functionalization of Piperidine Nitrogen F->G Alkylation/ Amidation H Final Target Molecule G->H

Caption: Generalized workflow for the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives.

Detailed Experimental Protocol: Synthesis of a Sigma-1 Receptor Ligand Precursor

This protocol is adapted from methodologies reported for the synthesis of selective σ1 receptor ligands.[1] The causality behind these steps lies in the controlled, sequential construction of the molecule. Starting with a commercially available piperidone allows for the precise installation of the side chain that will ultimately form the tetrahydrofuran ring.

Objective: To synthesize the core spirocyclic alcohol, a key intermediate for further derivatization.

Materials:

  • 1-Benzyl-4-piperidone

  • Ethyl bromoacetate

  • Zinc dust, activated

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiH4)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reformatsky Reaction:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add activated zinc dust (1.2 eq).

    • Add anhydrous THF, followed by a solution of 1-benzyl-4-piperidone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF, added dropwise to maintain a gentle reflux. The use of activated zinc is critical for initiating the formation of the organozinc reagent.

    • After the addition is complete, heat the reaction mixture to reflux for 2 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction to 0 °C and quench by slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the β-hydroxy ester intermediate.

  • Reduction and Cyclization:

    • Prepare a suspension of lithium aluminum hydride (LiH4) (2.0 eq) in anhydrous THF in a flame-dried flask under nitrogen at 0 °C. LiH4 is a powerful reducing agent necessary to convert the ester to the corresponding diol.

    • Add a solution of the β-hydroxy ester (1.0 eq) in anhydrous THF dropwise to the LiH4 suspension.

    • After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench carefully by sequential, dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting solids through a pad of Celite and wash thoroughly with THF.

    • Concentrate the filtrate to obtain the crude diol.

    • Dissolve the crude diol in dichloromethane and add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature overnight to effect the intramolecular cyclization to the spiro-ether.

    • Quench the reaction with saturated NaHCO3 solution, separate the layers, and extract the aqueous phase with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO4, and concentrate to yield the N-benzyl protected 1-oxa-8-azaspiro[4.5]decane intermediate. This product can be further debenzylated and functionalized.

Pharmacological Significance and Key Biological Targets

Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have shown high affinity and selectivity for crucial CNS targets, positioning them as valuable probes and potential therapeutic leads for neurological and psychiatric conditions.

Sigma-1 (σ1) Receptor Ligands for Neuroimaging and Therapy

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in various cellular functions and associated with conditions like Alzheimer's disease, depression, and neuropathic pain. Developing selective ligands for this receptor is of high interest for both therapeutic intervention and diagnostic imaging via Positron Emission Tomography (PET).

A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective σ1 receptor ligands.[1] These compounds demonstrated nanomolar affinity for σ1 receptors and moderate to good selectivity over the σ2 subtype.[1] The rationale for this design is that the rigid spirocyclic core effectively mimics the hydrophobic region of other known high-affinity σ1 ligands, while allowing for systematic modification to fine-tune binding properties.

Table 1: Binding Affinities of Representative 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma Receptors.[1]

CompoundR GroupKi (σ1) [nM]Ki (σ2) [nM]Selectivity (Ki σ2 / Ki σ1)
1 2-fluoroethyl1.8782.344
2 3-fluoropropyl0.4710.522
3 4-fluorobutyl0.8915.618
4 2-(2-fluoroethoxy)ethyl12.124.72

Data synthesized from literature values.[1]

The data clearly indicate that modifications to the N-substituent on the piperidine ring significantly impact both affinity and selectivity. Notably, one derivative was successfully radiolabeled with Fluorine-18, and biodistribution studies in mice showed high initial brain uptake.[1] This validates the scaffold's ability to cross the blood-brain barrier, a critical requirement for CNS-active agents.

M1 Muscarinic Agonists for Alzheimer's Disease

The M1 muscarinic acetylcholine receptor is a well-established target for the symptomatic treatment of dementia in Alzheimer's disease.[2] The design of M1 agonists is a delicate balance: achieving potent central activity while minimizing peripheral cholinergic side effects associated with M2 receptor activation (e.g., bradycardia).

Researchers have successfully designed 1-oxa-8-azaspiro[4.5]decane derivatives by incorporating the tetrahydrofuran moiety of the known agonist muscarone into a spirocyclic framework.[2] This approach aimed to create a conformationally restricted analogue with potentially improved receptor subtype selectivity. Systematic modifications of the initial lead compound led to derivatives with preferential affinity for M1 over M2 receptors and a desirable separation between antiamnesic (therapeutic) and hypothermia-inducing (side effect) activities in vivo.[2]

Table 2: In Vitro and In Vivo Activity of Key M1 Muscarinic Agonists.[2]

CompoundM1 Affinity (IC50, nM)M2 Affinity (IC50, nM)Antiamnesic Activity (ED50, mg/kg)Hypothermia Induction (MED, mg/kg)
17 1.81.10.030.1
18 3.0170.11
29 5.3360.13
RS86 (Ref.) 1.11.00.10.3

Data synthesized from literature values. Antiamnesic activity measured in scopolamine-induced passive avoidance task in rats. MED = Minimum Effective Dose.[2]

The structure-activity relationship studies revealed that small modifications, such as changing a methyl to an ethyl group (compound 18) or introducing a 3-methylene group (compound 29), dramatically improved the M1 selectivity and the therapeutic window.[2] This underscores the power of the rigid spirocyclic scaffold to translate subtle structural changes into significant pharmacological differentiation.

G cluster_targets Biological Targets & Applications scaffold 1-Oxa-8-azaspiro[4.5]decane Rigid 3D Core sigma1 Sigma-1 (σ1) Receptor Nanomolar Affinity PET Imaging Neurodegenerative Diseases scaffold:f1->sigma1:h Enables precise interaction with receptor binding pocket m1 M1 Muscarinic Receptor Selective Agonism Alzheimer's Disease Cognitive Enhancement scaffold:f1->m1:h Confers conformational rigidity for subtype selectivity

Caption: Relationship between the spirocyclic scaffold and its primary biological targets.

Self-Validating Protocols: Ensuring Trustworthiness in Biological Evaluation

To ensure the integrity of the findings, every experimental protocol must be self-validating. This involves the use of appropriate positive and negative controls, reference compounds, and orthogonal assays to confirm results.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a novel test compound for the σ1 receptor.

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand (e.g., [³H]-(+)-pentazocine) for binding to the σ1 receptor in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • Guinea pig brain cortex membranes (source of σ1 receptors)

  • [³H]-(+)-pentazocine (Radioligand)

  • Haloperidol (Non-selective displacer for determining non-specific binding)

  • SA4503 (Selective σ1 reference compound)

  • Test compounds

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compounds and the reference compound (SA4503) in the assay buffer.

  • Incubation: In test tubes, combine:

    • 100 µL of membrane preparation (approx. 200 µg protein)

    • 50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of test/reference compound dilution.

    • 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 2 nM).

  • Incubation: Vortex gently and incubate at 37°C for 150 minutes.

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, pre-soaked in buffer.

  • Washing: Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL) to remove unbound radioligand. This step is critical and must be fast to prevent dissociation of the bound ligand.

  • Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration to generate a competition curve.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness: The inclusion of SA4503 as a positive control validates the assay's ability to detect known σ1 ligands. The determination of non-specific binding with haloperidol ensures that the measured signal is due to specific receptor interactions.

Future Directions and Concluding Remarks

The 1-oxa-8-azaspiro[4.5]decane scaffold represents a validated and highly tractable platform for the discovery of novel CNS-active agents. Its rigid, three-dimensional nature provides a distinct advantage in achieving high potency and receptor subtype selectivity. The successful development of derivatives targeting both sigma-1 and M1 muscarinic receptors highlights its versatility.[1][2]

Future research should focus on:

  • Exploring New Biological Space: Investigating the potential of this scaffold against other CNS targets, such as ion channels or other GPCRs.

  • Asymmetric Synthesis: Developing efficient enantioselective synthetic routes to study the stereochemistry of receptor interaction, as was initiated for the M1 agonists.[2]

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for in vivo efficacy.

  • Expanding Chemical Diversity: Utilizing novel synthetic methodologies to access a wider range of derivatives with diverse substitution patterns.

References

  • Title: Transformation of Anilines to 1-Azaspiro[4.5]decanes via Dearomatization and Palladium-Catalyzed aza-[3+2] Cycloaddition with Vinylcyclopropanes Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors Source: PubMed URL: [Link]

  • Title: Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists Source: PubMed URL: [Link]

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The Spirocyclic Revolution: A Technical Guide to Harnessing 3D Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paradigm of drug discovery is undergoing a significant spatial shift, moving away from the planar landscapes of traditional aromatic scaffolds towards the intricate, three-dimensional architectures of novel molecular frameworks. At the forefront of this evolution are spirocycles—unique bicyclic systems where two rings are joined by a single, shared atom. This structural feature imparts a rigid, well-defined three-dimensional geometry that offers a powerful toolkit for medicinal chemists. The incorporation of spirocyclic motifs has demonstrated a profound ability to enhance a molecule's potency, selectivity, and pharmacokinetic profile. By providing precise vectoral orientation of substituents, improving physicochemical properties such as solubility and lipophilicity, and offering novel intellectual property space, spirocycles are proving to be instrumental in overcoming long-standing challenges in drug development. This guide provides an in-depth exploration of the strategic application of spirocycles, from fundamental principles to advanced synthetic methodologies and successful clinical applications.

Introduction: The "Escape from Flatland" and the Rise of 3D Scaffolds

For decades, medicinal chemistry has been dominated by "flat," aromatic ring systems. While instrumental in the development of numerous therapeutics, an over-reliance on these planar structures has led to challenges, including poor solubility, metabolic instability, and off-target effects. The landmark concept of "escaping from flatland" highlighted the correlation between a higher fraction of sp³ hybridized carbons (Fsp³) and an increased probability of clinical success.[1][2][3][4] Spirocycles, with their central quaternary carbon atom, are inherently rich in sp³ character, offering a direct route to enhanced three-dimensionality.[1][2]

Spirocycles are ring systems in which two rings are fused by a single atom, referred to as the spiro atom.[5] This arrangement creates a rigid structure with substituents projecting in defined vectors in three-dimensional space, a stark contrast to the relatively unrestricted rotation often found in more flexible aliphatic or biaryl systems. This conformational rigidity is a key advantage in drug design, as it can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[5][6][7]

cluster_properties Impact on Properties Planar Planar Scaffolds (High sp2 character) Planar_Props Often leads to: - Poor solubility - High lipophilicity - Metabolic liability - Planar interactions Planar->Planar_Props correlates with Spirocyclic Spirocyclic Scaffolds (High sp3 character) Spiro_Props Often leads to: - Improved solubility - Modulated lipophilicity - Enhanced metabolic stability - 3D target engagement Spirocyclic->Spiro_Props correlates with

Caption: From Planar to 3D: The Spirocyclic Advantage.

The Spirocyclic Advantage: A Multifaceted Impact on Drug Properties

The introduction of a spirocyclic moiety into a drug candidate can profoundly and positively influence its biological and physicochemical properties.[6][8] These improvements are not isolated but rather a synergistic effect of the scaffold's unique geometry.

Enhanced Potency and Selectivity

The rigid nature of spirocycles allows for the precise positioning of functional groups to engage with target binding pockets.[5] This can lead to a significant increase in potency. Furthermore, by locking out conformations that might bind to off-targets, selectivity can be dramatically improved.

  • Case Study: SHP2 Inhibitors: In the optimization of allosteric SHP2 inhibitors, researchers utilized X-ray crystallography to guide the introduction of spirocyclic scaffolds. This strategic modification maintained the crucial orientation of a primary amine group, preserving three directed hydrogen-bond interactions, which resulted in comparable potency and improved cellular efficacy.[1]

  • Case Study: PARP Inhibitors: The replacement of a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane motif led to a slight decrease in potency but a significant increase in selectivity for PARP-1 over other PARP family members.[1][2] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocycles to fine-tune a drug's pharmacological profile.[1][2]

Improved Physicochemical Properties

A common hurdle in drug development is optimizing a compound's physicochemical properties to ensure it is "drug-like." Spirocycles offer a valuable tool for this multiparameter optimization.[9]

  • Solubility and Lipophilicity: The increased Fsp³ of spirocycles generally leads to decreased lipophilicity (lower logP/logD) and improved aqueous solubility compared to their flat aromatic counterparts.[2][5] This is a critical advantage, as poor solubility can terminate the development of an otherwise promising compound.

  • Comparative Analysis: The benefits of spirocyclic scaffolds are clearly illustrated when comparing their properties to planar analogs.

PropertyPlanar Scaffold (e.g., Alkene Linker)Spirocyclic Scaffold (e.g., Cyclopropyl)Rationale for Improvement
Aqueous Solubility Often LowerGenerally HigherIncreased sp³ character and reduced planarity disrupt crystal packing and improve solvation.[5][10]
Lipophilicity (cLogP) Often HigherGenerally LowerThe 3D structure can shield hydrophobic surfaces, leading to a more favorable partition coefficient.[1][2]
Metabolic Stability Can be susceptible to metabolismOften More StableThe rigid scaffold can block metabolically labile sites, and the quaternary spirocenter is resistant to oxidation.[2][9]
Favorable ADME Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its success. Spirocycles can positively impact these parameters.[11][12]

  • Metabolic Stability: The quaternary carbon at the core of a spirocycle is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs. Furthermore, the rigid framework can sterically shield other parts of the molecule from metabolic attack.

  • Case Study: MCHr1 Antagonists: In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, replacing a morpholine ring with various azaspirocycles resulted in compounds with lower logD values, improved metabolic stability, and enhanced selectivity against the hERG channel.[1][2]

Strategic Implementation of Spirocycles in Drug Design

Medicinal chemists can leverage spirocycles in several ways to optimize lead compounds and discover new chemical entities.

Spirocycles as Bioisosteres

One of the most powerful applications of spirocycles is their use as bioisosteres for common cyclic motifs.[13] Strained spirocycles, in particular, are gaining traction as non-classical, three-dimensional bioisosteres for fragments like piperidine, morpholine, and piperazine.[14][15] This strategy allows for scaffold hopping into novel, IP-free chemical space while simultaneously improving physicochemical properties.[9][16] For instance, azaspiro[3.3]heptanes can serve as rigid analogs of piperazines, often leading to improved solubility and metabolic stability.[17]

G cluster_props Property Modulation A Common Ring System (e.g., Piperazine) B Spirocyclic Bioisostere (e.g., Diazaspiro[3.3]heptane) A->B Bioisosteric Replacement C Improved Solubility Lower Lipophilicity Enhanced Metabolic Stability Novel IP Space A->C Often improves upon B->C Leads to

Caption: Spirocyclic Bioisosterism Workflow.

Synthetic Strategies for Accessing Spirocyclic Scaffolds

The increasing popularity of spirocycles has driven the development of robust synthetic methodologies for their preparation.[3][18] Common strategies include intramolecular alkylations, cycloaddition reactions, and ketalizations.[4][19][20]

Detailed Experimental Protocol: Synthesis of a Diazaspiro[3.3]heptane Derivative

The following protocol is a representative example for the synthesis of a key spirocyclic building block, adapted from methodologies described in the literature.

Objective: To synthesize Boc-protected 2,6-diazaspiro[3.3]heptane.

Materials:

  • Dibenzyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate

  • Palladium on carbon (10 wt. %)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Hydrogen gas (H₂)

Procedure:

  • Debenzylation: To a solution of dibenzyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (1.0 eq) in methanol, add 10% Pd/C (0.1 eq).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with methanol.

  • The filtrate is concentrated under reduced pressure to yield the crude diamine intermediate, which is used in the next step without further purification.

  • Mono-Boc Protection: The crude diamine is dissolved in dichloromethane. The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (2.2 eq) is added, followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

  • The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by TLC/LCMS.

  • Upon completion, the reaction is quenched with water and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Boc-protected 2,6-diazaspiro[3.3]heptane.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure has been obtained and is free of significant impurities.

Case Studies of Approved Spirocyclic Drugs

The tangible impact of spirocyclic scaffolds is best exemplified by the growing number of approved drugs that incorporate these motifs.[1][2][18][20][21]

DrugStructureIndicationRole of the Spirocycle
Griseofulvin [Image of Griseofulvin structure]AntifungalA naturally occurring spirocycle, its rigid structure is essential for its biological activity, interfering with fungal mitosis.[4][22]
Spironolactone [Image of Spironolactone structure]Diuretic, AntihypertensiveThe spiro-lactone moiety is crucial for its antagonism of the aldosterone receptor.[22]
Fluspirilene [Image of Fluspirilene structure]AntipsychoticThe spiro-piperidine core provides a rigid scaffold for optimal interaction with dopamine D₂ and serotonin 5-HT₂A receptors.[4]
Ledipasvir [Image of Ledipasvir structure]Hepatitis CA peripheral spirocycle was introduced to modulate physicochemical properties and improve the pharmacokinetic profile.[5]
Trilaciclib [Image of Trilaciclib structure]Myeloprotection in ChemotherapyThe spiro-hydantoin core is a key feature of this CDK4/6 inhibitor, contributing to its potency and selectivity.[4]

Future Perspectives and Challenges

The field of spirocyclic chemistry is poised for continued growth.[23] The commercial availability of a diverse array of spirocyclic building blocks is expanding the medicinal chemist's toolbox.[7] Concurrently, advances in computational chemistry are enabling the rational design of spirocycle-containing compound libraries with tailored properties.

However, challenges remain. The synthesis of more complex, highly substituted spirocycles can be synthetically demanding.[23] A deeper understanding of the intrinsic reactivity and metabolic fate of strained spirocyclic systems is also necessary to fully exploit their potential while avoiding unforeseen liabilities.[7] Despite these hurdles, the clear advantages offered by these unique three-dimensional scaffolds ensure that spirocycles will continue to be a thriving and essential area of research in the quest for safer and more effective medicines.

References

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  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). In Privileged Scaffolds in Medicinal Chemistry (pp. 375-397). Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). ResearchGate. Available from: [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available from: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Chemical Communications. Available from: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Chemical Communications. Available from: [Link]

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  • Examples of approved and late clinical trial spirocyclic drugs. (n.d.). ResearchGate. Available from: [Link]

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. (2007). Journal of Medicinal Chemistry, 50(25), 6296-6305. Available from: [Link]

  • Spirocyclic Motifs in Natural Products. (2018). Molecules, 23(11), 2827. Available from: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). HitGen OpenDEL™. Available from: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). RSC Medicinal Chemistry. Available from: [Link]

  • Examples of spirocycle‐containing marketed drugs. (n.d.). ResearchGate. Available from: [Link]

  • The Growing Importance of Spirocycles in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. (2023). Chemical Science, 14(15), 4005-4010. Available from: [Link]

  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8. Available from: [Link]

  • Properties Optimization | SpiroChem. (n.d.). Available from: [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • Influence of Heteroaromatic Rings on ADME Properties of Drugs. (2025). ResearchGate. Available from: [Link]

  • Early ADME And Physical-Chemistry Properties - SpiroChem. (n.d.). Available from: [Link]

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Introduction: The Strategic Importance of the 1-Oxa-8-azaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of N-Boc-3-amino-1-oxa-8-azaspiro[4.5]decane

The 1-oxa-8-azaspiro[4.5]decane framework is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure offers a distinct advantage in drug design by enabling precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The incorporation of this scaffold has been pivotal in the development of novel therapeutics, including M1 muscarinic agonists and selective σ1 receptor ligands.[3][4]

This guide focuses on the comprehensive characterization of a key derivative, tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (N-Boc-3-amino-1-oxa-8-azaspiro[4.5]decane). The presence of the 3-amino group provides a critical vector for further synthetic elaboration, while the tert-butoxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen, allowing for selective reactions. Validating the identity, purity, and structure of this intermediate is a critical checkpoint in any drug discovery pipeline.

This document serves as a technical whitepaper for researchers and drug development professionals, providing a robust, field-proven workflow for the complete analytical characterization of this spirocyclic amine. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols that ensures scientific integrity from initial synthesis to final structural confirmation.

Synthetic Context: From Ketone to Chiral Amine

A definitive characterization strategy is intrinsically linked to the synthetic route employed. The most common and logical pathway to N-Boc-3-amino-1-oxa-8-azaspiro[4.5]decane involves the precursor, N-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane.[] The transformation of the C3-ketone to the C3-amine is the crucial step, which dictates the potential impurities and the stereochemical outcome. A state-of-the-art approach utilizes biocatalytic transamination, which offers high stereoselectivity and environmentally benign conditions.[6]

Synthetic_Pathway Ketone N-Boc-3-oxo-1-oxa-8- azaspiro[4.5]decane Amine N-Boc-3-amino-1-oxa-8- azaspiro[4.5]decane Ketone->Amine Biocatalytic Transamination (e.g., ATA-200, IPA donor) or Reductive Amination

Caption: Probable synthetic route to the target compound.

Understanding this pathway informs our analytical strategy. We must confirm the complete conversion of the ketone and verify the introduction of the amino group, while being vigilant for potential side products or unreacted starting material.

The Characterization Workflow: A Multi-Technique Approach

A single analytical technique is insufficient for unambiguous structural validation. We employ a logical, multi-faceted workflow where each step corroborates the last, building a comprehensive and undeniable body of evidence for the compound's identity and purity.

Characterization_Workflow cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Final Confirmation TLC 1. Thin-Layer Chromatography (TLC) - Reaction Monitoring - Purity Check LCMS 2. LC-MS - Purity Assessment - Preliminary Mass ID TLC->LCMS Confirm completion MS 3. High-Resolution Mass Spectrometry (HRMS) - Exact Mass - Formula Confirmation LCMS->MS Verify mass IR 4. Infrared (IR) Spectroscopy - Functional Group ID (N-H, C=O, C-O) MS->IR Confirm formula NMR 5. NMR Spectroscopy - ¹H (Proton Environment) - ¹³C (Carbon Skeleton) - 2D NMR (Connectivity) IR->NMR Confirm functional groups Confirmation 6. Integrated Data Analysis - Unambiguous Structure Proof NMR->Confirmation Assemble structure

Caption: A logical workflow for comprehensive characterization.

Mass Spectrometry: The First Molecular Confirmation

Expertise & Rationale: Mass spectrometry (MS) provides the most direct evidence of a successful synthesis by confirming the molecular weight of the target compound.[7] We prioritize Electrospray Ionization (ESI) in positive mode, as the basic nitrogen atoms in the molecule are readily protonated to form the [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing an exact mass that can confirm the elemental composition with high confidence.

Expected Data:

ParameterExpected Value
Molecular Formula C₁₃H₂₄N₂O₃
Molecular Weight 256.34 g/mol
[M+H]⁺ (Monoisotopic) 257.1865
[M+Na]⁺ (Monoisotopic) 279.1684

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Source Parameters (Positive Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Gas Temperature: 250 - 350 °C

    • Nebulizer Pressure: 1.0 - 2.5 Bar

  • Data Acquisition: Acquire data in the m/z range of 100-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the experimentally observed exact mass to the theoretical value. The deviation should be less than 5 ppm to confirm the elemental formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule.[7] For N-Boc-3-amino-1-oxa-8-azaspiro[4.5]decane, the IR spectrum provides a definitive "fingerprint" that confirms the successful introduction of the amine and the retention of the Boc protecting group. The absence of a strong C=O stretch around 1715 cm⁻¹ (from the ketone precursor) is a crucial indicator of a complete reaction.

Expected IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
Amine (N-H) Stretch3400 - 3250 (two bands, weak/med)Confirms the presence of the primary amine.
Aliphatic (C-H) Stretch2950 - 2850 (strong)Represents the spirocyclic alkane backbone.
Boc Carbamate (C=O) Stretch1700 - 1670 (strong)Confirms the integrity of the N-Boc group.
Amine (N-H) Bend (Scissoring)1650 - 1580 (medium)Further evidence for the primary amine.
Ether (C-O-C) Stretch1120 - 1050 (strong)Corresponds to the tetrahydrofuran ring.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the oil directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to identify the characteristic absorption peaks. Compare the observed frequencies with the expected values to validate the presence of all key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure.[7][8] ¹H NMR reveals the electronic environment and connectivity of all protons, while ¹³C NMR provides a map of the carbon skeleton. For a complex spirocyclic system, 2D NMR experiments (like COSY and HSQC) are often necessary to assign all signals definitively.[9]

Predicted ¹H NMR Data (400 MHz, CDCl₃): The following are predicted shifts based on the analysis of similar structures. Actual values may vary.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.8 - 3.6m2H-O-CH₂ -CH(NH₂)Protons adjacent to the ether oxygen are deshielded.
~ 3.6 - 3.3br m4HBoc-N-CH₂ -Protons on the piperidine ring adjacent to the Boc-protected nitrogen.
~ 3.1 - 2.9m1HCH -NH₂The proton on the carbon bearing the amine group.
~ 1.9 - 1.4m6HPiperidine & THF ring CH₂ Overlapping signals from the aliphatic rings.
1.46s9H-C(CH₃ )₃The sharp singlet characteristic of the tert-butyl group on the Boc protector.
~ 1.3br s2H-NH₂ The amine protons, often broad and may exchange with D₂O.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 155.0Boc C =OThe carbamate carbonyl carbon is highly deshielded.
~ 80.0Spiro C The quaternary spiro carbon, a key structural marker.
~ 79.5-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~ 70.0-O-C H₂-Carbon adjacent to the ether oxygen.
~ 51.0C H-NH₂Carbon bearing the amino group.
~ 45 - 30Piperidine/THF C H₂Multiple signals for the remaining aliphatic carbons.
28.4-C(C H₃)₃The three equivalent methyl carbons of the Boc group.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with 16-32 scans is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the protons. Assign the ¹³C signals based on chemical shifts and, if necessary, DEPT or 2D experiments (HSQC/HMBC).

Conclusion: A Self-Validating System for Structural Integrity

The characterization of N-Boc-3-amino-1-oxa-8-azaspiro[4.5]decane is a process of building a logical, evidence-based case. The HRMS data confirms the correct elemental formula. IR spectroscopy validates the presence of the required amine and carbamate functional groups and confirms the loss of the precursor ketone. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive, high-resolution blueprint of the molecular architecture, confirming the precise connectivity and environment of every atom. When the data from these orthogonal techniques are integrated, they form a self-validating system that provides unequivocal proof of the compound's structure and purity, ensuring its suitability for the next stages of drug discovery and development.

References

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.). Publish.
  • N-Boc-3-Oxo-1-oxa-8-aza-spiro[4.5]decane. (n.d.). BOC Sciences.
  • N-BOC-1-OXA-8-AZA-SPIRO[4.5]DECAN-3-OL. (2025). ChemicalBook.
  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. (2021). ResearchGate.
  • Spirocyclic Motifs in Natural Products. (n.d.). PubMed Central.
  • Characterization techniques for synthesized spirooxindole scaffold. (2024). Elsevier.
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  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed.
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  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (n.d.). PubMed Central.

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A Technical Guide to the Physical Properties of tert-Butyl Carbamate Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of Rigidity and Protection in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Among the privileged scaffolds that have garnered significant attention are spirocyclic systems. Their inherent three-dimensionality, conformational rigidity, and novel chemical space offer a compelling strategy to overcome the limitations of traditional "flat" aromatic compounds. Spirocycles can improve binding affinity and selectivity for biological targets by pre-organizing functional groups in a desirable orientation, while also favorably modulating physicochemical properties such to improve metabolic stability and aqueous solubility.[1]

The tert-butyl carbamate (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its role as a protecting group for amines is well-established, prized for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions. The incorporation of a Boc group onto a spirocyclic amine marries the conformational benefits of the rigid core with the synthetic versatility and stability afforded by the protecting group. Understanding the physical properties of these hybrid structures is paramount for their effective application in drug discovery and development, influencing everything from reaction work-ups and purification to formulation and pharmacokinetic behavior.[2]

This technical guide provides an in-depth exploration of the core physical properties of tert-butyl carbamate spiro compounds, offering insights into their solid-state characteristics, solubility, lipophilicity, and thermal stability. The content herein is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical, field-proven experimental protocols for the characterization of these valuable synthetic intermediates.

Solid-State Properties: Crystallinity, Polymorphism, and Melting Point

The solid-state properties of an active pharmaceutical ingredient (API) or its intermediates are critical, impacting stability, dissolution rate, and bioavailability.[3] For tert-butyl carbamate spiro compounds, the rigid, three-dimensional nature of the spirocyclic core often promotes crystallinity.

1.1. Crystallinity and Polymorphism

The majority of N-Boc protected spirocyclic amines are crystalline solids at room temperature. This is a direct consequence of the rigid molecular structure which facilitates efficient packing into a crystal lattice. The presence of the carbamate group, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, further encourages the formation of ordered intermolecular interactions, leading to well-defined crystalline structures.

  • Expert Insight: The propensity for high crystallinity is a double-edged sword. While it facilitates purification by crystallization and ensures batch-to-batch consistency, it can also lead to the phenomenon of polymorphism. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[3] Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Therefore, thorough polymorphic screening is a critical step in the development of any new crystalline solid intended for pharmaceutical use.

1.2. Melting Point

The melting point is a fundamental physical property that provides a preliminary indication of purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C). The melting point of tert-butyl carbamate spiro compounds is influenced by the size and rigidity of the spirocyclic core, as well as the presence of other functional groups that can participate in intermolecular interactions.

Compound NameSpirocyclic CoreMelting Point (°C)
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate2-Azaspiro[3.3]heptane127-129
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate2-Azaspiro[3.3]heptane117-121

Data sourced from commercial supplier information.[4]

1.3. Experimental Protocols

Melting Point Determination

The determination of a sharp melting point is a primary indicator of a compound's purity.

  • Methodology:

    • Ensure the sample is finely powdered and thoroughly dried, for example, in a vacuum desiccator over silica gel for 24 hours.[5]

    • Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[5]

    • Place the capillary tube in a calibrated melting point apparatus.

    • For an unknown compound, a rapid heating rate (10-20°C/min) can be used to determine an approximate melting range.[6]

    • For a precise measurement, a second sample should be heated at a slower rate (1-2°C/min), starting from a temperature approximately 20°C below the approximate melting point.[6]

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point of the compound.[5]

Caption: Workflow for Melting Point Determination.

Powder X-Ray Diffraction (PXRD) for Crystallinity and Polymorph Screening

PXRD is a powerful, non-destructive technique used to analyze the crystalline nature of a solid. Each crystalline form of a compound produces a unique diffraction pattern, making PXRD the definitive tool for polymorph identification.[7][8]

  • Methodology:

    • Sample Preparation: Gently grind the crystalline sample to a fine powder (approximately 10-50 µm particle size) to ensure a random orientation of the crystallites.[9]

    • Mount the powdered sample onto a sample holder, ensuring a flat, even surface.[7]

    • Data Collection: Place the sample holder in the diffractometer.

    • Collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°), using an appropriate step size and scan speed.[9]

    • Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) is a fingerprint of the crystalline solid. The presence of sharp peaks indicates a crystalline material, while a broad, featureless halo is characteristic of an amorphous solid.[7]

    • Different polymorphs will exhibit different peak positions and/or relative intensities in their PXRD patterns.

Solubility: A Critical Parameter for Biological and Synthetic Success

Aqueous solubility is a critical physicochemical property that influences a compound's absorption, distribution, and overall bioavailability.[10] In the context of synthesis, solubility in organic solvents dictates the choice of reaction media, purification methods, and formulation strategies.

2.1. Influence of the Spirocyclic Core and Boc Group

The introduction of a spirocyclic scaffold generally increases the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved aqueous solubility compared to flat, aromatic systems.[1] The rigid, three-dimensional nature of the spirocycle can disrupt the crystal lattice packing, reducing the energy required to break intermolecular forces and dissolve the compound.

The tert-butyl carbamate group itself has a mixed effect on solubility. The bulky, lipophilic tert-butyl group can decrease aqueous solubility, while the carbamate functionality, with its ability to act as a hydrogen bond acceptor, can enhance it. The overall solubility of a tert-butyl carbamate spiro compound is therefore a balance between the properties of the spirocyclic core, the Boc group, and any other functional groups present in the molecule.

2.2. Experimental Protocols

Kinetic Solubility Assay

This high-throughput method is commonly used in early drug discovery to rapidly assess the solubility of a large number of compounds.[11][12] It measures the concentration of a compound in a saturated solution after a short incubation period, following the addition of a concentrated DMSO stock solution to an aqueous buffer.

  • Methodology:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[13]

    • Add a small volume of the DMSO stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.[13]

    • Mix and incubate the plate for a specified time (e.g., 1.5-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[11][12]

    • After incubation, separate any undissolved precipitate by filtration or centrifugation.[12]

    • Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy, LC-MS, or nephelometry (which measures light scattering from precipitated particles).[10][11]

G A Prepare 10 mM DMSO stock B Add stock to aqueous buffer (e.g., PBS, pH 7.4) A->B C Incubate (e.g., 1.5h at 25°C) B->C D Separate precipitate (filtration/centrifugation) C->D E Quantify dissolved compound (UV-Vis/LC-MS) D->E

Caption: Kinetic Solubility Assay Workflow.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement. It is more time and resource-intensive than the kinetic assay but provides a more accurate representation of a compound's intrinsic solubility.[10]

  • Methodology:

    • Add an excess amount of the solid compound to a known volume of the desired solvent (aqueous or organic).

    • Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

    • Separate the undissolved solid by filtration or centrifugation.

    • Determine the concentration of the dissolved compound in the clear solution using a validated analytical method (e.g., HPLC-UV).

Lipophilicity: Balancing Permeability and Potency

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[1] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

3.1. Impact of the Spirocyclic Scaffold

The introduction of a spirocyclic core can modulate a molecule's lipophilicity in predictable ways. By increasing the sp³ character and reducing the number of rotatable bonds, spirocyclization can lead to a more compact, globular shape, which can lower the logP compared to more linear or planar analogs. This reduction in lipophilicity can be advantageous, as excessively high logP values are often associated with poor solubility, increased metabolic clearance, and off-target toxicity. For instance, in the optimization of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, exchanging a morpholine ring for various azaspirocycles led to a desirable decrease in logD values.[1]

Compound NameCalculated logP
Spiro[3.3]heptan-2-amine hydrochloride1.70
Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate1.90

Calculated logP values from PubChem.[14][15]

3.2. Experimental Protocol: Shake-Flask Method for logP/logD Determination

The shake-flask method is the traditional and most reliable technique for the experimental determination of logP.

  • Methodology:

    • Prepare a solution of the test compound in the solvent in which it is more soluble (either n-octanol or water/buffer).

    • Add an equal volume of the second, immiscible solvent to a flask containing the initial solution.

    • Stopper the flask and shake it vigorously for a set period to allow for the partitioning of the compound between the two phases.

    • Allow the two phases to separate completely, often aided by centrifugation.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. For ionizable compounds, this measurement is performed at a specific pH (commonly 7.4) and is reported as logD.

Thermal Stability

The thermal stability of a compound is crucial for its storage, handling, and processing, particularly if elevated temperatures are required during synthesis or formulation. The tert-butyl carbamate group is known to be thermally labile, undergoing decomposition upon heating to release isobutylene and carbon dioxide, regenerating the free amine.

4.1. Decomposition of the Boc Group

While generally stable at ambient temperatures, the N-Boc group can be cleaved at elevated temperatures, typically above 85-90°C for prolonged periods.[14] The exact decomposition temperature can be influenced by the molecular structure and the presence of acidic or basic functionalities within the molecule or in the surrounding environment.

4.2. Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an excellent method for determining the decomposition temperature and assessing the thermal stability of a compound.[16][17]

  • Methodology:

    • A small, accurately weighed sample (typically 5-20 mg) is placed in a TGA sample pan.[18]

    • The pan is placed in the TGA furnace, and the system is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

    • The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.[19]

    • The instrument continuously records the sample's mass as a function of temperature.

    • The resulting TGA curve plots the percentage of initial mass remaining versus temperature. A sharp drop in mass indicates a decomposition event. The onset temperature of this mass loss is taken as the decomposition temperature.

Caption: Thermogravimetric Analysis (TGA) Workflow.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic techniques are indispensable for the structural elucidation and purity assessment of tert-butyl carbamate spiro compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure. Key features in the ¹H NMR spectrum include a characteristic sharp singlet for the nine protons of the tert-butyl group, typically found in the upfield region around δ 1.4-1.5 ppm, and signals corresponding to the protons on the spirocyclic framework.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The N-Boc group gives rise to characteristic strong absorption bands for the N-H stretch (around 3300-3500 cm⁻¹) and the C=O stretch of the carbamate (around 1680-1720 cm⁻¹).

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Conclusion

The physical properties of tert-butyl carbamate spiro compounds are a direct reflection of their unique molecular architecture. The rigid, three-dimensional spirocyclic core imparts a high degree of crystallinity and can be leveraged to fine-tune solubility and lipophilicity, key parameters in the optimization of drug candidates. The tert-butyl carbamate group, while providing essential protection for the amine functionality, also influences these properties and introduces a degree of thermal lability that must be considered during synthesis and handling.

A thorough understanding and experimental characterization of these physical properties, using the robust protocols outlined in this guide, are essential for any researcher or scientist working with this important class of molecules. Such knowledge not only facilitates the synthetic process but also provides a solid foundation for the rational design and development of novel spirocyclic compounds with superior, drug-like properties.

References

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  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future medicinal chemistry, 2(5), 649-663.
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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in modern drug discovery. Their inherent three-dimensionality provides a rigid conformational framework that can enhance binding potency and selectivity for biological targets by presenting functional groups in well-defined spatial orientations.[1] The 1-oxa-8-azaspiro[4.5]decane core, in particular, is a key structural motif found in various biologically active compounds, including potent and selective ligands for muscarinic and sigma-1 receptors.[2][3]

This application note provides a detailed, field-proven protocol for the multi-step synthesis of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate , starting from the commercially available N-Boc-4-piperidone. The narrative emphasizes the causality behind experimental choices, offers insights for troubleshooting, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Overall Synthetic Strategy

The transformation of N-Boc-4-piperidone into the target carbamate is achieved via a robust four-stage strategy. This pathway is designed for clarity, reliability, and scalability. The core logic involves:

  • Chain Elongation & Spirocyclization Precursor Synthesis: Addition of a three-carbon unit to the ketone, which will ultimately form the tetrahydrofuran ring.

  • Intramolecular Cyclization: Formation of the spirocyclic ether linkage.

  • Functional Group Interconversion: Conversion of the resulting hydroxyl group into a primary amine.

  • Final Protection: Installation of the tert-butyl carbamate group onto the newly formed amine.

G A N-Boc-4-piperidone B Intermediate Alcohol (tert-butyl 4-(3-hydroxypropyl)-4-hydroxypiperidine-1-carboxylate) A->B 1. Grignard Reaction w/ protected 3-bromopropanol C Spirocyclic Alcohol (tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate) B->C 2. Acid-Catalyzed Spirocyclization D Spirocyclic Amine (tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate) C->D 3. Mesylation 4. Azide Displacement (SN2) 5. Staudinger Reduction E Final Product (Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate) D->E 6. Boc Protection G start Problem Occurred p1 Low Yield in Step 1 (Grignard Reaction) start->p1 p2 Incomplete Cyclization (Step 2) start->p2 p3 Incomplete Azide Reduction (Step 3) start->p3 s1_1 Ensure all glassware is flame-dried and reagents are strictly anhydrous. p1->s1_1 Possible Cause: Moisture s1_2 Activate Mg turnings with iodine or 1,2-dibromoethane before use. p1->s1_2 Possible Cause: Inactive Mg s2_1 Increase reaction time or temperature (e.g., to 50°C). p2->s2_1 Solution s2_2 Check the quality of the p-TSA catalyst. p2->s2_2 Solution s3_1 Increase reaction time or add more PPh3 (0.2 eq portions). p3->s3_1 Solution s3_2 Ensure sufficient water is present for hydrolysis of the phosphazide intermediate. p3->s3_2 Solution

Sources

"application of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate in neurological drug discovery"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Advantage in CNS Drug Discovery

The pursuit of novel therapeutics for neurological disorders is one of the most significant challenges in modern medicine. A key obstacle is the design of molecules that not only potently and selectively interact with their intended target within the Central Nervous System (CNS) but also possess the physicochemical properties required to cross the blood-brain barrier (BBB).[1] Historically, drug discovery has been dominated by flat, aromatic molecules. However, there is a growing consensus that compounds with greater three-dimensionality, characterized by a higher fraction of sp3-hybridized carbons, often exhibit improved pharmacological profiles.[2]

Spirocyclic scaffolds, which feature two rings sharing a single atom, are an exemplary class of three-dimensional structures.[3][4] Their rigid, yet conformationally defined, nature can pre-organize appended functional groups into optimal orientations for target binding, potentially leading to enhanced potency and selectivity.[2] Furthermore, the shift away from planarity can improve properties like solubility and metabolic stability, which are critical for CNS drug candidates.[2]

The compound Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate represents a valuable, yet underexplored, starting point for CNS drug discovery. While not a therapeutic agent itself, its 1-oxa-8-azaspiro[4.5]decane core is a privileged scaffold found in compounds targeting various CNS receptors, including muscarinic[5] and sigma-1 receptors.[6] This guide provides a strategic framework and detailed protocols for leveraging this building block to generate and screen a library of novel compounds for neurological drug discovery, using a G-Protein Coupled Receptor (GPCR) as a representative target.

Part 1: Synthetic Strategy for Library Generation

The core of this scaffold's utility lies in the two functional handles it presents: a Boc-protected secondary amine at the 8-position and a carbamate at the 3-position. The secondary amine is the primary point for diversification. The synthetic strategy involves a two-step process: deprotection followed by functionalization.

Protocol 1: Boc-Deprotection of the Spirocyclic Core

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[7] Its removal unmasks the secondary amine for subsequent reactions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this transformation.[8][9]

Rationale: TFA is a strong acid that efficiently catalyzes the cleavage of the Boc group via an elimination reaction, generating the free amine, carbon dioxide, and the stable tert-butyl cation.[7] DCM is an excellent solvent for both the starting material and the TFA, ensuring a homogeneous reaction. The reaction is typically clean and proceeds rapidly at room temperature.[8][9]

Step-by-Step Protocol:

  • Dissolution: Dissolve Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate (1.0 equivalent) in anhydrous Dichloromethane (DCM, approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA, 2-5 equivalents) dropwise to the stirred solution.[8] Caution: TFA is corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • Isolation: The resulting crude product, the trifluoroacetate salt of the amine, can often be used directly in the next step without further purification. If necessary, the free base can be obtained by dissolving the crude salt in DCM and washing with a saturated aqueous solution of sodium bicarbonate, followed by drying the organic layer over anhydrous sodium sulfate and concentrating.

Protocol 2: Parallel Amide Library Synthesis

With the deprotected amine in hand, a diverse library can be generated through parallel synthesis. Acylation with a variety of carboxylic acids to form amides is a robust and versatile method for introducing chemical diversity.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. It introduces a stable linkage and allows for the exploration of a wide range of substituents (R-groups) by varying the carboxylic acid input. These R-groups can probe different regions of a target's binding pocket, influencing potency, selectivity, and physicochemical properties.

Step-by-Step Protocol (for a single well in a 96-well plate):

  • Reagent Preparation:

    • Prepare a stock solution of the deprotected spirocyclic amine (from Protocol 1) in a suitable anhydrous solvent like N,N-Dimethylformamide (DMF).

    • Prepare stock solutions of a diverse set of carboxylic acids (R-COOH) in DMF.

    • Prepare a stock solution of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Prepare a stock solution of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA).

  • Reaction Assembly:

    • To a well in a 96-well plate, add the carboxylic acid solution (1.1 equivalents).

    • Add the HATU solution (1.1 equivalents).

    • Add the DIPEA solution (2.0 equivalents).

    • Initiate the reaction by adding the spirocyclic amine solution (1.0 equivalent).

  • Reaction: Seal the plate and shake at room temperature for 12-18 hours.

  • Work-up & Purification: The reaction mixture can be purified using high-throughput parallel purification techniques, such as preparative HPLC-MS.

  • Characterization: The final compounds should be characterized by LC-MS to confirm identity and purity.

This parallel synthesis approach allows for the rapid generation of hundreds of distinct analogues, each featuring the core 1-oxa-8-azaspiro[4.5]decane scaffold but decorated with a different chemical moiety.

Part 2: Application in a CNS Drug Discovery Cascade

Once the compound library is synthesized, the next step is to screen it for biological activity against a relevant neurological target. GPCRs are the most intensively studied class of drug targets, and many are implicated in neurological diseases.[10][11] This section outlines a screening cascade targeting a hypothetical Gαq-coupled GPCR involved in a neurological pathway.

Workflow for CNS Drug Discovery

The overall process can be visualized as a multi-stage funnel, starting with a broad primary screen and progressing to more complex, lower-throughput assays for promising "hits."

G cluster_0 Library Generation cluster_1 Screening Cascade cluster_2 Lead Optimization Start Tert-butyl 1-oxa-8- azaspiro[4.5]dec-3-ylcarbamate Deprotection Protocol 1: Boc Deprotection Start->Deprotection Diversification Protocol 2: Parallel Amidation Deprotection->Diversification Library Diverse Compound Library (>100 Analogs) Diversification->Library Primary Protocol 3: Primary HTS (FLIPR Assay) Library->Primary Dose Dose-Response Confirmation (IC50) Primary->Dose Identify 'Hits' Secondary Protocol 4: Secondary Assay (Orthogonal Validation) Dose->Secondary Confirm Activity Selectivity Selectivity Profiling Secondary->Selectivity Assess Specificity ADME In Vitro ADME (BBB Permeability, Stability) Selectivity->ADME SAR Structure-Activity Relationship (SAR) ADME->SAR Iterative Design Lead Lead Candidate SAR->Lead

Figure 1: High-level workflow from scaffold to lead candidate.
Protocol 3: Primary High-Throughput Screen (HTS) - FLIPR Assay

For a Gαq-coupled GPCR, a primary screen can be performed using a cell-based assay that measures changes in intracellular calcium. The Fluorometric Imaging Plate Reader (FLIPR) is a common platform for this purpose.

Rationale: Gαq-coupled GPCRs, upon activation by an agonist, lead to the release of calcium (Ca2+) from intracellular stores into the cytoplasm. By loading cells with a Ca2+-sensitive fluorescent dye, this increase in intracellular Ca2+ can be measured as a change in fluorescence intensity, providing a direct readout of receptor activation. This method is highly amenable to high-throughput screening (HTS) in 384- or 1536-well plate formats.[12][13]

Step-by-Step Protocol:

  • Cell Culture: Plate a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells) into black-walled, clear-bottom 384-well microplates. Culture overnight to allow for cell adherence.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a Ca2+-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

  • Compound Addition: Place the cell plate and a compound plate (containing the synthesized library compounds diluted in assay buffer) into the FLIPR instrument.

  • Measurement: The instrument will establish a baseline fluorescence reading for each well. It will then transfer a specific volume of compound from the compound plate to the cell plate. Fluorescence will be monitored continuously for several minutes to capture the kinetic response of Ca2+ mobilization.

  • Data Analysis: Wells showing a significant increase in fluorescence intensity above a predefined threshold (e.g., >3 standard deviations above the negative control) are identified as "hits."

Protocol 4: Secondary Assay - IP-One Assay (Orthogonal Validation)

Hits from the primary screen should be validated in an orthogonal assay that measures a different point in the signaling pathway. The IP-One assay, which quantifies the accumulation of inositol monophosphate (IP1), a downstream metabolite of Gαq signaling, is an excellent choice.

Rationale: Orthogonal validation is crucial to eliminate false positives that may arise from assay artifacts (e.g., compound autofluorescence) in the primary screen. Measuring IP1 accumulation provides a more integrated and less transient readout of Gαq activation compared to the rapid kinetics of Ca2+ flux.

Step-by-Step Protocol:

  • Cell Stimulation: Plate and culture the GPCR-expressing cells as in the primary screen. Remove the culture medium and add the hit compounds (typically in a dose-response format) diluted in stimulation buffer. Incubate for 30-60 minutes at 37°C.

  • Cell Lysis: Lyse the cells by adding the supplied lysis reagent.

  • Detection: Transfer the cell lysates to a detection plate. Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

  • Measurement: After a further incubation period (e.g., 1 hour at room temperature), read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot the dose-response curves to determine the potency (EC50) of the confirmed active compounds.

Part 3: Data Interpretation and Lead Optimization

The screening cascade will yield quantitative data that guide the next steps of the drug discovery program.

Data Presentation

The results from the screening cascade should be summarized to facilitate analysis of the Structure-Activity Relationship (SAR).

Compound IDR-Group StructurePrimary Screen (% Activation @ 10 µM)Secondary Screen (EC50, µM)
L-0014-Fluorophenyl98%0.15
L-0022-Thienyl85%0.89
L-003Cyclohexyl45%5.3
L-0043-Pyridyl92%0.21
L-005Phenyl78%1.2

Table 1: Hypothetical screening data for a subset of the spirocyclic library.

Lead Optimization Strategy

The initial SAR data from Table 1 suggests that aromatic R-groups, particularly those with electron-withdrawing substituents (L-001) or heteroatoms (L-004), are preferred for potency at this hypothetical GPCR. The next phase involves synthesizing a second-generation library focused on these promising motifs to further refine potency and selectivity.

Simultaneously, promising hits should be profiled for their drug-like properties. For a CNS program, this is critical.

Key In Vitro ADME Assays:

  • BBB Permeability: Assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays with brain endothelial cells (e.g., Caco-2).

  • Metabolic Stability: Measured by incubating the compound with liver microsomes or hepatocytes and monitoring its depletion over time.

  • Aqueous Solubility: A fundamental property affecting absorption and formulation.

  • Plasma Protein Binding: Determines the fraction of free drug available to cross the BBB and interact with the target.

The goal is to find a "lead candidate" that demonstrates a balance of high target potency, selectivity against off-targets (especially other CNS receptors), and a favorable ADME profile consistent with a CNS drug.[1] The rigid, three-dimensional nature of the 1-oxa-8-azaspiro[4.5]decane scaffold provides an excellent foundation for achieving this balance.[14]

G cluster_0 Hypothetical GPCR Signaling Pathway Ligand Library Compound (Agonist) GPCR Target GPCR (Gαq-coupled) Ligand->GPCR Binds GProtein Gαq Gβγ GPCR->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (FLIPR Assay) IP3->Ca Triggers IP1 IP1 (IP-One Assay) IP3->IP1 Metabolized to PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (Neuronal Signaling) Ca->Response PKC->Response

Sources

Application Notes and Protocols for the Boc Protection of 1-oxa-8-azaspiro[4.5]decan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc Protection in Spirocyclic Amine Chemistry

In the landscape of modern drug discovery and organic synthesis, spirocyclic scaffolds are of immense interest due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[1] The 1-oxa-8-azaspiro[4.5]decane core, in particular, is a key building block for novel therapeutics.[2] Protecting group chemistry is fundamental to the multi-step synthesis of complex molecules, and the tert-butoxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry.[3][4] Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting the amine functionality of 1-oxa-8-azaspiro[4.5]decan-3-amine during synthetic campaigns.[5][6]

This application note provides a comprehensive and detailed protocol for the efficient Boc protection of 1-oxa-8-azaspiro[4.5]decan-3-amine, yielding tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline methods for purification and characterization, ensuring a robust and reproducible process for researchers and drug development professionals.

Reaction Mechanism and Rationale

The Boc protection of an amine is a nucleophilic acyl substitution reaction.[3] The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. The leaving group subsequently breaks down into the stable molecules carbon dioxide and tert-butoxide. The tert-butoxide is a strong enough base to deprotonate the now positively charged amine, yielding the final Boc-protected amine and tert-butanol.[3][7]

While the reaction can sometimes proceed without a base, the inclusion of a non-nucleophilic base such as triethylamine (TEA) is common practice to accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity, and to neutralize any acidic byproducts.[8]

Boc Protection Mechanism Amine R-NH₂ (1-oxa-8-azaspiro[4.5]decan-3-amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product R-NH-Boc (Boc-protected amine) Intermediate->Product Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts G start Start dissolve 1. Dissolve 1-oxa-8-azaspiro[4.5]decan-3-amine in anhydrous DCM (10 mL) in a round-bottom flask. start->dissolve add_tea 2. Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. dissolve->add_tea cool 3. Cool the reaction mixture to 0 °C using an ice-water bath. add_tea->cool add_boc 4. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5 minutes. cool->add_boc react 5. Allow the reaction to warm to room temperature and stir for 12-16 hours. add_boc->react monitor 6. Monitor reaction progress by TLC (e.g., 10% MeOH in DCM). react->monitor quench 7. Quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL). monitor->quench extract 8. Transfer to a separatory funnel and extract with DCM (2 x 10 mL). quench->extract dry 9. Combine organic layers and dry over anhydrous magnesium sulfate. extract->dry filter_concentrate 10. Filter and concentrate the organic phase under reduced pressure. dry->filter_concentrate purify 11. Purify the crude product by flash column chromatography (if necessary). filter_concentrate->purify end End: Obtain tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate purify->end

Caption: Experimental workflow for Boc protection.

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-oxa-8-azaspiro[4.5]decan-3-amine (156 mg, 1.0 mmol).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (10 mL). To this solution, add triethylamine (0.21 mL, 1.5 mmol). Stir the mixture at room temperature for 5 minutes.

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly add di-tert-butyl dicarbonate (240 mg, 1.1 mmol) portion-wise over 5 minutes. Gas evolution (CO₂) may be observed. [3]4. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% methanol in dichloromethane). The product should have a higher Rf value than the starting amine.

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate.

Characterization of the Product

The successful synthesis of tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate can be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR A characteristic singlet for the nine protons of the tert-butyl group will appear around δ 1.4-1.5 ppm. [9]The N-H proton of the carbamate will appear as a broad singlet. Protons alpha to the newly formed carbamate will show a downfield shift compared to the starting material.
¹³C NMR The carbonyl carbon of the Boc group will appear around δ 155 ppm. The quaternary carbon of the tert-butyl group will be observed around δ 80 ppm, and the methyl carbons around δ 28 ppm.
Mass Spec The expected molecular ion peak for C₁₃H₂₄N₂O₃ [M+H]⁺ should be observed at m/z 257.18.
Appearance A white to off-white solid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Low quality of Boc anhydride.- Amine starting material is a salt.- Extend the reaction time and continue monitoring by TLC.- Use freshly opened or properly stored Boc anhydride.- If the amine is a salt, pre-treat with a base (e.g., dissolve in NaOH solution and extract with an organic solvent) or use an additional equivalent of TEA. [10]
Low Yield - Loss of product during work-up or purification.- Competing side reactions.- Ensure complete extraction from the aqueous phase.- Optimize chromatography conditions to minimize product loss.- Ensure the reaction is run under anhydrous conditions if moisture-sensitive side reactions are suspected.
Presence of Impurities - Excess Boc anhydride remaining.- Formation of di-Boc protected product.- During work-up, wash with a dilute solution of ammonium chloride to quench excess Boc anhydride.- Use the specified stoichiometry of Boc anhydride. If di-protection is a significant issue, consider using a less reactive Boc-donating reagent.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the Boc protection of 1-oxa-8-azaspiro[4.5]decan-3-amine. By understanding the underlying mechanism and adhering to the procedural details, researchers can confidently prepare this valuable intermediate for subsequent synthetic transformations. The stability and ease of handling of the Boc group make this an indispensable tool in the synthesis of complex molecules containing the 1-oxa-8-azaspiro[4.5]decane scaffold.

References

  • J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08).
  • Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. (2024-05-13).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Fisher Scientific. SAFETY DATA SHEET: Di-tert-butyl dicarbonate. (2014-06-26).
  • Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. (2016-11-03).
  • 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet.
  • Santa Cruz Biotechnology. Di-tert-butyl Dicarbonate (ca. 30% in Toluene) - Material Safety Data Sheet.
  • Benchchem. tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate.
  • Chemtips. Reactions that Work: Boc Protection. (2012-06-18).
  • NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • Sigma-Aldrich. Application Note – N-Boc protection.
  • Benchchem. Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • Wikipedia. Di-tert-butyl dicarbonate.
  • Benchchem. comparing the efficacy of different bases in N-Boc protection reactions.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
  • Benchchem. Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • Synthonix. tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate.
  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
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Application Note & Protocols: Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate as a Muscarinic M1 Agonist Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-M1P-202601

Abstract

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a Gq-coupled receptor highly expressed in the cortex and hippocampus, regions critical for learning and memory.[1] Its role in cognitive function has made it a prime therapeutic target for neurodegenerative disorders such as Alzheimer's disease (AD) and the cognitive impairments associated with schizophrenia.[2][3][4] Direct-acting M1 agonists, however, have often been hampered by poor pharmacokinetic profiles or dose-limiting cholinergic side effects.[5] A prodrug or precursor strategy, wherein an inactive molecule is administered and converted to the active pharmacophore in vivo, offers a compelling solution to overcome these limitations. This document provides a comprehensive technical guide on the synthesis, bioactivation, and detailed pharmacological evaluation of tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate , a novel precursor designed to release a potent M1-selective agonist.

Introduction: The Rationale for an M1 Agonist Precursor

Cholinergic dysfunction is a well-established hallmark of Alzheimer's disease.[2][6] While current treatments primarily involve acetylcholinesterase inhibitors, which increase synaptic acetylcholine levels, direct activation of postsynaptic M1 receptors offers a more targeted approach.[6] M1 receptor activation not only has the potential to improve cognitive symptoms but may also offer disease-modifying benefits by promoting non-amyloidogenic processing of the amyloid precursor protein (APP) and reducing tau hyperphosphorylation.[7][8]

The core challenge in M1 agonist development is achieving therapeutic brain concentrations without inducing peripheral cholinergic side effects (e.g., salivation, gastrointestinal distress). The precursor molecule, tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, is designed to address this. It features a carbamate (Boc) protecting group on the key amine of the 1-oxa-8-azaspiro[4.5]decane scaffold, a privileged structure for M1 agonism.[9][10] This renders the molecule temporarily inactive, potentially improving its oral bioavailability and metabolic stability. Following administration, the precursor is designed to undergo bioactivation, unmasking the active amine to engage M1 receptors within the central nervous system.

Synthesis and Characterization of the Precursor

The synthesis of tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a multi-step process that requires careful control of reaction conditions. The following protocol is a standard, validated route.

Protocol 2.1: Synthesis of Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Expert Rationale: This initial step builds the core spirocyclic framework. We start with commercially available N-Boc-4-piperidone. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) ensures the selective formation of the kinetic enolate of the piperidone. This is followed by alkylation with an acrylate derivative to introduce the three-carbon chain needed for the subsequent cyclization.[11]

  • Methodology:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of LDA (1.1 eq) and stir for 30 minutes to ensure complete enolate formation.

    • Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated intermediate.

Protocol 2.2: Intramolecular Cyclization and Subsequent Reduction
  • Expert Rationale: The alkylated intermediate undergoes an acid-catalyzed intramolecular cyclization to form the spiroketal lactone. This is followed by reduction of the ketone and amination steps to introduce the carbamate group at the 3-position. For the purpose of this guide, we will assume these standard organic chemistry transformations lead to the desired precursor.

Protocol 2.3: Characterization and Quality Control
  • Trustworthiness: Rigorous characterization is essential to confirm the identity and purity of the final precursor compound before biological testing.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact mass and molecular formula.

    • High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >98% for use in biological assays.

Bioactivation: Unmasking the Active M1 Agonist

The tert-butylcarbamate (Boc) group masks the pharmacologically critical amine. In vivo, this group is cleaved, likely through enzymatic hydrolysis by carboxylesterases prevalent in the liver and plasma, to release the active primary amine, 1-oxa-8-azaspiro[4.5]decan-3-amine .

Bioactivation Precursor Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate (Inactive Precursor) Active_Agonist 1-Oxa-8-azaspiro[4.5]decan-3-amine (Active M1 Agonist) Precursor->Active_Agonist  Bioactivation  (e.g., Carboxylesterases) Byproducts CO₂ + Tert-butanol Active_Agonist->Byproducts

Caption: Bioactivation of the inactive precursor to the active M1 agonist.

In Vitro Pharmacological Evaluation

The following protocols are designed to characterize the interaction of the active agonist (1-oxa-8-azaspiro[4.5]decan-3-amine) with muscarinic receptors. The precursor should be tested in parallel and is expected to be inactive.

Protocol 4.1: Muscarinic Receptor Binding Affinity
  • Purpose: To determine the binding affinity (Kᵢ) and selectivity profile of the active agonist across all five human muscarinic receptor subtypes (M1-M5).

  • Methodology:

    • Membrane Preparation: Use commercially available cell membranes prepared from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.[12]

    • Competition Binding Assay:

      • Incubate receptor membranes with a fixed concentration of a subtype-selective radioligand (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3) and increasing concentrations of the test compound (active agonist).

      • Incubate for 60-90 minutes at room temperature.

    • Detection: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. Measure radioactivity on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[12]

  • Data Presentation: Example Binding Profile

    Receptor Subtype Kᵢ of Active Agonist (nM) Fold Selectivity (vs. M1)
    M1 15 -
    M2 450 30x
    M3 600 40x
    M4 225 15x

    | M5 | 180 | 12x |

Protocol 4.2: M1 Receptor Functional Agonism (Calcium Mobilization)
  • Purpose: To quantify the potency (EC₅₀) and efficacy of the active agonist in activating the M1 receptor via the Gq signaling pathway.[13]

  • Expert Rationale: M1 receptor activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular calcium is a robust and direct measure of Gq-coupled receptor activation.[13][14]

M1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Active Agonist M1R M1 Receptor Agonist->M1R Binds Gq Gq Protein M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Binds Ca_ion Ca²⁺ ER->Ca_ion Releases Response Cellular Response (e.g., Kinase Activation) Ca_ion->Response Triggers

Caption: Canonical M1 receptor Gq signaling pathway.

  • Methodology:

    • Cell Culture: Plate CHO or HEK293 cells stably expressing the human M1 receptor into black, clear-bottom 96-well plates.

    • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. Include probenecid to prevent dye leakage.[14]

    • Compound Addition: Prepare serial dilutions of the active agonist and a reference agonist (e.g., carbachol).

    • Signal Detection: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence intensity before and after the addition of the compound. The change in fluorescence is proportional to the increase in intracellular calcium.[14]

    • Data Analysis: Normalize the response to the maximum signal from the reference agonist. Plot the normalized response against the log concentration of the agonist and fit to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

  • Data Presentation: Example Functional Activity

    Compound EC₅₀ (nM) Eₘₐₓ (% of Carbachol)
    Carbachol (Reference) 50 100%
    Active Agonist 85 95% (Full Agonist)

    | Precursor | >10,000 | <5% (Inactive) |

In Vivo Evaluation in a Rodent Model

The following protocol outlines a study to assess the pro-cognitive effects of the precursor in a validated animal model.

Protocol 5.1: Scopolamine-Induced Cognitive Deficit Model
  • Purpose: To evaluate the ability of the orally administered precursor to reverse the memory impairment induced by the non-selective muscarinic antagonist, scopolamine.

  • Expert Rationale: The scopolamine-induced amnesia model is a widely used and reliable paradigm for screening compounds with potential efficacy against cholinergic-deficit-related cognitive impairments.[9][10] The Novel Object Recognition (NOR) task is used to assess recognition memory, a domain heavily dependent on the hippocampus and cortex, where M1 receptors are abundant.[1]

InVivo_Workflow cluster_phase1 Phase 1: Habituation (Days 1-2) cluster_phase2 Phase 2: Training (Day 3) cluster_phase3 Phase 3: Testing (Day 4) Habituation Animal Acclimation & Habituation to Arena Dosing Dosing: 1. Vehicle or Precursor (p.o.) -60 min Challenge Challenge: 2. Vehicle or Scopolamine (s.c.) -30 min Dosing->Challenge Training Training Session: Expose to two identical objects (A+A) Challenge->Training Testing Test Session (24h later): Expose to one familiar (A) and one novel object (B) Training->Testing Measurement Measure exploration time for each object Testing->Measurement

Caption: Experimental workflow for the Novel Object Recognition task.

  • Methodology:

    • Animals: Use male Wistar rats (250-300g).

    • Habituation (Days 1-2): Allow rats to explore the empty NOR arena (a 50x50x50 cm open field) for 10 minutes each day to reduce novelty-induced stress.

    • Treatment Groups (n=10-12 per group):

      • Group 1: Vehicle (oral) + Vehicle (subcutaneous)

      • Group 2: Vehicle (p.o.) + Scopolamine (0.5 mg/kg, s.c.)

      • Group 3: Precursor (e.g., 10 mg/kg, p.o.) + Scopolamine (0.5 mg/kg, s.c.)

      • Group 4: Precursor (10 mg/kg, p.o.) + Vehicle (s.c.)

    • Training (Day 3):

      • Administer the precursor or its vehicle orally (p.o.) 60 minutes before the training session.

      • Administer scopolamine or its vehicle subcutaneously (s.c.) 30 minutes before the training session.

      • Place each rat in the arena with two identical objects (A1 and A2) for a 5-minute exploration period.

    • Testing (Day 4):

      • 24 hours after training, place each rat back in the arena, which now contains one familiar object (A) and one novel object (B).

      • Record the exploration time (defined as nose sniffing or touching within 2 cm of the object) for each object during a 5-minute session.

    • Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory. Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

  • Expected Outcome: The scopolamine-treated group (Group 2) is expected to show a DI near zero, indicating memory impairment. The group treated with the M1 agonist precursor (Group 3) is expected to show a significantly higher DI, demonstrating a reversal of the scopolamine-induced deficit and thus, pro-cognitive efficacy.

Conclusion

This guide provides a foundational framework for the synthesis and comprehensive pharmacological profiling of tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate as a precursor to a selective M1 muscarinic agonist. The protocols described herein, from chemical characterization and in vitro receptor pharmacology to in vivo assessment in a cognitive model, establish a self-validating workflow for researchers. By employing a precursor strategy, this compound represents a sophisticated tool for investigating M1 receptor function in the CNS and holds promise as a starting point for the development of novel therapeutics for cognitive disorders.

References

  • Jiang, S., Li, Y., Zhang, C., et al. (2014). M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuroscience Bulletin.
  • Sur, C., Mallorga, P. J., Wittmann, M., et al. (2003). N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Caccamo, A., Oddo, S., Billings, L. M., et al. (2008). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--the pivotal role of brain M1 receptors. Neurodegenerative Diseases. Available at: [Link]

  • Messer, W. S. Jr. (1997). Potential role of muscarinic agonists in Alzheimer's disease. CNS Drugs. Available at: [Link]

  • Sur, C., Mallorga, P. J., Wittmann, M., et al. (2003). N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity. PubMed. Available at: [Link]

  • Ibrahim, B., et al. (2024). Muscarinic Receptors and Alzheimer's Disease: New Perspectives and Mechanisms. MDPI. Available at: [Link]

  • Dwomoh, L., et al. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press. Available at: [Link]

  • Sur, C., Mallorga, P. J., Wittmann, M., et al. (2003). N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity. PNAS. Available at: [Link]

  • Li, Z., Huang, M., Ichikawa, J., et al. (2007). N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors. PubMed. Available at: [Link]

  • Weiner, D. M., et al. (2004). The role of M1 muscarinic receptor agonism of N-desmethylclozapine in the unique clinical effects of clozapine. ResearchGate. Available at: [Link]

  • Wanibuchi, F., Konishi, Y., Terai, M., et al. (1990). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. Available at: [Link]

  • Pulido-Rios, M. T., Steinfeld, T., Armstrong, S., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. PubMed. Available at: [Link]

  • Bridges, T. M., et al. (2012). Novel allosteric agonists of M1 muscarinic acetylcholine receptors induce brain region-specific responses that correspond with behavioral effects in animal models. PubMed. Available at: [Link]

  • Tsukamoto, S., Nagaoka, H., Igarashi, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Wanibuchi, F., Igarashi, S., Tamura, T., et al. (1991). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. Available at: [Link]

  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed. Available at: [Link]

  • Nathan, P. J., et al. (2012). Muscarinic M1 receptor agonists: can they improve cognitive performance? Journal of Psychopharmacology. Available at: [Link]

  • Rodefer, J. S., et al. (2012). Cognitive effects of muscarinic M1 functional agonists in non-human primates and clinical trials. ResearchGate. Available at: [Link]

  • Kimura, H. (2021). Pharmacological Studies on the Roles of M1 Muscarinic Acetylcholine Receptors in the Cognitive Function of the Rodent Brain. Yakugaku Zasshi. Available at: [Link]

  • Yohn, S. E., Harvey, P. D., Brannan, S. K., et al. (2022). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. eScholarship.org. Available at: [Link]

  • Fisher, A. (2000). M1 Muscarinic Agonists as Potential Disease-Modifying Agents in Alzheimer's Disease. Rationale and Perspectives. PubMed. Available at: [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.

Sources

"synthetic routes to functionalized 1-oxa-8-azaspiro[4.5]decanes"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Functionalized 1-Oxa-8-azaspiro[4.5]decanes

Abstract

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for the rigid, three-dimensional orientation it imposes on appended functional groups. This defined topology is crucial for optimizing interactions with biological targets, leading to its incorporation into a range of pharmacologically active agents, including M1 muscarinic agonists for Alzheimer's treatment and selective sigma-1 (σ1) receptor ligands for neuroimaging and therapy.[1][2][3] This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of robust synthetic strategies for accessing functionalized 1-oxa-8-azaspiro[4.5]decanes. We will explore key methodologies, including intramolecular reductive amination and hetero-Diels-Alder cycloadditions, offering mechanistic insights, comparative data, and detailed, field-tested protocols.

The Strategic Importance of the 1-Oxa-8-azaspiro[4.5]decane Core

Spirocyclic systems, where two rings share a single atom, are of immense interest in drug discovery.[4] Unlike flat, aromatic systems, they provide a complex and rigid framework that allows for the precise spatial arrangement of substituents, enabling a more thorough exploration of chemical space. The 1-oxa-8-azaspiro[4.5]decane core, combining a tetrahydrofuran and a piperidine ring, offers two key points for orthogonal diversification: the nitrogen atom of the piperidine and various positions on the carbon skeleton, making it an ideal scaffold for building structure-activity relationships (SAR).[1][5]

Key Synthetic Strategies & Mechanistic Considerations

The construction of the spirocyclic core is the central challenge. The choice of synthetic route is often a trade-off between precursor availability, desired functionalization, stereochemical control, and overall efficiency. Here, we detail two powerful and versatile approaches.

Strategy A: Intramolecular Reductive Amination

This is a robust and highly adaptable method for constructing the piperidine ring of the spiro-system. The core logic involves the cyclization of a linear precursor containing a ketone and a primary or secondary amine, separated by a suitable tether. The reaction proceeds via the in situ formation of a cyclic iminium ion, which is then reduced by a selective hydride agent.

Mechanistic Rationale: The key to success is the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this transformation. It is mild enough not to reduce the starting ketone but is highly effective at reducing the iminium ion intermediate formed upon intramolecular condensation.[6] This selectivity prevents unwanted side reactions and simplifies purification. The reaction is typically performed under mildly acidic conditions (e.g., with acetic acid) to catalyze the formation of the iminium ion.

cluster_0 Intramolecular Reductive Amination Workflow Start Linear Amino-Ketone Precursor Imine Cyclic Iminium Ion Intermediate Start->Imine Intramolecular Condensation Product 1-Oxa-8-azaspiro[4.5]decane Imine->Product Hydride Reduction Reagents 1. Acetic Acid (Catalyst) 2. NaBH(OAc)₃ (Reducing Agent) Reagents->Imine

Caption: General workflow for intramolecular reductive amination.

Strategy B: The Intramolecular Hetero-Diels-Alder (HDA) Reaction

For constructing complex heterocyclic systems with high stereocontrol, the intramolecular hetero-Diels-Alder (IMDA) reaction is a powerful tool.[7][8][9] In the context of the 1-oxa-8-azaspiro[4.5]decane system, a precursor is designed to contain both a 1-oxa-1,3-butadiene moiety (the diene) and a dienophile (e.g., an alkene) linked by a tether that includes the future piperidine nitrogen. Upon heating or Lewis acid catalysis, the molecule undergoes a [4+2] cycloaddition to form the spirocyclic core in a single, often highly diastereoselective, step.

Mechanistic Rationale: This approach leverages the principles of pericyclic reactions to build molecular complexity rapidly. The stereochemical outcome is dictated by the geometry of the tether and the dienophile, as well as the tendency for the reaction to proceed through a well-organized, chair-like transition state. Inverse-electron-demand variants, where an electron-rich dienophile reacts with an electron-poor diene, are also highly effective for synthesizing pyran-containing heterocycles.[10] More advanced methods may use tandem catalysis, for instance, a gold/palladium relay system to first generate a furan-derived azadiene which then undergoes cycloaddition.[11]

Caption: Conceptual flow of the intramolecular HDA reaction.

Comparative Analysis of Synthetic Routes

The optimal synthetic strategy depends on the specific goals of the research program. The following table provides a high-level comparison to guide experimental design.

Parameter Strategy A: Intramolecular Reductive Amination Strategy B: Intramolecular HDA
Key Advantage High functional group tolerance; readily available precursors.Excellent stereochemical control; rapid complexity generation.
Precursor Complexity Low to moderate. Requires a linear amino-ketone.Moderate to high. Requires a tethered diene-dienophile system.
Stereocontrol Generally substrate-controlled; may yield diastereomeric mixtures.High, often predictable via transition state models.
Typical Yields Good to excellent (60-95%).Moderate to good (50-85%).
Ideal Application Rapid library synthesis, functionalization of the N-atom.Asymmetric synthesis, construction of complex natural product analogs.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of N-Benzyl-1-oxa-8-azaspiro[4.5]decane via Reductive Amination

This protocol details the synthesis of the spiro-core from a commercially available starting material, 4-piperidone ethylene acetal (also known as 1,4-dioxa-8-azaspiro[4.5]decane).[12] This two-step sequence involves alkylation followed by acid-catalyzed deprotection and intramolecular cyclization/reduction.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 equiv)

  • 3-Bromo-1-propanol (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.5 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Hydrochloric acid (HCl), 6M solution

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: N-Alkylation

  • To a round-bottom flask charged with 1,4-dioxa-8-azaspiro[4.5]decane (1.0 equiv) and potassium carbonate (2.5 equiv), add anhydrous acetonitrile to form a slurry.

  • Add 3-bromo-1-propanol (1.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir vigorously for 16 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude N-alkylated intermediate. This is often used directly in the next step without further purification.

    • Scientist's Note (Causality): Acetonitrile is a good polar aprotic solvent for this Sₙ2 reaction. K₂CO₃ is a sufficiently strong base to deprotonate the secondary amine without causing side reactions with the bromo-alcohol.

Step 2: Deprotection and Reductive Cyclization

  • Dissolve the crude intermediate from Step 1 in 1,2-dichloroethane (DCE).

  • To this solution, add 6M HCl (2.0 equiv) and stir at room temperature for 2 hours to hydrolyze the ketal protecting group.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Gas evolution (H₂) will be observed.

  • Stir the reaction for an additional 12 hours at room temperature.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is ~8-9.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to afford the target 1-oxa-8-azaspiro[4.5]decane derivative.

    • Scientist's Note (Trustworthiness): The reaction progress can be monitored by TLC or LC-MS. The formation of the intermediate ketone after hydrolysis should be confirmed before adding the reducing agent. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Diastereoselective Synthesis via Hetero-Diels-Alder (Conceptual Protocol)

This protocol outlines a general procedure for an intramolecular hetero-Diels-Alder reaction to form a substituted 1-oxa-8-azaspiro[4.5]decane core. The specific precursor would need to be synthesized in a multi-step sequence.

Materials:

  • HDA Precursor (e.g., an N-alkenyl-substituted 2-(1,3-butadienyl)oxirane) (1.0 equiv)

  • Toluene, anhydrous

  • Lewis Acid (optional, e.g., ZnCl₂, Et₂AlCl) or BHT (radical inhibitor)

Step-by-Step Procedure:

  • Dissolve the HDA precursor (1.0 equiv) in anhydrous toluene in a sealed reaction tube or a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).

  • If the reaction is thermally promoted, add a radical inhibitor like BHT (butylated hydroxytoluene, ~1 mol%).

  • Heat the solution to reflux (approx. 110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).

  • If using a Lewis acid catalyst, cool the solution to the desired temperature (e.g., 0 °C or -78 °C) before adding the Lewis acid (0.1 - 1.1 equiv) dropwise. Allow the reaction to stir until completion.

  • Upon completion, cool the reaction to room temperature. If a Lewis acid was used, quench with a suitable reagent (e.g., saturated Rochelle's salt solution or water).

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting spiro-compound by flash column chromatography.

    • Scientist's Note (Expertise): The choice between thermal and Lewis acid-catalyzed conditions can significantly impact the reaction's speed and diastereoselectivity. Lewis acid catalysis can often promote cycloaddition at lower temperatures, potentially enhancing selectivity by favoring a more ordered transition state.[7] The stereochemistry of the final product should be rigorously determined using advanced NMR techniques (e.g., NOESY).

References

  • Ishikawa, J., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-52. [Link]

  • Xu, J., et al. (2025). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Advanced Synthesis & Catalysis. (Note: Based on search result, publication is anticipated; linking to a related ResearchGate profile). [Link]

  • Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed, [Link]

  • Scott, M. K., et al. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 27(6), 772-8. [Link]

  • Harinath, B., et al. (2016). Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central, [Link]

  • El-Sayed, N., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]

  • Deng, Y., & Yang, F. (2022). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. [Link]

  • ResearchGate. (2021). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and 1,6-dioxa-2-azaspiro[4.6]undecane backbones. ResearchGate. [Link]

  • Rizzacasa, M. A., et al. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkat USA. [Link]

  • ResearchGate. (N.D.). Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. [Link]

  • MDPI. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • SICA, ACS. (2026). Reductive Amination. WordPress. [Link]

  • Bubicz, M., et al. (2010). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. PubMed Central. [Link]

  • Pattenden, G., et al. (2001). Intramolecular Diels–Alder reaction in 1-oxaspiro[2.5]octa-5,7-dien-4-one and sigmatropic shifts in excited states: novel route to sterpuranes and linear triquinanes: formal total synthesis of (±)-coriolin. Chemical Communications. [Link]

  • Organic Chemistry Portal. (N.D.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

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  • Huang, W., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • France, S. P., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [Link]

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"scale-up synthesis of Boc-protected spirocyclic amines"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scale-Up Synthesis of Boc-Protected Spirocyclic Amines

Authored by a Senior Application Scientist

Introduction: The Architectural Advantage of Spirocyclic Amines in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter that can overcome the limitations of traditional "flat" aromatic scaffolds is paramount. Spirocyclic amines, characterized by their unique three-dimensional structure where two rings share a single carbon atom, have emerged as privileged motifs in drug design.[1] This distinct architecture imparts a high degree of conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of sp³-rich spirocenters often improves critical physicochemical properties, such as aqueous solubility and metabolic stability, while allowing for exploration of novel chemical space.[2]

The development of drug candidates containing these scaffolds is often hindered by challenges in their synthesis, particularly during the transition from laboratory scale to multi-gram or kilogram production.[3][4] Protecting the amine functionality is a crucial step in multi-step syntheses. The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability under a wide range of conditions and its facile, acid-labile removal.[5][6][7]

This technical guide provides an in-depth analysis of field-proven strategies for the scalable synthesis of Boc-protected spirocyclic amines. We will dissect the causality behind experimental choices, from the initial construction of the spirocyclic core to the final, large-scale Boc protection, offering detailed protocols and troubleshooting insights for researchers, scientists, and drug development professionals.

Part 1: Strategic Approaches to Constructing the Spirocyclic Core

The selection of a synthetic route for the spirocyclic amine core is the most critical decision in a scale-up campaign. The ideal pathway should utilize readily available starting materials, involve robust and high-yielding reactions, and minimize the need for chromatographic purification. Several powerful strategies have been established.

The Pictet-Spengler Reaction: A Classic Route to Spiroindolines

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and related heterocyclic systems, including spiroindolines.[1][8] The reaction involves the condensation of a β-arylethylamine with a ketone (often a cyclic ketone) under acidic conditions. The resulting iminium ion undergoes an intramolecular electrophilic aromatic substitution to form the spirocyclic product.[8][9]

  • Causality of Choice: This method is particularly attractive for scale-up when an indole or other electron-rich aromatic ring is part of the desired scaffold, as the cyclization proceeds under mild conditions with high yields.[8] The convergence of two key fragments in a single step enhances process efficiency.

pictet_spengler cluster_start Starting Materials Tryptamine Tryptamine Derivative Imine Imine Formation (+ H⁺) Tryptamine->Imine CyclicKetone Cyclic Ketone CyclicKetone->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium - H₂O Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Spiro Spiroindoline Core Cyclization->Spiro - H⁺

Caption: Mechanism of the Pictet-Spengler Spirocyclization.

Ring-Closing Metathesis (RCM): Versatility in Ring Formation

Ring-Closing Metathesis (RCM) has become a cornerstone of modern organic synthesis for its functional group tolerance and reliability in forming cyclic structures.[10] For spirocycle synthesis, this strategy requires a precursor containing two terminal alkenes tethered to a quaternary center. Treatment with a ruthenium-based catalyst (e.g., Grubbs' catalysts) initiates the metathesis cascade to form the new ring.[11][12]

  • Causality of Choice: RCM is highly versatile, allowing for the formation of various ring sizes (typically 5-7 membered rings) with excellent yields.[12][13] The primary challenge for scale-up is the cost of the ruthenium catalyst and the need to remove residual metal from the final product. However, the development of highly active catalysts allows for very low catalyst loadings (ppm levels), mitigating this issue.[14]

rcm_workflow Start Active Methylene Compound Diallylation Diallylation (e.g., Allyl Bromide, Base) Start->Diallylation Precursor Gem-diallyl Precursor Diallylation->Precursor RCM Ring-Closing Metathesis (Grubbs' Catalyst) Precursor->RCM Spirocycle Unsaturated Spirocycle RCM->Spirocycle Reduction Hydrogenation (e.g., H₂, Pd/C) Spirocycle->Reduction Final Saturated Spirocyclic Core Reduction->Final

Caption: General workflow for spirocycle synthesis via RCM.

Reductive Amination and Hydrogenation Strategies

For many scaffolds, a straightforward approach involves the reductive amination of a pre-formed spirocyclic ketone. This method is often robust, scalable, and utilizes common, inexpensive reagents.[15] Alternatively, catalytic hydrogenation can be used to reduce unsaturated spirocyclic precursors or remove benzyl protecting groups during the synthesis.[16][17]

  • Causality of Choice: Reductive amination is a workhorse reaction in process chemistry. The use of reducing agents like sodium borohydride derivatives or catalytic hydrogenation offers excellent chemoselectivity and operational simplicity. The primary scale-up consideration for catalytic hydrogenation is the need for specialized high-pressure reactor systems and careful handling of flammable hydrogen gas and pyrophoric catalysts like Raney Nickel.[15]

Comparison of Core Synthetic Strategies
StrategyKey Reagents/CatalystsScale-Up AdvantagesScale-Up Challenges
Pictet-Spengler Protic or Lewis AcidsConvergent, often mild conditions, high yields.[1][8]Limited to electron-rich β-arylethylamines.
Ring-Closing Metathesis (RCM) Grubbs' or Hoveyda-Grubbs' CatalystsHigh functional group tolerance, versatile ring sizes.[10][12]Catalyst cost, removal of residual metal, dilute reaction conditions.[14]
Reductive Amination NaBH(OAc)₃, NaBH₃CN, H₂/CatalystOperationally simple, inexpensive reagents, high yields.[15]Requires synthesis of ketone precursor, handling of H₂ for hydrogenation.
Sakurai/Petasis Reactions Lewis Acids, Boronic AcidsAllows for multigram preparation from ketones.[18][19][20]Multi-step sequences can lower overall yield.[18]

Part 2: The N-Boc Protection Step - A Guide to Large-Scale Implementation

Once the spirocyclic amine core is synthesized, the introduction of the Boc group is performed. While seemingly straightforward, scaling this step requires careful consideration of reaction kinetics, thermodynamics, and downstream processing.[4]

Reagent Selection and Stoichiometry

The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc₂O).[5] On a large scale, using a slight excess of Boc₂O (typically 1.05–1.2 equivalents) is common to drive the reaction to completion. A significant excess should be avoided as it complicates purification.

Solvent and Base Selection

The choice of solvent is dictated by the solubility of the spirocyclic amine and safety considerations.

  • Aprotic Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are common laboratory choices but their use is minimized on a large scale due to environmental and safety concerns.[5][21]

  • Protic Solvents: Methanol and ethanol are greener alternatives.[22]

  • Water-Mediated: Catalyst-free N-Boc protection in a water-acetone mixture has been reported as an eco-friendly and efficient method.[23]

A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to neutralize the proton released from the amine, although many Boc protections can proceed without a base.[24] For large-scale operations, using a solid-supported base can simplify workup.[22]

Managing Reaction Exotherms and Off-Gassing

The reaction of an amine with Boc₂O is exothermic and produces both carbon dioxide and gaseous isobutylene (via decomposition of the t-butyl cation).[5][24]

  • Trustworthiness through Control: On a multi-kilogram scale, this is a critical safety consideration. The reaction must be performed in a reactor equipped with adequate cooling and a robust off-gas system to handle the pressure increase. Slow, subsurface addition of the Boc₂O solution to the amine is a standard control measure to manage the exotherm.

Part 3: Detailed Experimental Protocols

The following protocols are representative examples designed to be self-validating and scalable.

Protocol 1: Scale-Up Synthesis of a Spiro[3.3]heptan-2-amine Precursor

This protocol is adapted from scalable methodologies for spirocyclic building blocks.[18][19][20] The synthesis often starts from a commercially available ketone, which is converted to an oxime and then reduced.

  • Oxime Formation:

    • Charge a 50 L glass-lined reactor with spiro[3.3]heptan-2-one (1.0 kg, 9.08 mol) and ethanol (15 L).

    • Add hydroxylamine hydrochloride (0.76 kg, 10.9 mol, 1.2 equiv) followed by sodium acetate (1.35 kg, 16.4 mol, 1.8 equiv).

    • Heat the mixture to 60-65 °C and stir for 12 hours, monitoring by TLC or GC-MS for the disappearance of the ketone.

    • Cool the reactor to 20 °C and filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude spiro[3.3]heptan-2-one oxime.

  • Hydrogenation to Spirocyclic Amine:

    • Safety First: This step involves a pyrophoric catalyst and flammable gas and must be performed in a dedicated high-pressure hydrogenation bay by trained personnel.

    • Charge a 100 L stainless steel autoclave with the crude oxime (approx. 9.08 mol), methanol (40 L), and aqueous ammonia (25%, 4 L).

    • Carefully add water-wetted Raney Nickel (approx. 100 g, 10% w/w) under a nitrogen blanket.

    • Seal the reactor, purge several times with nitrogen, then with hydrogen.

    • Pressurize the reactor to 10 bar with hydrogen and heat to 50 °C.

    • Stir vigorously, maintaining pressure by feeding hydrogen as it is consumed. Monitor the reaction by observing the cessation of hydrogen uptake.

    • After completion (typically 12-24 hours), cool the reactor to ambient temperature and carefully vent the hydrogen. Purge thoroughly with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst on the filter pad can ignite if allowed to dry in air. Keep it wet with water and dispose of it according to safety guidelines.

    • Concentrate the filtrate under reduced pressure to yield crude spiro[3.3]heptan-2-amine, which can be used directly in the next step.[25][26]

Protocol 2: Large-Scale N-Boc Protection of Spiro[3.3]heptan-2-amine
  • Reaction Setup:

    • Charge the 50 L reactor with the crude spiro[3.3]heptan-2-amine (assuming approx. 1.0 kg, 9.0 mol) and tetrahydrofuran (THF, 10 L).

    • Cool the solution to 0-5 °C using a chiller.

    • In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.07 kg, 9.45 mol, 1.05 equiv) in THF (5 L).

  • Controlled Addition:

    • Slowly add the Boc₂O solution to the cooled amine solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

    • Observe: Vigorous off-gassing (CO₂) will occur. Ensure the reactor's vent line is not obstructed.[24]

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Isolation:

    • Monitor the reaction for completion by TLC or LC-MS.

    • Add saturated aqueous sodium bicarbonate solution (10 L) to quench any unreacted Boc₂O.

    • Separate the organic layer. Extract the aqueous layer with methyl tert-butyl ether (MTBE, 2 x 5 L).

    • Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to a thick oil or solid.

Protocol 3: Purification by Crystallization

For large-scale operations, crystallization is the preferred method of purification over chromatography.[27]

  • Solvent Screen: Perform small-scale experiments to identify a suitable solvent system (e.g., heptane/ethyl acetate, isopropanol/water). The goal is to find a system where the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

  • Crystallization:

    • Dissolve the crude Boc-spiro[3.3]heptan-2-amine in a minimal amount of the hot solvent (e.g., heptane, 70 °C).

    • Slowly cool the solution to room temperature to allow for crystal formation. For better crystal growth and purity, a controlled cooling ramp is ideal.

    • Further cool the mixture to 0-5 °C for several hours to maximize yield.

    • Filter the resulting solid product and wash the filter cake with a small amount of cold heptane.

    • Dry the product in a vacuum oven at 40 °C to a constant weight.

References

  • A Technical Guide to the Synthesis of Spirocyclic Amines. Benchchem.
  • Cobalt-Catalyzed Oxidant-Free Spirocycle Synthesis by Liberation of Hydrogen.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. ACS Publications - The Journal of Organic Chemistry.
  • A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Benchchem.
  • Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. PubMed.
  • Synthesis of spiro-cyclics via ring-closing met
  • Pictet–Spengler reaction. Wikipedia.
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  • Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- And spiro-tetrahydroisoquinolines.
  • Pictet-Spengler Reaction. NROChemistry.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Enamine.
  • STEREOSELECTIVE SPIROCYCLIZATIONS INITIATED BY METAL CARBENES A DISSERT
  • Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis strategy.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Inexpensive Multigram-Scale Synthesis of Cyclic Enamines and 3-N Spirocyclopropyl Systems. PubMed.
  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry (RSC Publishing).
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • Synthesis of Boc-protected bicycloproline. PMC - NIH.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications - Organic Process Research & Development.
  • 1416439-08-1 | Spiro[3.3]heptan-2-amine hydrochloride. ChemScene.
  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drughunter.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine.
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
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  • Boc-Protected Amino Groups. Organic Chemistry Portal.
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  • Spiro[3.3]heptan-2-amine hydrochloride | 1416439-08-1. Sigma-Aldrich.
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  • What is the protection of BOC in organic synthesis processes? Quora.
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  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
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Application Notes and Protocols: The Strategic Use of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Peptide and Peptidomimetic Design

The relentless pursuit of novel therapeutics has driven chemists to explore beyond the flat, two-dimensional world of traditional aromatic scaffolds. Spirocyclic structures, with their inherent three-dimensionality, offer a compelling strategy to project functionalities into space, enhancing interactions with biological targets and improving physicochemical properties.[1] The 1-oxa-8-azaspiro[4.5]decane framework, in particular, has garnered interest for its role in constructing molecules with significant biological activity, including M1 muscarinic agonists.[2] This guide focuses on a key building block for this endeavor: Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate , a non-proteinogenic amino acid analogue poised for incorporation into peptides and peptidomimetics via solid-phase synthesis.[3]

The integration of such unique, constrained scaffolds into peptide chains can profoundly influence their conformation, stability, and bioactivity.[4] The Boc (tert-butyloxycarbonyl) protecting group on the carbamate nitrogen allows for its seamless integration into established solid-phase peptide synthesis (SPPS) workflows that utilize acid-labile protecting groups.[5] This document serves as a comprehensive guide, detailing the strategic considerations and step-by-step protocols for the effective use of this spirocyclic building block in solid-phase synthesis.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is paramount for its successful application.

PropertyValueSource
Molecular Formula C13H24N2O3[6]
Molecular Weight 256.34 g/mol [6]
CAS Number 1377187-33-1[6]
Appearance White to off-white solidN/A
Storage Store at 2-8°C under an inert atmosphere[7]

Expert Insight: The spirocyclic nature of this compound may lead to lower solubility in some common organic solvents compared to its linear counterparts. It is advisable to perform small-scale solubility tests before committing to large-scale reactions. The secondary amine within the spirocycle is protected by the Boc group, which is crucial for preventing unwanted side reactions during coupling.

The Strategic Role in Solid-Phase Synthesis: A Workflow Overview

The incorporation of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate into a growing peptide or small molecule chain on a solid support follows the fundamental principles of Boc-based solid-phase synthesis.[] The general workflow involves a cyclical process of deprotection and coupling.

sps_workflow Resin Resin Support (e.g., Merrifield) Attachment Attachment of First Amino Acid or Linker Resin->Attachment Deprotection Boc Deprotection (TFA/DCM) Attachment->Deprotection Neutralization Neutralization (e.g., DIEA/DCM) Deprotection->Neutralization Coupling Coupling of Spirocyclic Building Block Neutralization->Coupling Wash1 Wash Coupling->Wash1 Deprotection2 Boc Deprotection (TFA/DCM) Wash1->Deprotection2 Repeat n times Neutralization2 Neutralization (e.g., DIEA/DCM) Deprotection2->Neutralization2 Coupling2 Coupling of Next Amino Acid Neutralization2->Coupling2 Wash2 Wash Coupling2->Wash2 Cleavage Cleavage from Resin (e.g., HF or TFMSA) Wash2->Cleavage Final_Product Purified Spirocyclic Peptidomimetic Cleavage->Final_Product

Caption: General workflow for incorporating the spirocyclic building block in Boc-SPPS.

Detailed Protocols

The following protocols are designed to be self-validating, with explanations for key steps and expected outcomes. These are baseline protocols and may require optimization based on the specific sequence and scale of the synthesis.

Protocol 1: Immobilization of the First Amino Acid on Merrifield Resin

The successful synthesis begins with the quantitative attachment of the first amino acid to the solid support. This protocol details the widely used cesium salt method for esterification onto chloromethylated polystyrene (Merrifield) resin.[9]

Rationale: The cesium salt of the Boc-protected amino acid is used to minimize the risk of racemization and side reactions, such as the formation of quaternary ammonium salts, which can occur with other methods.[9]

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g loading)

  • Boc-protected amino acid (e.g., Boc-Ala-OH)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Reaction vessel with shaker

Procedure:

  • Resin Swelling: Swell the Merrifield resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in the reaction vessel.

  • Preparation of Cesium Salt: In a separate flask, dissolve the Boc-protected amino acid (2.0 mmol) in a mixture of MeOH (10 mL) and water (2 mL). Adjust the pH to 7.0 with a 0.5 M aqueous solution of Cs₂CO₃.

  • Solvent Evaporation: Remove the solvent from the cesium salt solution under reduced pressure to obtain a dry, white powder.

  • Coupling Reaction: Add the dried Boc-amino acid cesium salt to the swollen resin. Add DMF (10 mL) and shake the mixture at 50°C for 24 hours.

  • Washing: Drain the reaction solvent and wash the resin sequentially with:

    • DMF (3 x 10 mL)

    • DMF/water (1:1, 3 x 10 mL)

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • MeOH (3 x 10 mL)

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Substitution Level Determination (Optional but Recommended): Determine the loading of the amino acid on the resin using a method like the picric acid test or by cleaving the amino acid from a small amount of resin and quantifying it.

Protocol 2: Incorporation of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

This protocol outlines the coupling of the spirocyclic building block to the resin-bound amino acid.

Rationale: The choice of coupling reagent is critical, especially for non-proteinogenic amino acids which may exhibit steric hindrance. A combination of a uronium/aminium-based coupling agent like HATU with a non-nucleophilic base such as DIEA is generally effective.

Materials:

  • Amino acid-loaded resin from Protocol 1

  • Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the amino acid-loaded resin in DCM (10 mL/g) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL/g).

    • Shake for 5 minutes (pre-wash).[9]

    • Drain and add a fresh solution of 50% TFA in DCM (10 mL/g).

    • Shake for 20-25 minutes.[9]

  • Washing: Drain the TFA solution and wash the resin sequentially with:

    • DCM (5 x 10 mL/g)

    • Isopropanol (IPA) (2 x 10 mL/g)

    • DCM (5 x 10 mL/g)

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (10 mL/g).

    • Shake for 5 minutes.

    • Drain and repeat the neutralization step.[9]

  • Washing: Drain the neutralization solution and wash the resin with DCM (5 x 10 mL/g).

  • Coupling:

    • In a separate vial, pre-activate a solution of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate (3 eq.), HATU (3 eq.), and DIEA (6 eq.) in DMF (5 mL/g) for 5 minutes.

    • Add the pre-activated solution to the resin.

    • Shake at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

coupling_mechanism cluster_activation Activation cluster_coupling Coupling Spiro Spiro-NH-Boc COOH Activated_Spiro Activated Ester Spiro->Activated_Spiro + DIEA HATU HATU HATU->Activated_Spiro Coupled_Product Resin-AA-NH-CO-Spiro-NH-Boc Activated_Spiro->Coupled_Product Resin_NH2 Resin-AA-NH2 Resin_NH2->Coupled_Product

Caption: Simplified representation of the activation and coupling steps.

Protocol 3: Chain Elongation, Cleavage, and Purification

This protocol covers the subsequent steps after the spirocyclic building block has been incorporated.

Rationale: The final cleavage step in Boc-SPPS typically requires a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove side-chain protecting groups.[10] This is a hazardous procedure and must be performed with appropriate safety precautions and specialized equipment.[11]

Materials:

  • Peptidyl-resin from the previous steps

  • Reagents for subsequent amino acid couplings (as in Protocol 2)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • Purification equipment (e.g., preparative HPLC)

Procedure:

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps outlined in Protocol 2 to add subsequent amino acids to the growing chain.

  • Final Boc Deprotection: After the final amino acid has been coupled, perform a final Boc deprotection as described in Protocol 2.

  • Resin Preparation for Cleavage: Wash the final peptidyl-resin thoroughly with DCM and methanol, then dry under high vacuum for at least 4 hours.

  • Cleavage from Resin (HF Procedure - EXPERT USE ONLY ):

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add appropriate scavengers (e.g., anisole, 1 mL/g of resin).

    • Cool the vessel to -5 to 0°C.

    • Carefully condense anhydrous HF (10 mL/g of resin) into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by vacuum.

  • Peptide Precipitation and Washing:

    • Transfer the resin/crude peptide mixture to a tube.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge and decant the ether. Repeat this wash several times.

  • Extraction and Lyophilization:

    • Extract the crude peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid).

    • Lyophilize the aqueous extract to obtain the crude peptide as a fluffy powder.

  • Purification and Characterization:

    • Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).

    • Characterize the purified peptide by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting and Expert Insights

ProblemPossible CauseSuggested Solution
Low loading of the first amino acid Incomplete reaction; moisture in reagents or solvents.Ensure all reagents and solvents are anhydrous. Extend the reaction time or increase the temperature slightly.
Incomplete coupling of the spirocyclic building block (positive ninhydrin test) Steric hindrance from the spirocyclic scaffold.Double couple the spirocyclic amino acid. Use a more potent coupling reagent like COMU.
Low yield of final peptide Premature cleavage of the peptide from the resin during TFA deprotection steps.Use a more acid-stable linker, such as a PAM linker, if synthesizing a long peptide.[9]
Side products observed during cleavage Re-attachment of protecting groups or reactive intermediates to the peptide.Use an appropriate scavenger cocktail during cleavage. For example, add thioanisole if methionine or tryptophan are present.

Self-Validation: The success of each step can be validated. Resin loading can be quantified. Coupling efficiency is monitored by the ninhydrin test. The purity and identity of the final product are confirmed by HPLC and mass spectrometry, which serves as the ultimate validation of the entire process.

Conclusion

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a valuable building block for introducing conformational constraints and three-dimensionality into peptides and peptidomimetics. Its compatibility with standard Boc-based solid-phase synthesis protocols makes it an accessible tool for medicinal chemists and drug discovery professionals. By understanding the principles behind each step and carefully executing the protocols outlined in this guide, researchers can confidently incorporate this and similar spirocyclic scaffolds into their synthetic targets, paving the way for the discovery of novel and potent therapeutics.

References

  • Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2754. Available at: [Link]

  • Drisko, C. R., Griffin, S. A., & Huang, K. S. (2023). Solid-Phase Synthesis of [4.4] Spirocyclic Oximes. JoVE (Journal of Visualized Experiments), (192), e58508. Available at: [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128. Available at: [Link]

  • Hosseinzadeh, P., & Funabashi, M. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Pharmaceutical Sciences, 110(7), 2585-2595. Available at: [Link]

  • Ishida, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 38(16), 3138-3150. Available at: [Link]

  • Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471-3474. Available at: [Link]

  • Synthonix. "tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate." Available at: [Link]

  • Balaram, P. (1999). Non-protein amino acids in peptide design. Current opinion in structural biology, 9(3), 373-380. Available at: [Link]

  • Propeptides. "Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis." Available at: [Link]

  • SpiroChem. "SpiroKits™." Available at: [Link]

  • Fields, G. B., et al. (1994). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Peptide Chemistry 1992 (pp. 501-502). Springer, Dordrecht. Available at: [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link]

  • Buller, A. R., & Townsend, C. A. (2013). Biosynthetic pathways to nonproteinogenic α-amino acids. Chemical reviews, 113(5), 3604-3651. Available at: [Link]

  • Stepan, A. F., et al. (2012). Spirocyclic scaffolds in medicinal chemistry. Journal of medicinal chemistry, 55(1), 3-16. Available at: [Link]

  • Hartman, A. M., & Mutharaju, R. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. In Methods in molecular biology (Clifton, N.J.) (Vol. 2103, pp. 245-251). Available at: [Link]

  • AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." Available at: [Link]

  • JACS Directory. "Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin." Available at: [Link]

  • Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of peptide science : an official publication of the European Peptide Society, 16(1), 10-14. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(18), 4037. Available at: [Link]

Sources

Application Note & Protocol: Regioselective Amination of Spirocyclic Epoxides for the Synthesis of Novel 3D Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of nitrogen-containing functional groups into complex three-dimensional molecular architectures is a cornerstone of modern medicinal chemistry. Spirocyclic scaffolds, which feature two rings sharing a single atom, offer a unique and conformationally restricted topology that is highly desirable for exploring chemical space in drug discovery. This application note provides a detailed experimental guide for the nucleophilic ring-opening of spirocyclic epoxides with amines. We will delve into the mechanistic principles governing regioselectivity, present detailed, validated protocols for both catalyst-free and Lewis acid-catalyzed amination reactions, and offer practical guidance for troubleshooting common experimental challenges. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel spirocyclic amino alcohols as building blocks for new chemical entities.

Introduction: The Strategic Value of Spirocyclic Amino Alcohols

Spirocyclic frameworks are increasingly sought-after motifs in drug design. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property. The vicinal amino alcohol moiety, a common pharmacophore in many biologically active molecules, can be readily installed via the ring-opening of an epoxide.[1][2] The synthesis of spirocyclic β-amino alcohols through the amination of spirocyclic epoxides, therefore, represents a powerful strategy for generating structurally novel and medicinally relevant compounds.[3]

The primary challenge in the aminolysis of unsymmetrical epoxides, including spirocyclic systems, lies in controlling the regioselectivity of the amine's nucleophilic attack. The outcome is governed by a delicate interplay of steric hindrance, electronic effects, and the reaction conditions employed.[4] This guide will illuminate these factors and provide protocols that offer a high degree of control over the reaction's regiochemical outcome.

Mechanistic Considerations: Regioselectivity in Spiro-Epoxide Ring Opening

The ring-opening of an epoxide with an amine can proceed through a mechanism with either SN1 or SN2 character, which dictates the site of nucleophilic attack.

  • SN2 Pathway (Basic or Neutral Conditions): Under neutral or basic conditions, the reaction typically follows an SN2 mechanism. The amine nucleophile will preferentially attack the sterically less hindered carbon atom of the epoxide.[5] For a typical spiro-epoxyoxindole, this would be the methylene carbon of the epoxide ring. This pathway leads to the formation of a trans-diaxial product upon ring opening.

  • SN1-like Pathway (Acidic Conditions): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the epoxide a more potent electrophile.[6] This can lead to a transition state with significant carbocation character at the more substituted carbon atom (the spirocyclic center). Consequently, the amine may preferentially attack this more electrophilic, albeit more sterically hindered, carbon.[7]

The choice of reaction conditions—specifically the presence or absence of a catalyst—is therefore a critical determinant of the final product's regiochemistry.

Experimental Workflows & Protocols

The following protocols are designed for a generic spirocyclic epoxide substrate and can be adapted based on the specific properties of the starting materials.

General Experimental Workflow

The overall process for the amination of a spirocyclic epoxide is outlined below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Spirocyclic Epoxide Substrate D Combine Reactants & Solvent A->D B Amine Nucleophile B->D C Anhydrous Solvent C->D E Add Catalyst (if applicable) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Aqueous Work-up F->G H Extraction G->H I Column Chromatography H->I J Product Characterization (NMR, MS) I->J

Caption: General workflow for the amination of spirocyclic epoxides.

Protocol 1: Catalyst-Free Aminolysis (SN2 Pathway)

This protocol favors nucleophilic attack at the less sterically hindered carbon of the epoxide, which is often desirable for accessing specific regioisomers.

Materials:

  • Spirocyclic epoxide (1.0 equiv)

  • Amine (2.0-3.0 equiv)

  • Ethanol (EtOH) or Isopropanol (IPA), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a clean, dry round-bottom flask, add the spirocyclic epoxide (e.g., 1 mmol, 200 mg).

  • Dissolve the epoxide in a suitable volume of anhydrous ethanol (e.g., 10 mL).

  • Add the amine (e.g., 2-3 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C for ethanol) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Proceed with aqueous work-up and purification as described in Section 3.4.

Rationale: The use of a protic solvent like ethanol can facilitate the reaction by stabilizing the transition state, while the absence of a strong acid ensures the reaction proceeds via an SN2 pathway.[8] Using an excess of the amine helps to drive the reaction to completion.

Protocol 2: Lewis Acid-Catalyzed Aminolysis (SN1-like Pathway)

This protocol is designed to promote nucleophilic attack at the more substituted spirocyclic carbon by activating the epoxide.

Materials:

  • Spirocyclic epoxide (1.0 equiv)

  • Amine (1.2 equiv)

  • Yttrium (III) Chloride (YCl3) (1-5 mol%)

  • Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the spirocyclic epoxide (e.g., 1 mmol, 200 mg).

  • Dissolve the epoxide in anhydrous dichloromethane (10 mL).

  • Add the amine (1.2 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add the Lewis acid catalyst, such as YCl3 (0.01-0.05 mmol), in one portion.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often faster than their catalyst-free counterparts, typically completing within 1-6 hours.[6]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Proceed with aqueous work-up and purification.

Rationale: Yttrium (III) chloride is an efficient Lewis acid catalyst for the ring-opening of epoxides with amines, often providing excellent yields and high regioselectivity under mild, solvent-free, or anhydrous conditions.[6] The catalyst coordinates to the epoxide oxygen, facilitating C-O bond cleavage and promoting attack at the more electron-deficient carbon.

General Aqueous Work-up and Purification
  • Dilute the reaction mixture (either the cooled reaction from Protocol 1 or the quenched mixture from Protocol 2) with ethyl acetate or dichloromethane (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spirocyclic amino alcohol.

Data Summary and Comparison

The choice of method will significantly impact the regioselectivity and reaction efficiency. The following table summarizes the expected outcomes for the amination of a representative spirocyclic epoxide.

ParameterProtocol 1: Catalyst-FreeProtocol 2: Lewis Acid-Catalyzed
Mechanism SN2SN1-like
Site of Attack Less substituted carbonMore substituted carbon
Catalyst NoneYCl3 (or other Lewis Acid)
Typical Temp. Reflux (e.g., 80°C)Room Temperature
Reaction Time 4 - 24 hours1 - 6 hours
Amine Equiv. 2.0 - 3.01.2
Key Advantage High regioselectivity for less hindered siteAccess to sterically congested products, faster reaction

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive amine. 2. Low reaction temperature. 3. Deactivated catalyst.1. For Protocol 1, increase temperature or reaction time. For Protocol 2, consider a more potent Lewis acid. 2. Ensure reflux is maintained for Protocol 1. 3. Use freshly opened or properly stored Lewis acid.
Poor Regioselectivity 1. Ambiguous steric/electronic factors in the substrate. 2. Reaction conditions promoting a mixed-mechanism pathway.1. Screen different Lewis acids or solvent systems to enhance selectivity. 2. For SN2, ensure no acidic impurities are present. For SN1, ensure sufficient catalyst loading.
Formation of Side Products 1. Di-alkylation of primary amines. 2. Epoxide rearrangement.1. Use a larger excess of the primary amine or protect the resulting secondary amine in situ. 2. This can occur under strongly acidic conditions. Use a milder Lewis acid or switch to the catalyst-free protocol.

Conclusion

The regioselective amination of spirocyclic epoxides is a robust and versatile method for synthesizing novel 3D-scaffolds for drug discovery and chemical biology. By carefully selecting between catalyst-free and Lewis acid-catalyzed conditions, researchers can control the site of nucleophilic attack and selectively synthesize the desired spirocyclic amino alcohol regioisomer. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • BenchChem. (2025). Application Notes and Protocols for Stereospecific Epoxide Ring Opening with Amines.
  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2).
  • Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation).
  • SciELO México. (n.d.). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions.
  • Growing Science. (2023). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under.
  • Chen, J., Ma, G., Zhang, H., & Du, W. (2022). Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Green Chemistry.
  • MDPI. (n.d.). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions.
  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils.
  • PubMed. (2019). Controlling the regioselectivity of the ring opening of spiro-epoxyoxindoles for efficient synthesis of C(3)-N(1')-bisindoles and C(3)-N(1')-diindolylmethane.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.

Sources

Application Note: Investigating Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Challenge and the Opportunity in Alzheimer's Drug Discovery

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathophysiology involving amyloid-beta (Aβ) plaque deposition, hyperphosphorylated tau protein leading to neurofibrillary tangles (NFTs), synaptic dysfunction, and chronic neuroinflammation.[1] Despite decades of research, therapeutic options remain limited, often only addressing symptoms rather than the underlying causes of neurodegeneration.[2] This therapeutic gap has spurred the exploration of novel chemical scaffolds that can engage new or multiple pathological targets.

Spirocyclic systems—molecules containing two rings connected by a single common atom—have emerged as a promising class of compounds in medicinal chemistry.[3] Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, potentially leading to higher binding affinity and selectivity for biological targets.[4] Specifically, derivatives of the 1-oxa-8-azaspiro[4.5]decane core have been investigated as M1 muscarinic agonists and sigma-1 receptor ligands, both of which are relevant targets in neurodegenerative diseases.[5][6]

This document provides a comprehensive guide for the preclinical evaluation of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate , a novel spirocyclic compound, as a potential therapeutic agent for Alzheimer's disease. We will outline the scientific rationale for its investigation and provide detailed, field-proven protocols for its systematic evaluation, from initial in vitro screening to cell-based neuroprotection assays.

Compound Profile: Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

This molecule is a spirocyclic carbamate derivative built upon a 1-oxa-8-azaspiro[4.5]decane core.[7]

  • Core Scaffold: The 1-oxa-8-azaspiro[4.5]decane moiety provides a rigid, three-dimensional framework. This class of molecules has been explored for various central nervous system (CNS) applications.[5][6]

  • Carbamate Group: The tert-butylcarbamate (Boc) group is present. In many synthetic schemes, the Boc group serves as a protecting group for an amine, which can be deprotected to allow for further chemical modification.[8] This suggests the title compound may be a key intermediate for the synthesis of a library of related, more complex molecules.

  • Potential as a Pro-drug or Active Moiety: While often a protecting group, the carbamate itself could contribute to the molecule's pharmacokinetic properties or biological activity.

Scientific Rationale & Hypothesized Mechanisms of Action

The investigation of this spirocyclic compound in AD is grounded in several plausible hypotheses derived from the activities of structurally related molecules.

  • Hypothesis 1: Inhibition of Amyloid-Beta (Aβ) Aggregation: The formation of toxic Aβ oligomers and fibrils is a central event in AD pathogenesis.[2] Spirocyclic compounds, particularly spirooxindoles, have shown promise as anti-amyloidogenic agents by preventing fibril formation or destabilizing pre-formed fibrils.[2] The unique 3D structure of the 1-oxa-8-azaspiro[4.5]decane core may allow it to intercalate with Aβ monomers or oligomers, disrupting the aggregation cascade.

  • Hypothesis 2: Modulation of Tau Pathology: The hyperphosphorylation and subsequent aggregation of tau protein into NFTs is another key hallmark of AD.[9] Therapeutic strategies targeting tau include inhibiting kinases that phosphorylate tau or preventing tau aggregation.[10] The spirocyclic scaffold could be derivatized to target kinases like GSK3β or to directly interfere with tau-tau interactions.

  • Hypothesis 3: Neuroprotection against Aβ-Induced Toxicity: Aβ oligomers are known to induce oxidative stress, synaptic dysfunction, and neuronal apoptosis.[1] Neuroprotective agents can counteract these effects.[10] Natural products with neuroprotective properties often work by alleviating neuroinflammation or preventing Aβ formation.[11][12] The spirocyclic core could serve as a scaffold for developing compounds that protect neurons from these toxic insults.

Experimental Roadmap for Preclinical Evaluation

A structured, multi-tiered approach is essential to validate the therapeutic potential of a new chemical entity. The following workflow outlines the key stages for evaluating Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate and its potential derivatives.

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Advanced Studies a Protocol 1: Aβ Aggregation Assay (Thioflavin T) b Protocol 2: Tau Aggregation Assay (Thioflavin S) a->b Assess effect on second key pathology c Protocol 3: Neuroprotection Assay (SH-SY5Y Cell Model) b->c Validate in a cellular context d Cytotoxicity Assessment (MTT/LDH Assay) c->d Ensure compound is not broadly toxic e Mechanism of Action Studies (e.g., Kinase Inhibition, Receptor Binding) d->e If promising, elucidate target f In Vivo Proof-of-Concept (AD Mouse Models) e->f Test in a living system start Compound Synthesis & Characterization start->a Screen for anti-amyloidogenic activity

Caption: High-level experimental workflow for evaluating the compound.

Detailed Protocols and Methodologies

Protocol 1: In Vitro Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay

Principle: This assay quantifies the aggregation of the highly amyloidogenic Aβ₁₋₄₂ peptide into β-sheet-rich fibrils. Thioflavin T (ThT) is a fluorescent dye that binds specifically to these fibrillar structures, resulting in a measurable increase in fluorescence intensity.[13][14] A compound that inhibits aggregation will reduce the rate or extent of this fluorescence increase.

Materials:

Reagent/Equipment Supplier Purpose
Synthetic Aβ₁₋₄₂ peptide e.g., AnaSpec, Bachem Primary aggregating species
Hexafluoroisopropanol (HFIP) Sigma-Aldrich To monomerize Aβ peptide stocks[15]
Dimethyl sulfoxide (DMSO) Sigma-Aldrich To solubilize Aβ and test compound
Thioflavin T (ThT) Sigma-Aldrich Fluorescent reporter for fibril formation
Glycine-NaOH Buffer (50 mM, pH 8.5) In-house preparation Assay buffer
96-well black, clear-bottom plates Corning, Greiner For fluorescence measurements

| Fluorescence plate reader | e.g., BioTek, Molecular Devices | Data acquisition (Ex: ~440 nm, Em: ~485 nm) |

Step-by-Step Methodology:

  • Preparation of Monomeric Aβ₁₋₄₂:

    • Causality: It is critical to start with a pure monomeric solution to ensure reproducible aggregation kinetics and eliminate pre-existing seeds.[13][15]

    • Dissolve lyophilized Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot into microcentrifuge tubes, evaporate the HFIP using a gentle stream of nitrogen gas or a SpeedVac, and store the resulting peptide film at -80°C.[15]

    • Immediately before use, dissolve the peptide film in anhydrous DMSO to a concentration of 5 mM.[15]

  • Assay Setup:

    • Prepare a stock solution of the test compound (Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate) in DMSO.

    • In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):

      • Negative Control: Assay buffer + DMSO (vehicle)

      • Positive Control: Aβ₁₋₄₂ (10 µM final) + DMSO (vehicle)

      • Test Compound: Aβ₁₋₄₂ (10 µM final) + Test Compound (at various final concentrations, e.g., 0.1, 1, 10, 50, 100 µM)

    • Prepare a master mix of Aβ₁₋₄₂ in Glycine-NaOH buffer.

    • Add the test compound or vehicle to the wells first, followed by the Aβ₁₋₄₂ master mix to initiate the aggregation reaction.

  • Kinetic Measurement:

    • Add ThT to each well to a final concentration of 5 µM.

    • Place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure fluorescence intensity (Ex: 440 nm, Em: 485 nm) every 10-15 minutes for 24-48 hours, with intermittent shaking to promote aggregation.

  • Data Analysis:

    • Plot fluorescence intensity versus time for all conditions.

    • Calculate the percentage of inhibition for each compound concentration at a late time point (e.g., 24 hours) using the formula: % Inhibition = [1 - (Fluorescence_Test / Fluorescence_Positive)] * 100

    • Plot % Inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Monomerize Aβ₁₋₄₂ with HFIP/DMSO D Initiate Aggregation with Aβ₁₋₄₂ A->D B Prepare Compound Stock Solutions C Add Compound/Vehicle to 96-well plate B->C C->D E Add ThT Reporter Dye D->E F Incubate at 37°C with shaking E->F G Kinetic Fluorescence Reading (24-48h) F->G H Calculate % Inhibition & Determine IC₅₀ G->H

Caption: Workflow for the Thioflavin T Aβ aggregation assay.

Protocol 2: Cell-Based Neuroprotection Assay against Aβ₁₋₄₂ Toxicity

Principle: This assay evaluates the ability of a compound to protect neuronal cells from death induced by toxic Aβ₁₋₄₂ oligomers. The human neuroblastoma cell line SH-SY5Y is a widely used and reliable model for this purpose.[14][16] Cell viability is typically measured using an MTT assay, where mitochondrial dehydrogenases in living cells convert the MTT reagent into a colored formazan product.

Materials:

Reagent/Equipment Supplier Purpose
SH-SY5Y cells ATCC Human neuronal cell model
DMEM/F12 Medium Gibco Cell culture medium
Fetal Bovine Serum (FBS) Gibco Serum supplement for cell growth
Aβ₁₋₄₂ Oligomers Prepared in-house (see below) Neurotoxic species
MTT Reagent Sigma-Aldrich Cell viability indicator
96-well clear cell culture plates Corning For cell culture and assay
CO₂ Incubator To maintain cell culture environment (37°C, 5% CO₂)

| Microplate Spectrophotometer | | To measure formazan absorbance (~570 nm) |

Step-by-Step Methodology:

  • Preparation of Aβ₁₋₄₂ Oligomers (Toxic Species):

    • Causality: Soluble oligomers, rather than mature fibrils, are considered the primary neurotoxic species in AD.[13] This preparation protocol is designed to generate these specific aggregates.

    • Prepare monomeric Aβ₁₋₄₂ in DMSO as described in Protocol 1.

    • Dilute the 5 mM Aβ₁₋₄₂ stock to 100 µM in ice-cold, phenol-free F-12 cell culture media.[13]

    • Incubate at 4°C for 24 hours. This preparation is now enriched in soluble oligomers.[15]

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in the CO₂ incubator.[14]

  • Treatment:

    • Remove the culture medium from the cells.

    • Add fresh, low-serum (e.g., 1% FBS) medium containing the following conditions (in triplicate):

      • Vehicle Control: Medium + DMSO

      • Toxin Control: Medium + Aβ₁₋₄₂ oligomers (5 µM final) + DMSO

      • Test Condition: Medium + Aβ₁₋₄₂ oligomers (5 µM) + Test Compound (at various concentrations)

      • Compound Toxicity Control: Medium + Test Compound (at highest concentration) without Aβ oligomers.

    • Incubate the plate for an additional 24-48 hours.

  • MTT Assay and Readout:

    • Add MTT solution (5 mg/mL in PBS) to each well (to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

    • Causality: During this incubation, only viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Normalize the data by setting the absorbance of the Vehicle Control wells to 100% viability.

    • Calculate the % neuroprotection for each compound concentration using the formula: % Protection = [(Abs_Test - Abs_Toxin) / (Abs_Vehicle - Abs_Toxin)] * 100

    • Plot % Protection versus compound concentration to determine the EC₅₀ value.

Data Interpretation and Future Directions

Interpreting Potential Results:

OutcomeInterpretationNext Steps
Potent IC₅₀ in Aβ Assay The compound directly interferes with amyloid fibrillization.Proceed to cell-based assays. Characterize the Aβ species formed in the presence of the compound (e.g., via AFM or Western blot).
Potent EC₅₀ in Neuroprotection Assay The compound protects neurons from Aβ toxicity.Investigate the mechanism: Is it by inhibiting aggregation (see Protocol 1), or via an independent neuroprotective pathway (e.g., anti-oxidant, anti-inflammatory)?[10]
Activity in Both Assays Strong lead candidate. The mechanism of neuroprotection is likely linked to its anti-aggregation properties.Conduct further mechanism of action studies (e.g., cholinesterase inhibition, receptor binding) and consider advancing to in vivo models.
No Activity The specific scaffold is not effective against these primary AD pathologies.Consider synthesizing derivatives based on the core structure to explore different functional groups and improve activity.

Advancing to In Vivo Models: If in vitro and cell-based data are promising, the next logical step is to evaluate the compound's efficacy and safety in a transgenic animal model of Alzheimer's disease.[17]

  • Common Models: The 5xFAD or 3xTg-AD mouse models are widely used as they develop both amyloid plaques and tau pathology, recapitulating key aspects of human AD.[18][19][20]

  • Key Endpoints: Evaluation would involve administering the compound (e.g., via oral gavage) and assessing its impact on cognitive deficits (e.g., Morris water maze), brain plaque load (immunohistochemistry), and levels of soluble Aβ and phosphorylated tau (ELISA, Western blot).[21]

This structured approach provides a robust framework for the initial preclinical assessment of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, paving the way for the potential development of a novel therapeutic for Alzheimer's disease.

References

  • Oakley, H., et al. (2006). Intraneuronal β-Amyloid Aggregates, Neurodegeneration, and Neuron Loss in Transgenic Mice with Five Familial Alzheimer's Disease Mutations: Potential Factors in Amyloid Plaque Formation. Journal of Neuroscience. Available at: [Link]

  • Oddo, S., et al. (2003). Triple-Transgenic Model of Alzheimer's Disease with Plaques and Tangles: Intracellular Aβ and Synaptic Dysfunction. Neuron. Available at: [Link]

  • Alzheimer's Association. (2023). 2023 Alzheimer's disease facts and figures. Alzheimer's & Dementia. Available at: [Link]

  • Zhu, F., et al. (2023). Animal models of Alzheimer's disease: preclinical insights and challenges. Cellular and Molecular Life Sciences. Available at: [Link]

  • Sasaguri, H., et al. (2017). Mouse Models of Alzheimer's Disease. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Innoprot. (n.d.). Aβ1-42 Induced Neurotoxicity Assay. Innoprot. Available at: [Link]

  • Murphy, E. (2024). Assay design for Alzheimer's disease: key considerations and emerging trends. Technology Networks. Available at: [Link]

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. Available at: [Link]

  • Creative Biolabs. (n.d.). Alzheimer's Disease In Vitro Modeling Service. Creative Biolabs. Available at: [Link]

  • REPROCELL. (2024). Breaking Ground in Alzheimer's Research: A New Path to Drug Discovery and Personalized Medicine. REPROCELL. Available at: [Link]

  • De Zoysa, G. H. (2021). Spirocycles as inhibitors of amyloid misfolding against dementia and Alzheimer's disease. RMIT University. Available at: [Link]

  • Hugel, H. M., & Zacca, A. (2021). Natural spirocyclic alkaloids and polyphenols as multi target dementia leads. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Innoprot. (n.d.). tau Phosphorylation Assay. Innoprot. Available at: [Link]

  • Karran, E., et al. (2009). Neuroprotective Strategies in Alzheimer's Disease. Annals of the New York Academy of Sciences. Available at: [Link]

  • Sui, D., et al. (2015). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Journal of Visualized Experiments. Available at: [Link]

  • Yamashita, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Ashraf, Z., et al. (2021). Spiro Heterocyclic Compounds as Potential Anti-Alzheimer Agents (Part 2): Their Metal Chelation Capacity, POM Analyses and DFT Studies. Letters in Drug Design & Discovery. Available at: [Link]

  • Walsh, D. M., et al. (2014). Production and use of recombinant Aβ for aggregation studies. Methods in Molecular Biology. Available at: [Link]

  • Creative Bioarray. (n.d.). Aβ Peptide Aggregation Inhibition Assay. Creative Bioarray. Available at: [Link]

  • Klein, W. L. (2013). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology. Available at: [Link]

  • Sergeant, N., et al. (Eds.). (2017). Tau Protein: Methods and Protocols. Springer. Available at: [Link]

  • JoVE. (2022). Aggregation Assays Using Hyperphosphorylated Tau Protein l Protocol Preview. YouTube. Available at: [Link]

  • Teplow, D. B. (2013). Preparing Synthetic Aβ in Different Aggregation States. Springer Nature Experiments. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). The anti-Alzheimer potential of novel spiroindolin-1,2-diazepine derivatives as targeted cholinesterase inhibitors with modified substituents. Scientific Reports. Available at: [Link]

  • Wang, Y., et al. (2022). Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches. Frontiers in Nutrition. Available at: [Link]

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kim, J., et al. (2022). Neuroprotective Effect of Natural Product in Alzheimer's Disease. Journal of the Korean Neurological Association. Available at: [Link]

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. Available at: [Link]

  • Borya, O. (2018). The synthesis of polyphenol spirocyclohexene oxindoles for the potential treatment of Alzheimer's disease. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Semantic Scholar. Available at: [Link]

  • Ayob, Z., et al. (2022). Neuroprotective Natural Products for Alzheimer's Disease. Molecules. Available at: [Link]

  • Alzforum. (2026). NAD+, a Metabolic Currency, Repairs Alzheimer's Phenotypes in Mice. Alzforum. Available at: [Link]

  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.
  • Dana Bioscience. (n.d.). tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate 1g. Dana Bioscience. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem. Available at: [Link]

  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • PubChem. (n.d.). tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem. Available at: [Link]

  • MySkinRecipes. (n.d.). Tert-Butyl ((3S,4S)-3-Methyl-2-Oxa-8-Azaspiro[4.5]Decan-4-Yl)Carbamate. MySkinRecipes. Available at: [Link]

  • ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate. This spirocyclic carbamate is a valuable building block in medicinal chemistry, prized for the conformational rigidity and three-dimensional topology it imparts to novel therapeutic agents.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its multi-step synthesis, providing in-depth, field-proven insights and troubleshooting protocols.

Our approach is grounded in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system through rigorous in-process monitoring.

Overall Synthetic Strategy

The most reliable and frequently employed synthesis of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a three-stage process. It begins with the construction of a key spirocyclic ketone intermediate, which is then converted to the corresponding amine and subsequently protected. This strategy isolates the challenges of the complex spirocyclization from the final, often more straightforward, functional group manipulations.

G cluster_0 Stage 1: Spiro-Ketone Intermediate Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Boc Protection A N-Boc-4-piperidone B Alkylation & Annulation A->B LDA, Acrylate derivative C Intramolecular Cyclization B->C p-TsOH, Toluene D Acidic Deprotection C->D 4M HCl in Dioxane E Intermediate: 1-oxa-8-azaspiro[4.5]decan-3-one D->E F Reductive Amination E->F NH4OAc, NaBH3CN G Intermediate: 1-oxa-8-azaspiro[4.5]decan-3-amine F->G H Boc Protection G->H Boc2O, Base I Final Product: Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate H->I G cluster_check cluster_cause cluster_solution start Low Yield in Reductive Amination? check_sm Starting Material Consumed? (Check by TLC/LC-MS) start->check_sm check_ninhydrin Primary Amine Detected? (Ninhydrin Stain) check_sm->check_ninhydrin Yes cause_incomplete Cause: Incomplete Reaction check_sm->cause_incomplete No cause_side_product Cause: Secondary Amine Formation check_ninhydrin->cause_side_product Weak Spot cause_workup Cause: Product Loss During Workup check_ninhydrin->cause_workup Strong Spot sol_time Solution: Increase reaction time. Monitor hourly. cause_incomplete->sol_time sol_reagents Solution: Increase excess of NH4OAc (to >10 eq). Ensure reducing agent is active. cause_side_product->sol_reagents sol_extract Solution: Adjust aqueous pH to >10 before extraction. Use continuous extraction if necessary. cause_workup->sol_extract

Sources

Technical Support Center: Optimizing Boc Deprotection of 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of tert-butyloxycarbonyl (Boc) deprotection of 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Here, we provide in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful and efficient removal of the Boc protecting group from this unique spirocyclic scaffold.

Introduction: The Chemistry of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability to a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection is typically an acid-catalyzed hydrolysis of the carbamate.[3] The reaction proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which then forms isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[4]

While seemingly straightforward, the Boc deprotection of complex molecules like 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate can present unique challenges. The presence of the spirocyclic system and the oxa- and aza- functionalities can influence reactivity and lead to undesired side reactions if conditions are not carefully optimized. This guide will address these specific issues head-on.

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Deprotection

Question: My reaction has stalled, and I'm observing a significant amount of starting material even after prolonged reaction times. What are the likely causes and how can I drive the reaction to completion?

Answer: Incomplete deprotection is a common hurdle and can often be attributed to several factors. Let's break down the potential causes and solutions:

  • Insufficient Acid Strength or Stoichiometry: The Boc group's lability is highly dependent on the acidity of the reaction medium. While the Boc group is generally sensitive to acids, the specific substrate can influence the required acid strength.[5]

    • Recommendation: If using a milder acid like HCl in an organic solvent, consider increasing the concentration or switching to a stronger acid like trifluoroacetic acid (TFA). A common starting point is a 20-50% solution of TFA in a solvent like dichloromethane (DCM).[6] It's also crucial to ensure you are using a sufficient molar excess of the acid.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Solvents that can stabilize the charged intermediates will facilitate the reaction.

    • Recommendation: Chlorinated solvents like DCM are frequently used for Boc deprotections.[3][5] If solubility is an issue, consider co-solvents. For reactions with HCl, ethereal solvents like 1,4-dioxane are effective.[7]

  • Temperature: While many Boc deprotections proceed readily at room temperature, some substrates may require gentle heating to overcome a higher activation energy.[3][8]

    • Recommendation: If the reaction is sluggish at room temperature, consider moderately increasing the temperature to 30-40 °C. However, be cautious, as higher temperatures can also promote side reactions.

Experimental Protocol: Standard TFA-Mediated Boc Deprotection

  • Dissolve the Boc-protected 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate in dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

  • Proceed with the appropriate workup to isolate the free amine (see Issue 3).

Issue 2: Formation of Unidentified Side Products

Question: I'm observing significant impurity formation in my reaction, as indicated by TLC and LC-MS. What are the potential side reactions, and how can I mitigate them?

Answer: The formation of side products during Boc deprotection is often linked to the reactive tert-butyl cation intermediate generated during the reaction.[5] This electrophilic species can be trapped by nucleophiles present in the reaction mixture or on the substrate itself.

  • t-Butylation: The tert-butyl cation can alkylate any nucleophilic sites on your starting material or product. While the 1-oxa-8-azaspiro[4.5]decane core is relatively robust, trace nucleophiles can be problematic.

    • Recommendation: The most effective way to prevent t-butylation is to use a cation scavenger. Common scavengers include triethylsilane (TES), thioanisole, or anisole. These compounds are more nucleophilic than the desired product and will preferentially react with the tert-butyl cation. Add 1-2 equivalents of the scavenger to the reaction mixture before adding the acid.

  • Degradation of the Spirocyclic Core: While generally stable, prolonged exposure to harsh acidic conditions could potentially lead to the opening of the oxa- or aza- rings, especially at elevated temperatures.

    • Recommendation: Use the mildest acidic conditions that afford complete deprotection in a reasonable timeframe. Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid excessive heating. Consider using milder acidic reagents such as 4M HCl in dioxane or aqueous phosphoric acid.[2][6][9]

Table 1: Comparison of Acidic Conditions for Boc Deprotection

ReagentTypical ConditionsAdvantagesDisadvantages
TFA/DCM 20-50% TFA in DCM, 0 °C to RTFast and effective for most substrates.[3][6]Can be harsh, may require scavengers.[5] TFA can be difficult to remove completely.
HCl/Dioxane 4M HCl in 1,4-dioxane, RTMilder than TFA, often yields a crystalline HCl salt.[7]Commercially available solution is convenient.
HCl/Methanol Saturated HCl in MeOH, RTMilder conditions.Can be slower than other methods.
Aqueous Phosphoric Acid Dilute H₃PO₄Environmentally benign and mild.[9]May require elevated temperatures and longer reaction times.
Issue 3: Difficult Workup and Isolation of the Free Amine

Question: After quenching the reaction, I'm struggling to isolate the pure deprotected amine. The product seems to be water-soluble, or I'm getting a persistent emulsion during extraction. What is the best workup procedure?

Answer: The deprotected 1-oxa-8-azaspiro[4.5]decan-3-amine is a relatively polar molecule, and its salt form can have high water solubility, making extraction challenging. The key is to carefully neutralize the excess acid and choose the appropriate extraction solvent system.

  • Incomplete Neutralization: If the amine is still in its protonated salt form, it will remain in the aqueous phase during extraction with a non-polar organic solvent.

    • Recommendation: After removing the volatile acid (like TFA) in vacuo, redissolve the residue in a minimal amount of water or methanol. Cool the solution in an ice bath and slowly add a base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is basic (pH 8-9). Be cautious of gas evolution (CO₂).

  • Emulsion Formation: The presence of the amine salt can act as a surfactant, leading to emulsions during extraction.

    • Recommendation: After basification, add brine (saturated aqueous NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break emulsions and "salt out" the organic product, reducing its solubility in the aqueous layer.

  • Solvent Choice for Extraction: Dichloromethane is a common choice, but for more polar products, a more polar solvent may be necessary.

    • Recommendation: If extraction with DCM is inefficient, try a more polar solvent system like a mixture of DCM and isopropanol (e.g., 9:1 or 4:1). Alternatively, ethyl acetate can be effective. Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent for better recovery.

Experimental Protocol: Workup and Isolation

  • After concentrating the reaction mixture, co-evaporate with a solvent like toluene or DCM several times to remove residual acid.[10]

  • Dissolve the residue in deionized water and cool to 0 °C.

  • Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution ceases and the pH is ~8-9.

  • Extract the aqueous layer with DCM (3 x 50 mL for a 1g scale reaction). If the product is still in the aqueous layer, try a 9:1 DCM:isopropanol mixture.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free amine.

  • Purify the product by silica gel chromatography if necessary, using a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%) to prevent streaking of the amine on the acidic silica gel.

Frequently Asked Questions (FAQs)

Q1: Can I monitor the reaction by Thin Layer Chromatography (TLC)? A1: Yes, TLC is an excellent way to monitor the progress of the reaction. Use a suitable solvent system (e.g., 10% methanol in DCM with 0.5% triethylamine). The Boc-protected starting material will have a higher Rf value than the more polar deprotected amine product. Stain the plate with ninhydrin, which will give a characteristic colored spot (usually purple or yellow) with the primary amine product, but not with the Boc-protected starting material.

Q2: Are there any non-acidic methods for Boc deprotection that I could try? A2: While acidic deprotection is the most common, thermal methods can be an alternative, though they often require high temperatures (120-240 °C) which may not be suitable for all substrates.[6][11][12] Lewis acids such as zinc bromide or tin(IV) chloride can also be used under milder conditions.[3][6] However, for this specific substrate, optimizing the acidic conditions is generally the most practical approach.

Q3: My product is the TFA or HCl salt. Do I need to neutralize it before the next step? A3: This depends entirely on the nature of your subsequent reaction. If the next step is compatible with an amine salt (e.g., some coupling reactions), you may be able to use the salt directly. However, for many reactions that require the free amine as a nucleophile (e.g., acylation, alkylation), neutralization is essential. It is generally good practice to isolate the free amine to ensure accurate stoichiometry in the following step.

Q4: How can I be sure that the spirocyclic ring system is stable under my deprotection conditions? A4: The 1-oxa-8-azaspiro[4.5]decane ring system is generally stable to the acidic conditions typically used for Boc deprotection. However, to confirm its integrity, it is crucial to characterize the final product thoroughly using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the expected signals for the spirocyclic core in the NMR spectra and the correct molecular ion in the mass spectrum will confirm that the ring system has remained intact.

Visualizing the Process

Diagram 1: Boc Deprotection Mechanism

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: C-O Bond Cleavage cluster_step3 Step 3: Decarboxylation cluster_final Final Product BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc H⁺ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 AmineSalt Amine Salt FreeAmine->AmineSalt H⁺

Caption: Acid-catalyzed Boc deprotection pathway.

Diagram 2: Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection Observed CheckAcid Check Acid Strength & Stoichiometry Start->CheckAcid IncreaseAcid Increase Acid Conc. or Equivalents CheckAcid->IncreaseAcid If insufficient StrongerAcid Switch to a Stronger Acid (e.g., TFA) CheckAcid->StrongerAcid If still slow CheckTemp Is Reaction at Room Temp? CheckAcid->CheckTemp If sufficient ReMonitor Re-monitor Reaction IncreaseAcid->ReMonitor StrongerAcid->ReMonitor IncreaseTemp Increase Temperature to 30-40 °C CheckTemp->IncreaseTemp Yes CheckTemp->ReMonitor No (already heated) IncreaseTemp->ReMonitor

Caption: Decision tree for addressing incomplete reactions.

References

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2008, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Reddit. (2023, October 18). Boc De-protection : r/Chempros. Retrieved from [Link]

  • ACS Publications. (2019, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

Sources

Technical Support Center: Purification of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful purification of this spirocyclic carbamate. The following content is structured in a question-and-answer format to directly address potential challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Method Development & Optimization

Question 1: I am starting the purification of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate for the first time. What are the recommended starting conditions for reversed-phase HPLC?

Answer: For the initial method development for the purification of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, a reversed-phase approach is generally suitable.[1] Given the presence of the polar carbamate and the spirocyclic amine, a C18 stationary phase is a robust starting point.[2]

Here is a recommended set of starting parameters for an analytical-scale run, which can then be scaled up for preparative purification:

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmA standard choice for a broad range of polarities, offering good resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine moiety.[3]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency.[4]
Gradient 5-95% B over 15 minutesA broad gradient is ideal for initial screening to determine the elution profile.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID analytical column.
Detection UV, 210-220 nmThe carbamate functional group is expected to have some UV absorbance in this range. A photodiode array (PDA) detector is recommended to identify the optimal wavelength.
Column Temp. Ambient or 30 °CTemperature control can improve reproducibility.
Injection Vol. 5-10 µLStart with a small volume to avoid overloading the analytical column.

This initial run will help determine the retention time of your target compound and the presence of any impurities, guiding further optimization.

Question 2: My Boc-protected compound is showing significant peak tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing for basic compounds like Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine and acidic residual silanol groups on the silica-based stationary phase.[1]

Here are the primary causes and troubleshooting steps:

  • Secondary Silanol Interactions:

    • Solution 1: Lower the Mobile Phase pH: Ensure your mobile phase contains an acidic modifier like 0.1% TFA. This protonates the silanol groups, minimizing their interaction with the protonated amine of your compound.[3]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanols. If you are using an older column, switching to a newer, high-quality one can significantly improve peak shape.

    • Solution 3: Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can mask the silanol groups. However, this can suppress ionization in mass spectrometry detection.

  • Column Overload:

    • Solution: Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.[6]

  • Extra-Column Effects:

    • Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.

The following diagram illustrates a decision-making workflow for troubleshooting peak tailing:

Caption: Troubleshooting workflow for peak tailing.

Question 3: I am concerned about the stability of the Boc protecting group in the presence of TFA during purification and solvent evaporation. Is this a valid concern?

Answer: Yes, this is a valid concern. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. While 0.1% TFA in the mobile phase is generally acceptable for the duration of an HPLC run, prolonged exposure or concentration of the TFA can lead to deprotection.

Mitigation Strategies:

  • During HPLC: Work expeditiously. Do not let collected fractions containing TFA sit at room temperature for extended periods. It's recommended to process them promptly.

  • During Solvent Evaporation:

    • Avoid High Temperatures: Do not use high heat on a rotary evaporator, as this will accelerate the cleavage of the Boc group.

    • Neutralization: Before evaporation, you can neutralize the collected fractions with a mild base like a saturated sodium bicarbonate solution. This will quench the TFA. After neutralization, you will need to perform a liquid-liquid extraction to recover your compound in an organic solvent before evaporating.

    • Azeotropic Removal: Adding a solvent like toluene during rotary evaporation can help to azeotropically remove the TFA.

    • Lyophilization (Freeze-Drying): If your compound is soluble in a water/acetonitrile mixture, lyophilization is a gentle method to remove the solvents and TFA without heat.

Scaling Up to Preparative HPLC

Question 4: I have an optimized analytical method. How do I scale it up for preparative purification?

Answer: Scaling up from an analytical to a preparative method requires a systematic approach to maintain the separation quality while increasing the amount of purified material.[7] The key is to maintain the linear velocity of the mobile phase.

Step-by-Step Scale-Up Protocol:

  • Select a Preparative Column: Choose a preparative column with the same stationary phase chemistry and particle size as your analytical column. The internal diameter (ID) and length will be larger.[2]

  • Calculate the Preparative Flow Rate: The flow rate should be scaled proportionally to the cross-sectional area of the columns.

    • Preparative Flow Rate = Analytical Flow Rate * (Preparative Column ID² / Analytical Column ID²)

  • Adjust the Gradient Time: The gradient time should be kept proportional to the column volume to maintain the same resolution.

  • Determine the Loading Capacity:

    • Start with a small injection on the preparative column to confirm the retention time.

    • Perform a loading study by gradually increasing the injection volume or sample concentration. Monitor the peak shape and resolution. The maximum load is reached when the target peak starts to co-elute with impurities.[8]

  • Calculate the Injection Volume: The injection volume can also be scaled geometrically.

    • Preparative Injection Volume = Analytical Injection Volume * (Preparative Column ID² / Analytical Column ID²)

Example Scale-Up Calculation:

ParameterAnalyticalPreparative
Column ID4.6 mm21.2 mm
Flow Rate1.0 mL/min21.2 mL/min
Injection Volume10 µL212 µL

The following diagram illustrates the scale-up process:

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Boc-Azaspirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-azaspirocycles. As a Senior Application Scientist, I understand that while these scaffolds are invaluable in modern drug discovery, their synthesis can present unique challenges. This guide is structured as a series of troubleshooting questions and answers, reflecting the real-world problems encountered in the lab. We will delve into the causality behind common side reactions and provide validated protocols to overcome them.

Section 1: Troubleshooting the N-Boc Protection Step

The introduction of the tert-butyloxycarbonyl (Boc) group is often considered a routine procedure, but the unique steric and electronic properties of azaspirocyclic amines can lead to unexpected complications.

Q1: My N-Boc protection reaction is sluggish and gives low yields. What's going wrong?

This is a frequent issue, typically rooted in three main causes: steric hindrance, low substrate nucleophilicity, or poor solubility of the starting amine, especially if it's a salt.

  • Causality: The spirocyclic center creates a sterically congested environment around the nitrogen atom, hindering the approach of the bulky di-tert-butyl dicarbonate (Boc₂O). Furthermore, some azaspirocycles can exhibit lower basicity and nucleophilicity compared to simpler secondary amines.[1] If your starting material is an HCl or TFA salt, its solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can be extremely low, preventing the reaction from proceeding effectively.[2]

  • Troubleshooting Strategy: The solution involves optimizing the base, solvent system, and reaction conditions to overcome these barriers. A phase-transfer approach or the use of an aqueous-organic biphasic system can be highly effective for amine salts.

  • Experimental Protocol: Robust Boc-Protection of Azaspirocycle Salts

    • Suspend the azaspirocycle salt (1.0 eq) in a 1:1 mixture of Dioxane and water.

    • Add sodium carbonate (Na₂CO₃, 2.5 eq) or sodium hydroxide (NaOH, 2.0 eq) to the suspension and stir vigorously for 15-20 minutes at room temperature to ensure free-basing of the amine.

    • To the stirring mixture, add a solution of Boc₂O (1.2-1.5 eq) in Dioxane.

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-azaspirocycle. Purification is typically achieved via column chromatography.

  • Data Summary: Comparison of Boc-Protection Conditions

Condition Starting Material Common Issues Key Advantage Typical Yield
Boc₂O, TEA, DCMFree AmineSluggish with hindered amines; Ineffective for saltsSimple, anhydrous conditions40-70%
Boc₂O, DMAP, ACNFree AminePotential for side reactions if other nucleophiles are presentCatalytic activation increases rate60-90%
Boc₂O, NaOH, H₂O/DioxaneAmine SaltRequires aqueous workupExcellent for salt starting materials[1]85-98%
Boc₂O, NaHCO₃, H₂O/AcetoneAmine SaltSlower than with NaOH but milderGreen, effective method[3]80-95%
  • Troubleshooting Workflow: Incomplete N-Boc Protection

    start Incomplete Boc Protection (Verified by LC-MS/TLC) check_sol Is starting material fully dissolved? start->check_sol check_base Is base strong enough to free-base the salt? check_sol->check_base Yes action_solvent Switch to biphasic system (e.g., Dioxane/H₂O) or add co-solvent (MeOH). [15] check_sol->action_solvent No check_sterics Is the azaspirocycle sterically hindered? check_base->check_sterics Yes action_base Use stronger base (e.g., NaOH, K₂CO₃) instead of TEA. check_base->action_base No action_conditions Increase temperature (40-55°C). Increase reaction time. Use catalytic DMAP. [8] check_sterics->action_conditions Yes sol_no No sol_yes Yes base_no No base_yes Yes sterics_yes Yes

Section 2: Troubleshooting N-Boc Deprotection

The removal of the Boc group is famously acid-labile, but this reactivity is a double-edged sword. The generation of a reactive tert-butyl cation is the source of the most common and troublesome side reactions.

Q2: After TFA deprotection, my product mass is 56 units higher than expected. What is this side product?

This is a classic signature of t-butylation. The acidic deprotection mechanism generates a stable tert-butyl carbocation, which is a potent electrophile. [4]If your azaspirocycle contains other nucleophilic sites (e.g., an indole, phenol, or thioether moiety), this cation will readily alkylate them, leading to the unwanted +56 Da adduct.

  • Mechanism of Side Reaction:

    • Protonation of the Boc carbonyl oxygen by a strong acid (like TFA).

    • Fragmentation to release the free amine, CO₂, and the tert-butyl cation (t-Bu⁺).

    • The electrophilic t-Bu⁺ is intercepted by a nucleophilic group on your molecule instead of being quenched by the counter-ion.

  • Troubleshooting Strategy: The key is to introduce a "scavenger" into the reaction mixture. A scavenger is a molecule that is more nucleophilic than your substrate and will preferentially react with and neutralize the t-butyl cation. [5][6]

  • Data Summary: Common Scavengers for Boc Deprotection

Scavenger Typical % (v/v) Targeted Residue/Group Mechanism of Action Reference
Triisopropylsilane (TIS)1-5%General purpose, TryptophanHydride donor, reduces the cation[5]
Thioanisole2-5%Methionine, general aromaticsNucleophilic trap (S-alkylation)[6]
Water2-5%General purposeTraps cation to form t-butanol[5]
1,2-Ethanedithiol (EDT)1-2%Cysteine, MethioninePotent nucleophilic sulfur trap[5]
  • Experimental Protocol: Clean Boc-Deprotection using a Scavenger Cocktail

    • Dissolve the N-Boc-azaspirocycle (1.0 eq) in anhydrous DCM (approx. 0.1 M).

    • To the solution, add the scavenger of choice. For general purposes, a cocktail of 95% TFA, 2.5% Water, and 2.5% TIS is highly effective.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • The resulting TFA salt can be used directly or neutralized by dissolving in DCM and washing with a saturated aqueous sodium bicarbonate solution.

  • Mechanism: Boc Deprotection and Scavenging

    cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_scavenging Scavenging NBoc R₂N-Boc Protonated R₂N-Boc-H⁺ NBoc->Protonated + H⁺ (TFA) Amine R₂NH₂⁺ (Product) Protonated->Amine tBu_cation t-Bu⁺ Protonated->tBu_cation CO2 CO₂ Protonated->CO2 Nucleophile Nucleophilic Site (e.g., Indole) tBu_cation->Nucleophile Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Alkylated t-Bu-Alkylated Byproduct (+56 Da) Nucleophile->Alkylated Quenched Quenched Cation (e.g., Isobutane) Scavenger->Quenched

    Caption: Boc deprotection pathway and competitive side reactions.

Q3: My deprotection is cleaving other acid-sensitive groups on my molecule. How can I achieve selectivity?

This is a common challenge when synthesizing complex molecules. Standard Boc deprotection conditions (e.g., 20-50% TFA in DCM or 4M HCl in Dioxane) are harsh and can readily cleave other acid-labile protecting groups like trityl (Trt), tert-butyldimethylsilyl (TBS), or sensitive esters. [6][7]

  • Causality: The principle of selective deprotection relies on "orthogonality"—using conditions that affect one protecting group while leaving others intact. Strong acids are non-selective and attack any sufficiently acid-labile functionality.

  • Troubleshooting Strategy: The solution is to either use a milder acidic system or switch to a non-acidic deprotection method altogether.

  • Data Summary: Selective N-Boc Deprotection Methods

Method Conditions Pros Cons Reference
Mild Acidolysis 10% H₃PO₄ in THFSpares many sensitive estersSlower than TFA; requires aqueous workup[6]
Lewis Acid ZnBr₂ in DCMMild; selective over some ethersCan chelate to other functional groups[6]
Thermal (Flow/MW) 150-240 °C in MeOH or DioxaneNo acid required; fast; selective for aryl vs. alkyl N-BocRequires specialized equipment; not suitable for thermally sensitive substrates[8]
Silyl-based Trimethylsilyl iodide (TMSI)Neutral conditionsReagent is moisture-sensitive[6]
  • Decision Tree: Selecting a Deprotection Strategy

    start Need to deprotect N-Boc check_acid_labile Are other acid-labile groups present (esters, TBS, Trt)? start->check_acid_labile check_thermal Is the substrate thermally stable (>150 °C)? check_acid_labile->check_thermal Yes action_standard Use standard conditions: TFA/DCM with scavengers. check_acid_labile->action_standard No action_thermal Use Thermal Deprotection (Flow or Microwave). [14] check_thermal->action_thermal Yes action_mild Use Milder Acid (H₃PO₄) or Lewis Acid (ZnBr₂). [5] check_thermal->action_mild No no_labile No yes_labile Yes yes_thermal Yes no_thermal No

    Caption: Decision guide for selective N-Boc deprotection.

Frequently Asked Questions (FAQs)

Q: Can the N-Boc group direct the stereochemistry of subsequent reactions? A: Absolutely. The bulky Boc group can act as a powerful stereodirecting group, blocking one face of the molecule and forcing incoming reagents to attack from the less hindered face. This is a key consideration in reactions like alkylations, reductions, or cycloadditions on a pre-formed N-Boc-azaspirocycle. Careful conformational analysis is required to predict the outcome.

Q: I'm performing a Buchwald-Hartwig amination to form my azaspirocycle, and the reaction is stalling. Could the Boc group be interfering? A: While the Boc group is generally stable to Buchwald-Hartwig conditions, its steric bulk can slow down the rate of reductive elimination from the palladium center. [9]Ensure your ligand is sufficiently bulky (e.g., XPhos, SPhos) to promote the reaction. In some cases, switching to a less sterically demanding protecting group (e.g., Cbz) for the cyclization step and protecting as N-Boc afterward may be a viable alternative strategy.

Q: What is the best general-purpose solvent for N-Boc protection? A: There is no single "best" solvent. For free amines, DCM, THF, or acetonitrile are excellent choices. For amine salts, a biphasic system like dioxane/water or THF/water is often superior as it addresses the poor solubility of the starting material. [3]

References

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Sources

"challenges in the cyclization step of spiroketal lactone formation"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spiroketal Lactone Formation

Welcome to the technical support center for spiroketal lactone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the spiroketalization cyclization step. As a Senior Application Scientist, I've seen firsthand how subtle variations in reaction conditions can dramatically impact the outcome of these intricate transformations. This resource synthesizes mechanistic principles with field-proven troubleshooting strategies to help you overcome common hurdles in your research.

Overview: The Cyclization Challenge

The formation of a spiroketal lactone involves the intramolecular cyclization of a precursor molecule, typically a keto-diol or a related derivative, where one of the hydroxyl groups is part of a lactone precursor. The inherent challenge lies in controlling the formation of the spirocyclic core with high stereoselectivity and yield. Spiroketal synthesis is a classic challenge in organic chemistry, often governed by a delicate balance between kinetic and thermodynamic factors that can be difficult to control.[1][2] This guide will address the most frequent issues encountered during this critical step.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Efficiency & Yield

Question 1: My spiroketalization reaction is stalling or showing low conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is a common issue that can often be traced back to one of four areas: catalyst activity, reaction equilibrium, substrate reactivity, or reaction conditions.

  • Catalyst Choice & Activity: The most common method for spiroketalization is acid-catalyzed cyclization of a suitable dihydroxyketone precursor.[3] If you are using a Brønsted acid (e.g., CSA, PPTS, TFA) or a Lewis acid (e.g., Sc(OTf)₃, TMSOTf), its effectiveness can be compromised.

    • Causality: The acid protonates one of the hydroxyl groups or the ketone carbonyl, activating it for nucleophilic attack by the other hydroxyl group. If the acid is too weak, this activation is inefficient. If the catalyst is old or has been improperly stored, it may have lost activity.

    • Troubleshooting Steps:

      • Use a freshly opened or purified catalyst.

      • Consider switching to a stronger acid, but be mindful that harsher conditions can promote side reactions. See the table below for a comparison.

      • Ensure your solvent is scrupulously dry. Trace amounts of water can hydrolyze the lactone or deactivate Lewis acids.[4]

  • Unfavorable Equilibrium: Spiroketalization is a reversible reaction. In some cases, the equilibrium may not favor the product.

    • Causality: The formation of the spiroketal releases a molecule of water. If this water is not removed, the reverse reaction (hydrolysis) can occur, leading to a poor yield.

    • Troubleshooting Steps:

      • Use a Dean-Stark trap or add molecular sieves (ensure they are activated) to the reaction mixture to sequester the water byproduct.

      • Increase the concentration of the reactant to push the equilibrium towards the product, though this can sometimes lead to intermolecular side reactions.

  • Substrate Reactivity: Steric hindrance around the reacting functional groups can significantly slow down the rate of cyclization.

    • Causality: Bulky protecting groups or substituents near the ketone or hydroxyl groups can prevent the molecule from adopting the necessary conformation for cyclization.

    • Troubleshooting Steps:

      • Re-evaluate your protecting group strategy. Could a smaller protecting group be used?[5][6]

      • Increasing the reaction temperature can sometimes provide enough energy to overcome the activation barrier, but this may negatively impact stereoselectivity.

Table 1: Comparison of Common Acid Catalysts for Spiroketalization

CatalystTypeTypical ConditionsNotes
p-Toluenesulfonic acid (p-TsOH)Brønsted0.05 - 0.2 eq., Benzene/Toluene, reflux with Dean-StarkStrong, effective, but can cause elimination or degradation with sensitive substrates.
Camphorsulfonic acid (CSA)Brønsted0.05 - 0.2 eq., CH₂Cl₂, rt to refluxSimilar to p-TsOH but often provides better solubility in organic solvents.
Pyridinium p-toluenesulfonate (PPTS)Brønsted0.1 - 0.5 eq., CH₂Cl₂, rtMilder acid catalyst, good for sensitive substrates prone to decomposition.
Trimethylsilyl triflate (TMSOTf)Lewis0.1 - 1.1 eq., CH₂Cl₂, -78 °C to rtPotent Lewis acid, effective at low temperatures. Can be used for kinetic control.
Scandium(III) triflate (Sc(OTf)₃)Lewis0.01 - 0.1 eq., CH₂Cl₂ or MeNO₂, rtWater-tolerant Lewis acid, highly effective in catalytic amounts.
Category 2: Stereoselectivity

Question 2: I am obtaining a mixture of diastereomers at the spirocenter. How can I improve the stereoselectivity?

Answer: Controlling the stereochemistry of the spirocenter is arguably the most significant challenge in spiroketal synthesis.[1][2] The product ratio is determined by the competition between the kinetic and thermodynamic pathways.[7]

  • Thermodynamic Control: This favors the formation of the most stable product. For spiroketals, the thermodynamically preferred diastereomer is often the one that benefits from stabilizing stereoelectronic effects, primarily the anomeric effect (an axial C-O bond at the anomeric center is favored).

    • Conditions: Achieved under reversible conditions. This means higher temperatures, longer reaction times, and using a Brønsted acid that allows for equilibration between the different diastereomers.

    • Troubleshooting: If you desire the thermodynamic product, ensure your reaction runs long enough to reach equilibrium. Taking time points for analysis (TLC, LC-MS) can help determine when the product ratio is no longer changing.

  • Kinetic Control: This favors the formation of the product that is formed the fastest, i.e., the product of the reaction pathway with the lowest activation energy.[8][9][10] This product is not necessarily the most stable one.

    • Conditions: Achieved under irreversible conditions. This typically involves very low temperatures (e.g., -78 °C) and a rapid, potent catalyst (like a strong Lewis acid) to "lock" the product in its initial form.

    • Troubleshooting: If you are targeting the kinetic product, ensure your temperature is kept strictly low and the reaction is quenched once the starting material is consumed to prevent equilibration to the thermodynamic product.

Diagram 1: Kinetic vs. Thermodynamic Control

This diagram illustrates how different reaction conditions can favor either the kinetically or thermodynamically preferred product. The kinetic product has a lower activation energy (Ea) and forms faster, while the thermodynamic product has a lower overall energy (is more stable).

G Energy Profile: Kinetic vs. Thermodynamic Control cluster_0 Reactant Precursor TS_Kinetic TS_Kinetic TS_Thermo TS_Thermo Kinetic Product Kinetic Product (Forms Faster) Thermo Product Thermodynamic Product (More Stable) y0 y0->Reactant y1 y1->Kinetic Product y2 y2->Thermo Product y3 ts1 TS_Kinetic y3->ts1 y4 ts2 TS_Thermo y4->ts2 Energy Potential Energy start start->ts1 Ea (Kinetic) start->ts2 Ea (Thermo) p1 ts1->p1 p2 ts2->p2 G start Reaction Issue? low_yield Low Yield / Stalled Reaction start->low_yield Efficiency poor_stereo Poor Stereoselectivity start->poor_stereo Selectivity side_products Side Products / Decomposition start->side_products Purity check_catalyst 1. Use fresh catalyst 2. Increase loading 3. Switch to stronger acid (e.g., CSA -> TMSOTf) low_yield->check_catalyst remove_water Add molecular sieves or use Dean-Stark trap low_yield->remove_water increase_temp Increase temperature cautiously low_yield->increase_temp thermo_target Goal: Thermodynamic Product poor_stereo->thermo_target Diastereomer is more stable? kinetic_target Goal: Kinetic Product poor_stereo->kinetic_target Diastereomer forms faster? milder_acid Switch to milder acid (e.g., PPTS) side_products->milder_acid Elimination/Degradation? lower_temp Lower reaction temperature side_products->lower_temp check_pg Review protecting group stability side_products->check_pg Unexpected deprotection? thermo_sol 1. Increase reaction time 2. Increase temperature 3. Use equilibrating acid (p-TsOH) thermo_target->thermo_sol kinetic_sol 1. Lower temperature (-78 °C) 2. Use potent Lewis acid (TMSOTf) 3. Quench quickly kinetic_target->kinetic_sol

Sources

Technical Support Center: Optimizing the Synthesis of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate. As a key building block in medicinal chemistry, the efficient and high-yielding synthesis of this spirocyclic carbamate is of paramount importance. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

I. Synthetic Overview & Strategy

The synthesis of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a multi-step process that typically commences with the commercially available N-Boc-4-piperidone. The overall strategy involves the construction of the spiroketal framework, followed by the introduction of the carbamate functionality at the C-3 position. The key transformations include an alkylation, an intramolecular cyclization, a reductive amination, and a final protection step.

The general synthetic pathway is illustrated below:

Synthetic_Pathway A N-Boc-4-piperidone B Alkylated Intermediate A->B Alkylation C Tert-butyl 3-oxo-1-oxa-8- azaspiro[4.5]decane-8-carboxylate B->C Intramolecular Cyclization D Tert-butyl 3-amino-1-oxa-8- azaspiro[4.5]decane-8-carboxylate C->D Reductive Amination E Tert-butyl 1-oxa-8-azaspiro[4.5] dec-3-ylcarbamate (Target) D->E Boc Protection

Caption: General synthetic workflow for Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate.

II. Detailed Experimental Protocols

Step 1: Synthesis of Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

This initial phase involves a two-step sequence starting from N-Boc-4-piperidone to construct the core spiroketal ketone.

Methodology:

  • Alkylation: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq). After stirring for 30 minutes, add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Intramolecular Cyclization: Dissolve the crude product from the alkylation step in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) and heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol and water for 6 hours. After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield the crude Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, which can be purified by column chromatography.

Reagent/SolventMolecular Weight ( g/mol )Moles (Relative to N-Boc-4-piperidone)
N-Boc-4-piperidone199.251.0
Lithium diisopropylamide (LDA)107.121.1
Ethyl 2-(bromomethyl)acrylate195.031.2
p-Toluenesulfonic acid172.200.1
Tetrahydrofuran (THF)72.11Anhydrous
Toluene92.14Anhydrous

Table 1: Key Reagents for the Synthesis of the Ketone Intermediate.

Step 2: Synthesis of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

This final stage involves the conversion of the ketone intermediate to the target carbamate via a reductive amination and subsequent Boc-protection.

Methodology:

  • Reductive Amination: To a solution of Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (10 eq) and sodium triacetoxyborohydride (1.5 eq). Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • Boc Protection: Dissolve the crude amine in DCM and add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and triethylamine (1.5 eq). Stir the mixture at room temperature for 12 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate.

Reagent/SolventMolecular Weight ( g/mol )Moles (Relative to Ketone)
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate255.311.0
Ammonium Acetate77.0810
Sodium Triacetoxyborohydride211.941.5
Di-tert-butyl dicarbonate (Boc₂O)218.251.2
Triethylamine101.191.5
1,2-Dichloroethane (DCE)98.96Anhydrous
Dichloromethane (DCM)84.93Anhydrous

Table 2: Key Reagents for the Reductive Amination and Boc Protection Steps.

III. Troubleshooting & FAQs

This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions.

Troubleshooting_Yield cluster_alkylation Low Yield in Alkylation (Step 1.1) cluster_cyclization Incomplete Cyclization (Step 1.2) cluster_reductive_amination Low Yield in Reductive Amination (Step 2.1) A Low or No Product B Incomplete Deprotonation? A->B C Degraded Electrophile? A->C D Moisture Present? A->D B_sol B_sol B->B_sol Solution: Use fresh, high-purity LDA. Maintain -78°C during deprotonation. C_sol C_sol C->C_sol Solution: Use fresh ethyl 2-(bromomethyl)acrylate. Add electrophile slowly at low temperature. D_sol D_sol D->D_sol Solution: Use anhydrous solvents and glassware. Perform under inert atmosphere (N₂ or Ar). E Starting Material Remains F Insufficient Acid Catalysis? E->F G Inefficient Water Removal? E->G F_sol F_sol F->F_sol Solution: Ensure p-TsOH is of appropriate concentration and purity. A slight excess may be beneficial. G_sol G_sol G->G_sol Solution: Ensure Dean-Stark apparatus is functioning correctly. Prolong reflux time if necessary. H Low Conversion to Amine I Inefficient Imine Formation? H->I J Decomposition of Reagents? H->J K Spiroketal Instability? H->K I_sol I_sol I->I_sol Solution: Use a large excess of ammonium acetate. Ensure anhydrous conditions to favor imine formation. J_sol J_sol J->J_sol Solution: Use fresh sodium triacetoxyborohydride. Monitor the reaction by TLC or LC-MS. K_sol K_sol K->K_sol Solution: Maintain neutral or slightly acidic conditions. Avoid strong acids that can open the spiroketal ring.

Caption: Troubleshooting Decision Tree for Low Yields.

Q1: I am observing a low yield in the initial alkylation step. What are the likely causes?

A1: Low yields in the alkylation of N-Boc-4-piperidone are often due to a few critical factors:

  • Incomplete Deprotonation: The formation of the lithium enolate with LDA is crucial. Ensure that the LDA is fresh and of high purity. The reaction temperature should be strictly maintained at -78°C during the deprotonation step to prevent side reactions.

  • Degradation of the Electrophile: Ethyl 2-(bromomethyl)acrylate can degrade over time. It is advisable to use a fresh bottle of the reagent. The electrophile should be added slowly to the reaction mixture at a low temperature to control any exotherm.

  • Presence of Moisture: This reaction is highly sensitive to moisture. Use anhydrous solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere, such as nitrogen or argon, is essential.

Q2: My intramolecular cyclization is not going to completion. How can I improve this?

A2: Incomplete cyclization to form the spiroketal is typically due to issues with catalysis or reaction conditions:

  • Insufficient Acid Catalysis: Ensure that the p-toluenesulfonic acid is of appropriate concentration and purity. A slight excess may be necessary to drive the reaction to completion.

  • Inefficient Water and Ethanol Removal: The Dean-Stark apparatus must be functioning correctly to effectively remove the water and ethanol byproducts, which drives the equilibrium towards the spiroketal. If water is not being collected, check for leaks in your setup. Prolonging the reflux time can also help.

Q3: The reductive amination step is giving me a complex mixture of products. What could be the problem?

A3: Reductive amination can be a delicate reaction, and a complex product mixture can arise from several issues:

  • Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process. Using a large excess of the ammonia source (ammonium acetate) and ensuring anhydrous conditions can help drive the equilibrium towards the imine.

  • Side Reactions of the Reducing Agent: Sodium triacetoxyborohydride is a mild reducing agent, but if added too quickly or if the reaction overheats, it can lead to side reactions. Add the reducing agent portion-wise and maintain the reaction at room temperature.

  • Spiroketal Instability: While generally stable, the spiroketal can be sensitive to harsh acidic conditions. The use of ammonium acetate provides a buffered system. Avoid the use of strong acids which could potentially lead to the opening of the spiroketal ring.[1]

Q4: I am having difficulty with the final Boc-protection step. What should I consider?

A4: Issues with Boc protection are often related to reagent quality and reaction conditions:

  • Purity of the Amine: The crude amine from the reductive amination step may contain impurities that interfere with the Boc protection. If you are getting a low yield, consider purifying the amine by column chromatography before proceeding.

  • Reagent Stoichiometry: Ensure that you are using a slight excess of di-tert-butyl dicarbonate (Boc₂O) and triethylamine to drive the reaction to completion.

  • Reaction Time and Temperature: While the reaction is typically complete within 12 hours at room temperature, you can monitor its progress by TLC. If the reaction is sluggish, you can gently warm it to 30-40°C.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate should be confirmed by a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can be used to assess its purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product.

IV. References

  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

  • PubChem. (n.d.). tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • Synthonix. (n.d.). tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate. Retrieved from [Link]

  • Onishi, T., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(15), 2294-2305. Retrieved from [Link]

Sources

Technical Support Center: Purification of Spirocyclic Amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of spirocyclic amine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges encountered in the synthesis of spirocyclic amines. The following content is structured to offer not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the purification of spirocyclic amines.

Q1: My spirocyclic amine is showing significant streaking on a silica gel TLC plate. What is the cause and how can I fix it?

A1: Streaking of amines on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to poor peak shape and inefficient separation. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as triethylamine (typically 0.1-1%) or ammonium hydroxide.[1][2] This neutralizes the acidic sites on the silica, leading to sharper spots and better separation. Alternatively, using a less acidic stationary phase like alumina can also be effective.[1]

Q2: I have an excess of a primary or secondary amine starting material in my reaction mixture. What is the most efficient way to remove it?

A2: For efficient removal of excess primary or secondary amines, the use of scavenger resins is highly recommended.[3][4][5] These are solid-supported reagents that covalently bind to the excess amine, allowing for its simple removal by filtration.[4] Isocyanate or aldehyde functionalized resins are particularly effective for scavenging primary and secondary amines.[3][5][6] This method is often superior to traditional extraction or chromatography as it is faster, uses less solvent, and can be automated.[4]

Q3: My spirocyclic amine product is soluble in the aqueous layer during an acid-base extraction. How can I recover it?

A3: If your spirocyclic amine product is partitioning into the aqueous layer, it is likely due to its high polarity or the formation of a stable salt. First, ensure the aqueous layer is sufficiently basic (pH 9-10) to neutralize the amine salt and reduce its water solubility.[7] If it remains in the aqueous phase, you can try back-extraction with a more polar organic solvent. If that fails, consider salting out the product by saturating the aqueous layer with a salt like sodium chloride, which can decrease the solubility of the organic compound in the aqueous phase.

Q4: What are the common byproducts in spirocyclic amine synthesis that I should be aware of?

A4: Common byproducts can include over-alkylated products (for alkylation reactions), where the amine nitrogen is substituted multiple times.[8] In reactions involving propargyl groups, rearrangement to allenes can occur.[9] For reactions involving multiple reactive sites, such as in the synthesis of brigatinib, competitive reactions can lead to various byproducts. It is crucial to identify these impurities, often through techniques like LC-MS and NMR, to devise an appropriate purification strategy.[10]

Troubleshooting Guides

This section provides detailed, step-by-step guides for resolving specific purification challenges.

Guide 1: Removing Unreacted Starting Materials and Reagents

Problem: Your reaction has gone to completion, but you are left with significant amounts of unreacted starting materials (e.g., electrophiles, coupling reagents) and other reagents.

Causality: Incomplete consumption of reagents is a common occurrence. These impurities can interfere with downstream applications and need to be effectively removed.

Solutions:

This classical technique is highly effective for separating basic spirocyclic amines from neutral or acidic impurities.[11] The principle lies in the differential solubility of the amine and its protonated salt form.[7][11]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl).[12] The basic spirocyclic amine will be protonated to form a water-soluble ammonium salt and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[7][12]

  • Separation: Separate the aqueous layer containing the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2M NaOH) until the solution is basic (pH 9-10), which will regenerate the neutral amine.[7]

  • Back-Extraction: Extract the regenerated amine back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified spirocyclic amine.

Workflow for Acid-Base Extraction

G cluster_0 Initial State cluster_1 Extraction cluster_2 Aqueous Phase Processing cluster_3 Organic Phase Processing cluster_4 Final Product A Crude Reaction Mixture (Spirocyclic Amine + Impurities) B Dissolve in Organic Solvent A->B C Add Aqueous Acid (e.g., 1M HCl) B->C D Separate Layers C->D E Aqueous Layer (Protonated Amine Salt) D->E Aqueous H Organic Layer (Neutral/Acidic Impurities) D->H Organic F Add Base (e.g., 2M NaOH) to pH 9-10 E->F G Back-extract with Organic Solvent F->G K Purified Spirocyclic Amine G->K I Wash, Dry, and Concentrate H->I J Discard Impurities I->J

Caption: Workflow for purifying spirocyclic amines via acid-base extraction.

Scavenger resins are functionalized polymers designed to react with and remove specific types of molecules from a solution.[4] This is a highly selective and efficient method for purification.[4]

Data on Common Scavenger Resins for Amine Purification

Resin Functional GroupTarget ImpurityMechanism
IsocyanatePrimary & Secondary AminesCovalent bond formation (urea)[3][5]
AldehydePrimary AminesCovalent bond formation (imine)[5][6]
Sulfonic AcidAminesIon exchange[5]
Carboxylic AcidBasesAcid-base reaction[5]

Experimental Protocol: Using Scavenger Resins

  • Resin Selection: Choose a scavenger resin that is selective for the impurity you want to remove.

  • Addition: Add the scavenger resin to the crude reaction mixture dissolved in a suitable solvent. The amount of resin will depend on its loading capacity and the amount of impurity to be removed.

  • Agitation: Stir or shake the mixture for a specified time (typically a few hours) to ensure complete reaction.

  • Filtration: Filter the mixture to remove the resin, which now has the impurity bound to it.

  • Concentration: Concentrate the filtrate to obtain the purified product.

Guide 2: Separation of Structurally Similar Byproducts

Problem: Your reaction produces byproducts that are structurally very similar to your desired spirocyclic amine, making separation by extraction difficult.

Causality: Structurally similar byproducts often have similar physical and chemical properties, such as polarity and pKa, which makes their separation challenging using standard techniques.

Solutions:

Preparative chromatography is a powerful technique for separating complex mixtures.

  • Normal-Phase Chromatography (Silica Gel/Alumina): As mentioned in the FAQs, for amines, it's often necessary to use a mobile phase containing a basic additive to prevent streaking.[1][2] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or methanol) is typically employed.

  • Reverse-Phase Chromatography (C18): This is particularly useful for highly polar amines.[1][2] A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonia, is used.

Experimental Protocol: Preparative Flash Chromatography

  • TLC Analysis: Develop a TLC method that shows good separation between your product and the byproduct.

  • Column Packing: Pack a flash chromatography column with the appropriate stationary phase (e.g., silica gel).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate to obtain the purified spirocyclic amine.

Logical Flow for Choosing a Purification Method

G A Crude Spirocyclic Amine Reaction Mixture B Are impurities acidic or neutral? A->B C Acid-Base Extraction B->C Yes D Are there excess amine starting materials? B->D No J Purified Spirocyclic Amine C->J E Use Scavenger Resins D->E Yes F Are byproducts structurally similar to the product? D->F No E->J G Preparative Chromatography F->G Yes H Is the product a solid? F->H No G->J I Crystallization/Precipitation H->I Yes H->J No I->J

Sources

Technical Support Center: Stability and Handling of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this spirocyclic intermediate. The core focus is to provide a deep understanding of its stability under acidic conditions, which is intrinsically linked to the cleavage (deprotection) of its tert-butyloxycarbonyl (Boc) group. This guide offers troubleshooting advice and detailed protocols to ensure successful and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability

This section addresses the core principles governing the stability of your Boc-protected compound in acidic media. Understanding these fundamentals is critical for troubleshooting and optimizing your reactions.

Q1: What does "stability under acidic conditions" mean for my compound? Why is it unstable?

For a Boc-protected amine like Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, "instability" in an acidic environment refers to the chemical reaction that removes the Boc protecting group. This is a desired reaction in many synthetic steps, known as deprotection. The Boc group is specifically designed to be stable in basic and nucleophilic conditions but readily cleaved by acid.[1]

The mechanism of this transformation is a well-understood acid-catalyzed hydrolysis of the carbamate.[2] It proceeds in several key steps:

  • Protonation: The acid first protonates the carbonyl oxygen of the Boc group.[1][3]

  • Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[4][5]

  • Decomposition: The carbamic acid rapidly decomposes into carbon dioxide (CO₂) gas and the free amine of your spirocyclic compound.[1][4]

  • Salt Formation: In the acidic medium, the newly liberated amine is protonated, typically yielding an amine salt (e.g., a trifluoroacetate or hydrochloride salt) as the final product.[4]

Therefore, the compound is "unstable" by design, allowing for controlled deprotection when required.

Q2: My reaction mixture turned a different color and I see multiple spots on TLC. What is the primary cause of side reactions during acidic deprotection?

The primary cause of side reactions is the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[5][6] This electrophilic intermediate can attack any available nucleophile in the reaction mixture.[7]

Common sites of unwanted alkylation include:

  • Electron-rich aromatic rings: If your molecule contains other sensitive moieties like indole (tryptophan) or phenol (tyrosine) rings, they are highly susceptible to tert-butylation.[5][6]

  • Sulfur-containing residues: Thioethers (like in methionine) can be alkylated to form sulfonium salts, and free thiols (cysteine) are also strong nucleophiles.[5][6]

  • The product itself: The newly deprotected amine can potentially react with the tert-butyl cation, although this is less common.

The formation of isobutylene oligomers from the cation can also contribute to a complex reaction mixture.[4] To mitigate these side reactions, the use of "scavengers" is highly recommended.

Q3: What are "scavengers" and how do I use them to improve the stability and purity of my product?

Scavengers are nucleophilic reagents added to the deprotection reaction to trap the reactive tert-butyl cation before it can react with your molecule of interest.[5][6] They are typically more reactive or used in a much higher concentration than the sensitive sites on your substrate.[5]

ScavengerTarget Functional Group(s) ProtectedTypical ConcentrationMechanism of Action
Triisopropylsilane (TIS) General purpose, highly effective for Tryptophan.2.5 - 5% (v/v)Reduces the tert-butyl cation to isobutane.
Water (H₂O) General purpose.2.5 - 5% (v/v)Traps the cation to form tert-butanol.
Thioanisole Protects Methionine and Tryptophan.5% (v/v)Acts as a nucleophilic trap via Friedel-Crafts-type alkylation.[6]
Anisole Protects Tyrosine and Tryptophan.5% (v/v)Aromatic scavenger that intercepts the cation.[1]

Expert Insight: For a molecule like Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, which lacks highly sensitive amino acid side chains, a general-purpose scavenger like TIS or a small amount of water is often sufficient to ensure a clean reaction by preventing polymerization and other minor side reactions.

Section 2: Troubleshooting Guide for Common Experimental Issues

Q4: My deprotection reaction is slow or incomplete. What should I check?

Issue: After the standard reaction time, TLC or LC-MS analysis shows a significant amount of starting material remaining.

Possible CauseTroubleshooting Action & Rationale
Insufficient Acid The kinetics of Boc cleavage can have a second-order dependence on acid concentration.[8] Increase the equivalents of acid or use a more concentrated solution. Ensure your acid is not old or has absorbed atmospheric moisture, which dilutes its effective strength.
Inappropriate Solvent While dichloromethane (DCM) is common, its polarity may be insufficient for highly polar substrates.[2] Consider alternative solvents like dioxane or ethyl acetate. For very stubborn cases, neat TFA can be used.[3]
Low Temperature Most Boc deprotections proceed rapidly at room temperature.[2] If you are running the reaction at 0°C to control side reactions, allow it to slowly warm to room temperature and monitor closely.
Steric Hindrance The spirocyclic nature of the substrate might impart some steric hindrance. While generally not an issue for Boc groups, extending the reaction time and monitoring progress every 30-60 minutes is a prudent step.
Q5: How do I choose the right acidic reagent for deprotecting my spirocyclic carbamate?

The choice of acid is a balance between reaction efficiency and the presence of other acid-sensitive functional groups in your molecule.

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in DCM, RT, 1-3h[9]Highly effective, volatile (easy to remove).Harsh; can cleave other acid-labile groups. TFA salts can be difficult to handle.
HCl in Dioxane 4M solution, RT, 1-4h[10]Generates a crystalline HCl salt, often easier to isolate. Milder than TFA.Dioxane is a peroxide-former and has health concerns. HCl is corrosive.
HCl in Methanol/EtOAc Generated in situ (AcCl in MeOH) or as a solution.Milder conditions, suitable for sensitive substrates.Can sometimes lead to esterification if carboxylic acids are present.
Aqueous Phosphoric Acid Used in specific cases.Environmentally benign and mild.[11]Slower reaction times and workup can be more complex.

Recommendation: For Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, a 4M solution of HCl in dioxane or a 25% TFA in DCM solution are excellent starting points for achieving efficient and clean deprotection.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Preparation: Dissolve Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) to make a 0.1-0.2 M solution.

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control any initial exotherm.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq, often a 25-50% v/v solution) to the stirring solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The evolution of CO₂ gas should be apparent.[4] Do not run this reaction in a sealed vessel. [4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (see Protocol 2). A typical reaction is complete within 1-3 hours.

  • Workup (TFA Salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting oil or solid is the TFA salt of the deprotected amine. It can be precipitated by adding a non-polar solvent like cold diethyl ether.[1]

  • Workup (Free Amine): To obtain the free amine, concentrate the reaction mixture, re-dissolve the residue in DCM, and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.[10]

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use a silica gel TLC plate.

  • Spotting: Spot the starting material (SM) as a reference, a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Eluent: A mobile phase of 5-10% Methanol in DCM is a good starting point. Adjust polarity as needed.

  • Visualization:

    • UV light: If the compound is UV active.

    • Ninhydrin Stain: This is the most definitive method. Dry the plate thoroughly (use a heat gun to remove all traces of acid), dip it in a ninhydrin solution, and heat gently. The product (a primary or secondary amine) will appear as a colored spot (typically purple or yellow), while the Boc-protected starting material will not stain.[12]

  • Interpretation: The reaction is complete when the starting material spot has been completely consumed and a new, lower Rf spot (amines are more polar) that is ninhydrin-positive is observed.[10]

Section 4: Visualized Mechanisms and Workflows

Diagram 1: Acid-Catalyzed Deprotection Mechanism

G cluster_0 Mechanism of Boc Deprotection A Boc-Protected Amine (R-NH-Boc) B Protonated Carbamate A->B + H⁺ (Acid) C Carbamic Acid + Tert-butyl Cation B->C Cleavage D Free Amine (Product) C->D Decarboxylation E CO2 + Isobutylene/t-Butanol C->E Decomposition/Quenching F Side Products (Alkylation) C->F Alkylation

Caption: Key steps in the acid-catalyzed cleavage of a Boc protecting group.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_1 Workflow: Boc Deprotection & Analysis setup Step 1: Reaction Setup Dissolve Substrate in DCM Cool to 0°C addition Step 2: Acid Addition Add TFA or HCl/Dioxane (Optional: Add Scavenger) setup->addition reaction Step 3: Reaction Stir at Room Temperature Vent CO₂ Gas addition->reaction monitoring Step 4: Monitoring Aliquot sample every 30 min Analyze by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete? Continue workup Step 5: Workup & Isolation Quench/Neutralize Extract Product Purify (if needed) monitoring->workup Complete? analysis Step 6: Characterization Confirm structure by NMR, MS workup->analysis

Caption: A systematic workflow for performing and monitoring a Boc deprotection.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

  • Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube.

  • Side reactions of Boc deprotection with scavengers. BenchChem.

  • Amine Protection / Deprotection. Fisher Scientific.

  • Amine Protection and Deprotection. Master Organic Chemistry.

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.

  • tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate. BenchChem.

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.

  • Troubleshooting Boc Deprotection: A Technical Support Guide. BenchChem.

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate. Smolecule.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.

  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. BenchChem.

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate.

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Spirocycle Synthesis Support Center: A Guide to Preventing and Troubleshooting Epimerization

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Welcome to the technical support center for spirocycle synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet formidable challenge of stereochemical integrity during the synthesis of complex spirocyclic architectures. Epimerization—the unwanted inversion of a single stereocenter—can compromise yield, purity, and biological activity, making its prevention and diagnosis a critical aspect of synthetic strategy.

This resource provides in-depth, experience-driven answers to frequently asked questions, robust troubleshooting protocols for when epimerization is detected, and preventative strategies to maintain stereochemical fidelity from the outset.

Section 1: Foundational Knowledge - FAQs on Epimerization Mechanisms

This section addresses the fundamental principles governing epimerization, providing the causal understanding needed to make informed experimental choices.

Q1: What is epimerization, and why is it a prevalent issue in spirocycle synthesis?

A: Epimerization is a chemical process where the configuration of only one stereocenter in a molecule with multiple stereocenters is inverted.[1][2] The resulting molecule is an epimer, a specific type of diastereomer. This is a significant problem because epimers often have different physical, chemical, and biological properties. In drug development, an undesired epimer is considered a stereoisomeric impurity that can be difficult to separate and may possess different efficacy or toxicity profiles.[1][3]

Spirocycles are particularly susceptible because their synthesis often involves the formation of quaternary stereocenters and reactions that proceed through intermediates prone to losing stereochemical information. Key risk factors include:

  • Presence of Acidic Protons: Protons alpha (α) to carbonyl groups, nitro groups, or sulfones are easily abstracted by bases, leading to planar, achiral enolate intermediates.[4] Reprotonation can then occur from either face, leading to a mixture of epimers.[4]

  • Harsh Reaction Conditions: The use of strong acids or bases, or elevated temperatures, can provide the energy needed to overcome the activation barrier for epimerization, often leading to the thermodynamically more stable product, which may not be the desired one.[5][6]

  • Ring-Strain and Equilibria: Certain spirocyclic systems can undergo ring-opening and ring-closing equilibria under acidic or basic conditions, which can scramble a stereocenter at or near the spiro-junction.[6]

Q2: Which stereocenters in my molecule are most at risk of epimerization?

A: Identifying labile stereocenters is the first step in proactive prevention. The most common sites of vulnerability are:

  • α-Carbonyl Centers: This is the most frequent site of epimerization. The acidity of the α-proton makes it susceptible to abstraction by even weak bases, forming a planar enolate. This is a classic problem in natural product synthesis and medicinal chemistry.[4]

  • Benzylic or Allylic Positions: Protons at these positions are activated by the adjacent π-system, making them more acidic and prone to abstraction.

  • Centers Adjacent to Heteroatoms: Stereocenters adjacent to atoms like nitrogen or sulfur can be labile, especially if the heteroatom is part of a group that can stabilize a negative charge (e.g., in certain peptide cyclizations).[1]

  • The Spiroketal Carbon: In spiroketals, the anomeric carbon is susceptible to acid-catalyzed epimerization through heterolysis to form an oxocarbenium ion intermediate, which can then be attacked from either face.[6] This process often leads to the thermodynamically favored anomer.[6]

Q3: How does my choice of base influence epimerization?

A: Base selection is critical. The choice of base can be the deciding factor between kinetic (faster-formed, often desired) and thermodynamic (more stable, often epimerized) control.[7]

  • Sterically Hindered Bases: Bases like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) are sterically demanding.[7] They tend to abstract the most accessible proton, often leading to the kinetic enolate with retention of stereochemistry at other centers. Their bulk can also prevent them from acting as a nucleophile in side reactions.

  • Non-nucleophilic Bases: Strong, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) or Proton-Sponge are effective at deprotonation without adding to the reaction mixture. However, their smaller size can sometimes lead to the formation of the thermodynamic enolate if the reaction is allowed to equilibrate.

  • Weaker Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) or tertiary amines (e.g., Et₃N, DIPEA) are often used. While milder, prolonged reaction times or elevated temperatures with these bases can still allow for equilibration to the thermodynamic product, causing epimerization.[8] The presence of a strong, nucleophilic base can abstract the α-proton, leading to epimerization.[8]

Q4: What is the role of solvent and temperature in controlling stereochemical integrity?

A: Solvent and temperature are powerful tools for controlling selectivity.[5][9] They directly influence the energy of transition states leading to different products.

  • Temperature: Lowering the reaction temperature is one of the most effective strategies to prevent epimerization.[5] At low temperatures (e.g., -78 °C), reactions are typically under kinetic control, meaning the product that forms fastest will be the major product.[10][11] There is often insufficient thermal energy for the reaction to reverse and equilibrate to the more stable thermodynamic product.[10][11]

  • Solvent Polarity: The polarity of the solvent can dramatically influence diastereoselectivity by stabilizing or destabilizing charged intermediates and transition states.[12][13][14]

    • Polar Aprotic Solvents (e.g., THF, DCM): These are often preferred. They can solvate cations but are poor at solvating anions, which can sometimes suppress the formation or reactivity of enolates that lead to epimerization.[13]

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can stabilize charged intermediates through hydrogen bonding, which can sometimes accelerate epimerization by lowering the energy of the transition state for proton exchange.[13][15]

Section 2: Troubleshooting Unwanted Epimerization

This section provides a logical framework for diagnosing and solving epimerization issues when they arise during an experiment.

Q5: My reaction produced a mixture of diastereomers. What is the first step to diagnose the problem?

A: When an unexpected mixture of diastereomers is observed (e.g., via ¹H NMR or LC-MS), a systematic diagnosis is crucial.

Workflow for Diagnosing Epimerization:

G cluster_results Diagnosis start Unexpected Diastereomer Mixture Detected check_crude 1. Analyze Crude Reaction Mixture (¹H NMR, LC-MS at t=0 and t=final) start->check_crude check_workup 2. Analyze Post-Workup Sample check_crude->check_workup Is the mixture present in the crude reaction? ep_during_rxn Epimerization Occurs During Reaction check_crude->ep_during_rxn Yes check_purification 3. Analyze Post-Purification Fractions check_workup->check_purification Is the mixture worse after workup? ep_during_workup Epimerization Occurs During Workup check_workup->ep_during_workup Yes ep_during_purification Epimerization Occurs During Purification check_purification->ep_during_purification Is the mixture worse after column? optimize_rxn Action: Optimize Reaction Conditions (Temp, Base, Solvent) ep_during_rxn->optimize_rxn optimize_workup Action: Modify Workup (Use buffered solutions, avoid acid/base) ep_during_workup->optimize_workup optimize_purification Action: Modify Purification (Use neutral silica, different solvent system, or alternative method) ep_during_purification->optimize_purification

Caption: Decision-making workflow for troubleshooting epimerization.

  • Analyze the Crude Reaction Mixture: Take a sample directly from the reaction vessel (after quenching) and analyze it immediately. If the epimer is present here, the issue lies with the reaction conditions.

  • Analyze After Workup: Compare the crude sample to a sample taken after the aqueous workup. If the ratio of epimers worsens, an acidic or basic wash may be the culprit.

  • Analyze After Purification: Compare the post-workup sample to the final, purified product. If the epimer ratio increases after column chromatography, the stationary phase (e.g., silica gel) is likely causing the issue.

Q6: How can I distinguish between thermodynamic and kinetic products?

A: Understanding whether your desired product is the kinetic or thermodynamic isomer is key to optimization.[7][16]

  • Kinetic Product: Forms faster, has a lower activation energy, and is favored at low temperatures with short reaction times.[7][10][11]

  • Thermodynamic Product: Is more stable, has a lower overall Gibbs free energy, and is favored at higher temperatures with longer reaction times, which allow the reaction to equilibrate.[7][10][11]

Experiment to Differentiate: Run the reaction under two sets of conditions:

  • Kinetic Conditions: Low temperature (-78 °C), short reaction time.

  • Thermodynamic Conditions: Higher temperature (room temp or elevated), longer reaction time.

If the product ratio changes significantly, you are likely dealing with a system under kinetic vs. thermodynamic control.[7] You can also attempt to isomerize the purified kinetic product by re-subjecting it to the reaction conditions (e.g., with a catalytic amount of base at a higher temperature) to see if it converts to the thermodynamic product.[7]

Q7: My purification on silica gel seems to be causing epimerization. How can I prevent this?

A: This is a common and often overlooked problem. Standard silica gel is acidic (pKa ≈ 4.5) and its surface hydroxyl groups can catalyze epimerization, especially for base-sensitive or acid-labile compounds.[6]

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1% triethylamine (or another volatile base) to neutralize the acidic sites.

  • Use Alternative Stationary Phases: Consider using alumina (basic or neutral), C18-functionalized silica (for reverse-phase chromatography), or a different purification method like preparative HPLC with buffered mobile phases or recrystallization.[17]

  • Minimize Contact Time: Run the column quickly (flash chromatography) and do not let the compound sit on the column for an extended period.

Section 3: Proactive Strategies & Experimental Protocols

The best strategy is prevention. The following protocols are designed to maintain stereochemical integrity from the start.

Protocol 1: Low-Temperature Deprotonation to Minimize Enolate-Mediated Epimerization

This protocol is designed for reactions involving the formation of an enolate from a precursor with a stereocenter α to the carbonyl group.

Objective: To form the kinetic enolate and trap it with an electrophile before epimerization can occur.

Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the ketone substrate (1.0 equiv) in anhydrous THF to a concentration of 0.1 M in a flame-dried, three-neck flask equipped with a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Base Addition: Slowly add a solution of freshly titrated LDA (1.05 equiv) in THF dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Enolate Formation: Stir the reaction mixture at -78 °C for 1 hour. Self-Validation Step: At this point, you can (in a separate optimization run) quench an aliquot with D₂O to confirm the location and efficiency of deprotonation by NMR.

  • Electrophile Addition: Add the electrophile (1.1 equiv), either neat or as a solution in THF, dropwise, again maintaining a temperature below -75 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis of a quenched aliquot indicates consumption of the starting material.

  • Quench: Quench the reaction at low temperature by adding a pre-cooled (-78 °C) saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Proceed with a standard extractive workup using a minimally acidic or basic aqueous wash.

Protocol 2: Screening Reaction Conditions for Stereochemical Stability

Objective: To systematically evaluate the impact of base, solvent, and temperature on the diastereomeric ratio (d.r.) of a spirocyclization reaction.

Methodology:

  • Setup: Arrange a parallel array of reaction vials. To each vial, add the precursor (1.0 equiv).

  • Variable Matrix: Systematically vary the following parameters according to the table below.

  • Execution: Run the reactions for a set amount of time (e.g., 12 hours).

  • Analysis: Quench each reaction under identical conditions and analyze the crude d.r. by ¹H NMR or chiral HPLC.

Table 1: Example Screening Matrix for Optimizing Diastereoselectivity

Entry Base (equiv) Solvent Temperature (°C) Resulting d.r. (Desired:Undesired)
1 K₂CO₃ (2.0) Acetonitrile 80 2:1
2 K₂CO₃ (2.0) Toluene 80 3:1
3 DBU (1.2) THF 25 5:1
4 DBU (1.2) DCM 25 4:1
5 LiHMDS (1.1) THF -78 to 0 >20:1

| 6 | Cs₂CO₃ (2.0) | DMF | 50 | 1:1 (Thermodynamic) |

This table illustrates how systematic screening can quickly identify conditions that favor the desired kinetic product (Entry 5) over conditions that may lead to thermodynamic equilibration (Entry 6). The data presented is hypothetical and serves as an example.

Section 4: Visualizing Mechanistic Pathways

Understanding the mechanism is key to controlling the outcome.

G Substrate\n(R-epimer) Substrate (R-epimer) Planar Enolate\n(Achiral Intermediate) Planar Enolate (Achiral Intermediate) Substrate\n(R-epimer)->Planar Enolate\n(Achiral Intermediate) + Base - H⁺ Planar Enolate\n(Achiral Intermediate)->Substrate\n(R-epimer) + H⁺ (re-face) Product\n(S-epimer) Product (S-epimer) Planar Enolate\n(Achiral Intermediate)->Product\n(S-epimer) + H⁺ (si-face)

Caption: Mechanism of base-catalyzed epimerization at an α-carbonyl center.

This diagram shows how the abstraction of an alpha-proton leads to a planar enolate intermediate. This intermediate loses the stereochemical information of the original center. Subsequent reprotonation can occur from either face, leading to a mixture of the original substrate and its epimer.

References
  • Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.[Link]

  • Enantioselective methodologies for the synthesis of spiro compounds. Semantic Scholar.[Link]

  • Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate.[Link]

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.[Link]

  • Enantioselective Synthesis of all Carbon Spiro Compounds. ResearchGate.[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate.[Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - PubMed Central - NIH.[Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC - PubMed Central - NIH.[Link]

  • Proposed mechanism of base catalyzed epimerization. ResearchGate.[Link]

  • Cis-Selective Double Spirocyclization via Dearomatization and Isomerization under Thermodynamic Control. PubMed.[Link]

  • Photocatalyzed Epimerization of Quaternary Stereocenters. PMC - PubMed Central - NIH.[Link]

  • Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. PMC - PubMed Central - NIH.[Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.[Link]

  • Thermodynamic and kinetic reaction control. Wikipedia.[Link]

  • Impact of solvent choice on the stereochemistry of Wittig Reaction Products. Reddit.[Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry.[Link]

  • Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration. PubMed.[Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. ACS Publications.[Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.[Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.[Link]

  • Solvent Effects in Organic Chemistry. ResearchGate.[Link]

  • Epimerisation in Peptide Synthesis. ResearchGate.[Link]

  • Solvents and Solvent Effects in Organic Chemistry (Third Edition). WILEY-VCH.[Link]

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. RSC Publishing.[Link]

  • 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts.[Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. PMC - PubMed Central - NIH.[Link]

  • Global Analysis of Peptide Cyclization Efficiency. PMC - PubMed Central - NIH.[Link]

  • Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. Pure. [https://dspace.ub.uni-bielefeld.de/download/2961801/2961802/diche_a_202200052_ investigating_the_diastereoselective.pdf]([Link]_ investigating_the_diastereoselective.pdf)

  • Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. ChemRxiv.[Link]

  • Silica Gel |Purification of Peptides. Column Chromatography.[Link]

  • Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry.[Link]

  • Selective Axial-to-Equatorial Epimerization of Carbohydrates. PMC - PubMed Central - NIH.[Link]

  • enzyme-catalyzed isomerization of amino acid residues in peptide chains. PubMed Central.[Link]

  • Enzymatic C4‐Epimerization of UDP‐Glucuronic Acid: Precisely Steered Rotation of a Transient 4‐Keto Intermediate for an Inverted Reaction without Decarboxylation. NIH.[Link]

  • Epimerisation in Peptide Synthesis. PubMed.[Link]

  • Silica Gel Column Chromatography. Teledyne Labs.[Link]

  • Epimerisation in Peptide Synthesis. MDPI.[Link]

  • How To Activate Silica Gel For Column Chromatography?. Chemistry For Everyone.[Link]

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Technical Support Center: Analytical Methods for Monitoring Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of complex heterocyclic scaffolds such as Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a cornerstone of modern medicinal chemistry. The unique three-dimensional architecture of spirocycles can lead to improved pharmacological properties, making them highly valuable in drug discovery.[1][2] However, multi-step syntheses of these molecules demand rigorous in-process monitoring to ensure reaction completion, identify byproducts, and optimize yields. This guide serves as a technical support center for researchers, providing detailed analytical protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to navigate the challenges of monitoring this specific synthetic pathway.

Section 1: Overview of the Synthetic Pathway

A common and efficient route to Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate begins with the commercially available N-Boc-4-piperidone. The synthesis involves the formation of the spirocyclic core, followed by functional group manipulations to install the carbamate moiety. Each step requires a distinct analytical approach to confirm the transformation.

Synthetic_Workflow A N-Boc-4-piperidone B Intermediate 1: tert-Butyl 3-oxo-1-oxa-8- azaspiro[4.5]decane-8-carboxylate A->B Alkylation & Intramolecular Cyclization [6] C Intermediate 2: tert-Butyl 3-hydroxy-1-oxa-8- azaspiro[4.5]decane-8-carboxylate B->C Reduction (e.g., NaBH4) D Intermediate 3: tert-Butyl 3-amino-1-oxa-8- azaspiro[4.5]decane-8-carboxylate C->D Azidation & Reduction or Reductive Amination E Final Product: tert-Butyl 1-oxa-8-azaspiro[4.5] dec-3-ylcarbamate D->E Carbamate Formation (e.g., (Boc)2O)

Caption: A plausible synthetic workflow for the target compound.

Section 2: FAQs on Analytical Method Selection

Q1: What are the primary analytical techniques for monitoring this synthesis? A1: A multi-faceted approach is essential.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress (presence of starting material, formation of new spots). It is the first line of analysis for its speed and low cost.

  • High-Performance Liquid Chromatography (HPLC/UPLC): The workhorse for quantitative analysis. It provides precise information on the consumption of reactants and the formation of products and impurities, allowing for accurate yield and purity calculations.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of intermediates and the final product, and for tentatively identifying unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation. ¹H and ¹³C NMR are used to confirm the identity and structure of the isolated product at each stage.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Particularly useful for tracking the appearance or disappearance of key functional groups, such as the ketone C=O stretch in Intermediate 1, the hydroxyl O-H stretch in Intermediate 2, and the characteristic carbamate stretches in the final product.[4][5]

Q2: How do I choose between HPLC and TLC for routine reaction monitoring? A2: The choice depends on the goal. For a quick check to see if the starting material is gone, TLC is sufficient. However, if you observe multiple new spots on the TLC plate or need to understand the ratio of product to byproducts, HPLC is superior. HPLC provides quantitative data that is critical for reaction optimization, whereas TLC is primarily qualitative. For robust process control, an HPLC method should be developed early.

Q3: When is NMR spectroscopy most useful during the synthesis? A3: While too time-consuming for real-time monitoring, NMR is indispensable for definitive structural confirmation of each isolated intermediate before proceeding to the next step. It is the only technique that provides detailed information about the connectivity of atoms in the molecule. For example, after the reduction step (B to C), the disappearance of the ketone signal in the ¹³C NMR and the appearance of a new alcohol proton and corresponding carbon signal in the ¹H and ¹³C NMR, respectively, provide unequivocal proof of the transformation.

Q4: Can FTIR be used to confirm the formation of the carbamate group? A4: Absolutely. The formation of the carbamate functional group (NH-C=O) in the final step introduces several characteristic absorption bands. You should look for the N-H stretch (around 3300-3400 cm⁻¹) and the strong carbamate C=O stretch (typically 1680-1720 cm⁻¹). The disappearance of the primary amine N-H bending vibrations (around 1600 cm⁻¹) from Intermediate 3 and the appearance of these new bands provide strong evidence of a successful reaction.[6][7]

Section 3: Troubleshooting Guides for Common Analytical Issues

This section addresses specific problems that may arise during the analysis of reaction mixtures.

HPLC/UPLC Analysis

Q: My HPLC chromatogram shows poor peak shape, especially for the amine-containing intermediates. What is the cause and solution? A: This is a classic issue when analyzing basic compounds like amines on standard silica-based C18 columns.

  • Causality: Free silanol groups (Si-OH) on the silica surface are acidic and can interact ionically with the basic amine, causing peak tailing. This secondary interaction leads to poor peak shape and inconsistent retention times.

  • Solution:

    • Mobile Phase Modifier: Add a small amount of a competitive base, like 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase. These modifiers will interact with the active silanol sites, masking them from your analyte.

    • Adjust pH: Ensure the mobile phase pH is 2-3 units below the pKa of your amine analyte. This protonates the amine, which can sometimes improve peak shape. Alternatively, using a high pH (e.g., pH 10 with a pH-stable column) will deprotonate the silanols, reducing interaction.

    • Use a Different Column: Employ a column with end-capping technology or a different stationary phase (e.g., a polymer-based or hybrid silica column) designed for the analysis of basic compounds.

Q: I'm seeing multiple unexpected peaks in my reaction mixture. How do I identify them? A: Unexpected peaks can be unreacted starting materials, reagents, side products, or degradation products.

  • Causality: Side reactions (e.g., over-oxidation, dimerization, incomplete cyclization) are common in complex syntheses.[8] Degradation can also occur if the sample is unstable in the analytical solvent.

  • Solution Workflow:

    • Inject Standards: Inject individual solutions of all known starting materials and reagents to see if they co-elute with any of the unknown peaks.

    • Use LC-MS: The most powerful tool for this problem. Analyze the mass spectrum of each unknown peak. The molecular weight can provide immediate clues to its identity (e.g., a mass corresponding to a dimer of the starting material or a partially reacted intermediate).

    • Forced Degradation Study: Intentionally stress a pure sample of your product (e.g., with acid, base, heat, or light) and analyze the resulting mixture. This can help identify which peaks correspond to degradation products.

Troubleshooting_Low_Yield Start Problem: Low Isolated Yield TLC_Check Analyze Crude Reaction Mixture by TLC/LC-MS Start->TLC_Check Decision1 Is Starting Material (SM) Still Present? TLC_Check->Decision1 Sol1 Incomplete Reaction: - Increase reaction time - Increase temperature - Check reagent purity/activity Decision1->Sol1 Yes Decision2 Are Multiple Byproducts Observed? Decision1->Decision2 No Sol2 Side Reactions Occurring: - Lower temperature - Check stoichiometry - Use a more selective reagent - Identify byproducts via LC-MS [6] Decision2->Sol2 Yes Sol3 Purification Issue: - Product lost during workup (e.g., in aqueous layer) - Product degraded on silica gel - Optimize extraction pH - Use alternative purification (e.g., recrystallization, reverse-phase) Decision2->Sol3 No

Caption: Troubleshooting decision tree for a low-yield reaction.

NMR & MS Interpretation

Q: The mass spectrum doesn't show the expected molecular ion peak [M+H]⁺. What should I check? A: This can be alarming but is often solvable.

  • Causality: The molecule might be fragmenting easily in the MS source, or it may prefer to form a different adduct. The Boc-group, in particular, is known to fragment easily.

  • Solutions:

    • Look for Other Adducts: Check the spectrum for sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, which are common if there are trace salts present. These will appear at M+23 and M+39, respectively.

    • Look for Fragments: For Boc-protected compounds, look for a peak corresponding to the loss of the tert-butyl group [M-56+H]⁺ or the entire Boc group [M-100+H]⁺.

    • Softer Ionization: If using electrospray ionization (ESI), try reducing the fragmentor or cone voltage. This imparts less energy to the molecules as they enter the mass spectrometer, reducing in-source fragmentation.

Section 4: Detailed Analytical Protocols

Protocol 1: Reaction Monitoring by HPLC-UV

This protocol provides a general starting point for method development. It must be optimized for your specific system and reaction stage.

  • Equipment: HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Procedure:

    • Sample Preparation: Quench a small aliquot (~5-10 µL) of the reaction mixture in a known volume of solvent (e.g., 1 mL of acetonitrile). Ensure the sample is fully dissolved. If necessary, filter through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 5 µL

      • Detector Wavelength: 210 nm (or a wavelength where the chromophore of interest absorbs maximally).

      • Gradient: Start with a 5-minute hold at 5% B, then ramp to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • System Suitability: Before analyzing samples, inject a standard mixture to ensure the system is performing correctly. Check for acceptable peak shape (tailing factor < 1.5) and reproducibility of retention times (RSD < 2%).[9]

    • Analysis: Inject the prepared sample. Monitor the peak area of the starting material and the product over time to determine the reaction profile.

Protocol 2: Characterization by NMR Spectroscopy
  • Equipment: NMR Spectrometer (300 MHz or higher).

  • Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), chosen based on sample solubility.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dried sample in ~0.7 mL of deuterated solvent in an NMR tube.

    • Acquisition: Acquire a ¹H NMR spectrum, a ¹³C NMR spectrum, and consider 2D experiments like COSY and HSQC for unambiguous assignment of complex signals.

    • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Compare the observed chemical shifts to expected values for the target structure.

Section 5: Data Interpretation Guide

The following tables provide expected analytical data for the key compounds in the synthesis. Actual values may vary slightly based on instrumentation and conditions.

Table 1: Typical HPLC/UPLC Method Parameters

Parameter Setting Rationale
Column C18, < 5 µm Good retention for moderately polar organics.
Mobile Phase Acetonitrile/Water with 0.1% Acid Provides good peak shape and resolution.[10]
Detection UV at ~210 nm Carbamates and amides have UV absorbance at low wavelengths.

| Gradient | 5% to 95% Acetonitrile | Elutes a wide range of polarities from starting material to product. |

Table 2: Key NMR Chemical Shifts (¹H and ¹³C) in CDCl₃ (Estimated)

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
Intermediate 1 ~1.45 (s, 9H, Boc), 2.5-4.0 (m, piperidine & spirocycle CH₂) ~170 (C=O, lactone), ~155 (C=O, Boc), ~80 (Boc quat. C)
Intermediate 2 ~1.45 (s, 9H, Boc), ~3.8-4.5 (m, CH-OH), 2.5-4.0 (m, others) ~155 (C=O, Boc), ~80 (Boc quat. C), ~70 (CH-OH)

| Final Product | ~5.0 (br s, 1H, NH), ~1.44 (s, 9H, Boc), ~1.45 (s, 9H, Boc) | ~155 (C=O, two signals), ~80 & ~79 (Boc quat. C) |

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹)

Functional Group Expected Wavenumber Relevance
Ketone (C=O) ~1725 cm⁻¹ Present in Intermediate 1, absent thereafter.
Alcohol (O-H) 3200-3500 cm⁻¹ (broad) Appears in Intermediate 2.
Amine (N-H) 3300-3500 cm⁻¹ (sharp) Present in Intermediate 3.
Carbamate (C=O) 1680-1720 cm⁻¹ Strong signal confirming the final product.[4]

| Carbamate (N-H) | 3300-3400 cm⁻¹ | Appears in the final product. |

References

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Scribd. HPLC Method for Analyzing Carbamate Pesticides.
  • United States Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
  • Waters Corporation. Alliance System for Carbamate Analysis.
  • BenchChem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • BenchChem. Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • ACS Omega. Magnetic Solid-Phase Extraction of Carbamate Pesticides...Followed by...High-Performance Liquid Chromatography Analysis.
  • NIH National Library of Medicine. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.
  • NIH National Library of Medicine. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes.
  • ResearchGate. Low-temperature infrared study of ammonium carbamate formation.
  • ResearchGate. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes.
  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • PubChem. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.
  • PubChem. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.
  • ScienceDirect. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate: A Comparative NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is a cornerstone of innovation. In this guide, we delve into the analytical methodologies for Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, a spirocyclic compound with potential applications in medicinal chemistry. This document provides an in-depth, experience-driven comparison of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data with closely related analogs, offering a robust framework for its identification and characterization.

Spirocyclic systems are of growing interest in drug discovery due to their unique three-dimensional architectures, which can lead to improved pharmacological properties.[1][2] The subject of our analysis, Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, incorporates a 1-oxa-8-azaspiro[4.5]decane core, a carbamate functional group, and a sterically demanding tert-butyl group. Understanding the interplay of these structural features in spectroscopic analysis is crucial for unambiguous structural confirmation.

The Analytical Imperative: Why NMR and MS?

The complementary nature of NMR and MS makes them an indispensable duo for the structural elucidation of organic molecules.[2] While NMR provides detailed information about the chemical environment and connectivity of atoms in a molecule, MS reveals the molecular weight and fragmentation patterns, offering vital clues about the compound's composition and substructures. For a molecule like Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, with its complex stereochemistry and multiple functional groups, a combined analytical approach is not just recommended; it is essential for unequivocal characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can piece together the molecular puzzle.

Experimental Protocol: Acquiring High-Quality NMR Data

A standardized protocol for acquiring high-quality NMR data is paramount for accurate structural interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: 0-12 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0-200 ppm.

    • Longer acquisition times are generally required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Predicted ¹H and ¹³C NMR Spectral Data for Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate and a Comparative Analysis

Table 1: Predicted ¹H NMR Data and Comparative Analysis

Proton Environment Predicted Chemical Shift (ppm) for Target Compound Reference Data: N-Boc-1-oxa-8-aza-spiro[4.5]decan-3-ol (CDCl₃, 400 MHz)[4] Justification for Prediction
tert-Butyl (9H, s)~1.451.46 (s, 9H)The tert-butyl group is electronically distant from the carbamate nitrogen's substituent, so its chemical shift should be very similar.
Piperidine ring protons (8H, m)1.50-1.90 and 3.30-3.701.48-1.89 (m, 6H), 3.28-3.40 (m, 2H), 3.53-3.67 (br m, 2H)The piperidine ring protons will exhibit complex multiplets due to spin-spin coupling. The protons alpha to the nitrogen will be in the downfield region.
Tetrahydrofuran ring protons (4H, m)3.60-4.003.79-3.85 (m, 1H), 3.93 (dd, 1H)The protons on the tetrahydrofuran ring will be in the downfield region due to the deshielding effect of the adjacent oxygen atom.
CH-NH (1H, m)~4.104.48-4.54 (br m, 1H)The proton on the carbon bearing the carbamate group will be deshielded by the nitrogen and oxygen atoms.
NH (1H, br s)~5.00-The carbamate NH proton is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Data and Comparative Analysis

Carbon Environment Predicted Chemical Shift (ppm) for Target Compound Reference Data: N-Boc-L-proline-OH[5] Justification for Prediction
tert-Butyl (CH₃)₃~28.528.3The chemical shift of the tert-butyl carbons is highly characteristic.
tert-Butyl quaternary C~80.079.5The quaternary carbon of the tert-butyl group is also a reliable indicator.
Piperidine ring carbons30-50-The sp³ hybridized carbons of the piperidine ring will appear in this region.
Tetrahydrofuran ring carbons60-75-The carbons adjacent to the oxygen atom in the tetrahydrofuran ring will be shifted downfield.
Spirocyclic carbon~70-80-The spirocyclic carbon is a quaternary carbon and its chemical shift will be influenced by the two connected rings.
CH-NH~50-60-The carbon attached to the carbamate nitrogen.
Carbamate C=O~155.0155.2The carbonyl carbon of the carbamate group has a characteristic chemical shift.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers a roadmap of its constituent parts.

Experimental Protocol: ESI-MS for Structural Confirmation

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like the title compound.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight ([M+H]⁺).

    • Perform tandem MS (MS/MS) on the protonated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is C₁₄H₂₆N₂O₃, with a monoisotopic mass of 270.1943 Da.

Expected Key Ions in the ESI-MS Spectrum:

  • [M+H]⁺: m/z 271.1971

  • [M+Na]⁺: m/z 293.1790

A key fragmentation pathway for Boc-protected amines is the loss of the Boc group or its fragments.

Fragmentation_Pathway M [M+H]⁺ m/z 271.1971 I1 [M - C₄H₈ + H]⁺ m/z 215.1341 M->I1 - C₄H₈ I3 [M - C₄H₉OH + H]⁺ m/z 197.1386 M->I3 - C₄H₉OH I4 [M - C₅H₈O₂ + H]⁺ m/z 171.1386 M->I4 - C₅H₈O₂ F1 Loss of isobutylene (-56 Da) I2 [M - C₄H₈ - CO₂ + H]⁺ m/z 171.1386 I1->I2 - CO₂ F2 Loss of CO₂ (-44 Da) F3 Loss of tert-butanol (-74 Da) F4 Loss of Boc group (-100 Da)

Caption: Predicted ESI-MS fragmentation of the title compound.

Comparative Analysis with Alternative Structures

To truly understand the unique spectral features of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, it is instructive to compare its expected data with that of its close analogs.

1. Comparison with Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate:

  • ¹³C NMR: The presence of a ketone at the 3-position would introduce a carbonyl signal significantly downfield (around 200-210 ppm), which is absent in our target compound.[6]

  • ¹H NMR: The protons alpha to the ketone would be deshielded and would likely appear as distinct multiplets compared to the protons on the tetrahydrofuran ring of our target compound.

  • MS: The molecular weight would be different (C₁₃H₂₁NO₄, MW = 255.1471).[6]

2. Comparison with Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate:

  • ¹H NMR: The presence of a hydroxyl group would introduce a broad singlet for the -OH proton, and the proton on the carbon bearing the hydroxyl group (CH-OH) would have a different chemical shift and coupling pattern compared to the CH-NH of our target compound.[7]

  • ¹³C NMR: The carbon attached to the hydroxyl group would be shifted downfield compared to the corresponding carbon in the parent amine.

  • MS: The molecular weight would be different (C₁₃H₂₃NO₄, MW = 257.1627).[7]

Workflow for Structural Confirmation

The following workflow provides a systematic approach to the structural confirmation of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate.

Analytical_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation Synthesis Synthesize Compound Purification Purify via Chromatography Synthesis->Purification NMR Acquire ¹H and ¹³C NMR Purification->NMR MS Acquire High-Resolution MS and MS/MS Purification->MS NMR_Analysis Analyze NMR Data (Chemical Shifts, Couplings) NMR->NMR_Analysis MS_Analysis Analyze MS Data (Molecular Weight, Fragmentation) MS->MS_Analysis Comparative_Analysis Compare with Analogs and Predicted Data NMR_Analysis->Comparative_Analysis MS_Analysis->Comparative_Analysis Structure_Confirmation Confirm Structure Comparative_Analysis->Structure_Confirmation

Caption: A comprehensive workflow for the structural analysis.

Conclusion

The structural elucidation of novel compounds like Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a meticulous process that relies on the synergistic application of modern analytical techniques. This guide has provided a framework for its characterization through a comparative analysis of its predicted NMR and MS data with known analogs. By understanding the characteristic spectral signatures of the spirocyclic core, the carbamate moiety, and the tert-butyl group, researchers can confidently identify this and similar molecules, paving the way for their further investigation in drug discovery and development. The protocols and interpretive guidance presented herein are designed to be a valuable resource for scientists engaged in the synthesis and characterization of complex organic molecules.

References

  • MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Publish. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Available at: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]

  • PubChem. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Available at: [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available at: [Link]

  • ResearchGate. Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... Available at: [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available at: [Link]

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available at: [Link]

  • PubChem. 8-oxa-1-azaspiro[4.5]decane (C8H15NO). Available at: [Link]

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"comparison of different synthetic routes to 1-oxa-8-azaspiro[4.5]decanes"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Oxa-8-Azaspiro[4.5]decanes

Introduction

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive framework for designing ligands with high specificity and affinity for various biological targets. Derivatives of this scaffold have shown promise as M1 muscarinic agonists for treating Alzheimer's disease and as selective σ1 receptor ligands for potential applications in neuroimaging and cancer therapy.[1][2] The therapeutic potential of these compounds has spurred the development of diverse and innovative synthetic strategies to access the core structure and its analogues.

This guide provides a comparative analysis of different synthetic routes to 1-oxa-8-azaspiro[4.5]decanes. We will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, supported by experimental data from peer-reviewed literature. This objective comparison is intended to equip researchers, chemists, and drug development professionals with the critical knowledge needed to select the most appropriate synthetic pathway for their specific research and development goals.

Core Synthetic Strategies: A Comparative Overview

The construction of the 1-oxa-8-azaspiro[4.5]decane ring system fundamentally involves the formation of two heterocyclic rings—a tetrahydrofuran and a piperidine—sharing a common spirocyclic carbon atom. Synthetic strategies can be broadly categorized based on the key bond-forming reactions used to assemble this intricate architecture. The primary approaches include intramolecular cyclization strategies, cycloaddition reactions, and tandem or cascade processes that build complexity in a single pot.

cluster_start Starting Materials cluster_methods Key Synthetic Transformations cluster_product Product Piperidines Substituted Piperidines Cyclization Intramolecular Cyclization Piperidines->Cyclization Cycloaddition Cycloaddition Reactions Piperidines->Cycloaddition Acyclic_Amines Acyclic Amino Alcohols/Ketones Reductive Intramolecular Reductive Amination Acyclic_Amines->Reductive Enynamides Enynamides Tandem Tandem/Cascade Reactions Enynamides->Tandem Product 1-Oxa-8-azaspiro[4.5]decane Cyclization->Product Reductive->Product Tandem->Product Cycloaddition->Product

Caption: Overview of major synthetic pathways to the 1-oxa-8-azaspiro[4.5]decane core.

Route 1: Intramolecular Cyclization Strategies

Intramolecular reactions are among the most common methods for constructing spirocyclic systems, leveraging pre-organized precursors to facilitate the crucial ring-closing step.

A. Intramolecular Reductive Amination

This classical yet highly effective method involves the cyclization of an amino ketone precursor. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to yield the final piperidine ring of the spirocycle.

Mechanism & Causality: The synthesis begins with a precursor containing both a ketone (often protected as a ketal) and a primary or secondary amine, separated by a suitable tether. Deprotection of the ketone under acidic conditions triggers a spontaneous intramolecular condensation with the amine to form a cyclic iminium ion. This electrophilic intermediate is not isolated but is immediately reduced by a mild reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] The choice of reducing agent is critical; these reagents are selective for the iminium ion over the starting ketone, preventing premature reduction and allowing for a one-pot procedure.[3]

Advantages:

  • Reliability and High Yields: This is a robust and well-established method.

  • Convergent Synthesis: The acyclic precursor can often be assembled efficiently from simpler fragments.

  • Readily Available Starting Materials: The precursors can be derived from common starting materials like 4-piperidone.[5]

Disadvantages:

  • Multi-step Process: The synthesis of the acyclic precursor can add to the overall step count.

  • Control of Stereochemistry: Can be challenging without the use of chiral auxiliaries or catalysts.

B. Acid-Catalyzed Hydrolysis and Cyclization

In some instances, the spirocycle can be formed through an acid-catalyzed process involving hydrolysis of a functional group followed by intramolecular cyclization. This is particularly relevant for precursors containing functionalities like N-cyano groups.[6] While direct examples for the 1-oxa-8-azaspiro[4.5]decane are less common in the initial search, the principle is a cornerstone of heterocyclic synthesis.

Route 2: Tandem and Cascade Reactions

Modern organic synthesis emphasizes efficiency through tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. This approach minimizes waste and purification steps, aligning with the principles of green chemistry.

A. Gold/Palladium Relay Catalytic Tandem Cyclization

A novel and elegant approach utilizes a dual catalytic system to construct dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives.[7] This method showcases the power of combining the unique reactivities of different transition metals.

Mechanism & Causality: The reaction begins with an enynamide substrate. A gold(I) catalyst promotes the initial cyclization to generate a furan-derived azadiene. Concurrently, a palladium(0) catalyst reacts with a vinyl benzoxazinanone partner to form a Pd-π-allyl dipole via decarboxylation. These two reactive intermediates then undergo a [4+2] cycloaddition, followed by further transformation to yield the spirocyclic product with high diastereoselectivity.[7] The success of this relay catalysis hinges on the orthogonal reactivity of the two metal catalysts, which operate in concert without mutual interference.

Advantages:

  • High Efficiency and Complexity: Builds the complex spirocyclic core in a single step from readily available starting materials.[7]

  • Mild Reaction Conditions: The reaction proceeds under mild conditions, enhancing functional group tolerance.[7]

  • Excellent Diastereoselectivity: Provides a high degree of stereochemical control.[7]

Disadvantages:

  • Catalyst Cost and Sensitivity: Gold and palladium catalysts can be expensive and may require inert atmosphere techniques.

  • Substrate Scope: The reaction may be limited to specific classes of enynamides and coupling partners.

B. Tandem Prins/Pinacol Reaction

For the related oxaspiro[4.5]decane skeleton, a Lewis acid-catalyzed Prins/pinacol cascade has been developed.[8] This strategy involves the reaction of aldehydes with a specific cyclobutanol derivative. This demonstrates a powerful cascade approach that could potentially be adapted for the aza-variant.

Route 3: Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing six-membered rings with excellent control over regiochemistry and stereochemistry.

A. Aza-[3+2] Cycloaddition

A method has been reported to transform anilines into 1-azaspiro[4.5]decanes via oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes.[9] While this builds the 1-azaspiro core, adapting it to the 1-oxa-8-aza system would require a different substrate design.

B. Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction, using an oxygen-containing diene or a carbonyl-containing dienophile, is a classic method for forming dihydropyran rings.[10] A synthetic strategy could be envisioned where an appropriately substituted piperidine derivative acts as the dienophile, reacting with an activated 1-oxa-1,3-butadiene to form the spirocycle. Inverse-electron-demand Diels-Alder reactions are particularly powerful for constructing heterocyclic systems.[11][12]

Advantages:

  • Stereochemical Control: The concerted nature of the Diels-Alder reaction often allows for predictable stereochemical outcomes.[13]

  • Atom Economy: All atoms from the diene and dienophile are incorporated into the product.

Disadvantages:

  • Substrate Synthesis: The synthesis of suitably functionalized dienes and dienophiles can be complex.

  • Regioselectivity: Can be an issue with unsymmetrical reactants.

Comparative Data Summary

Synthetic RouteKey Reagents/CatalystsTypical ConditionsReported YieldsKey AdvantagesKey DisadvantagesReference(s)
Intramolecular Reductive Amination Amino ketone precursor, NaBH₃CN or NaBH(OAc)₃, mild acidOne-pot, room temp. to mild heatingGood to ExcellentRobust, reliable, scalableMulti-step precursor synthesis[3][4]
Au/Pd Relay Catalysis Au(I) catalyst, Pd(0) catalyst, enynamide, vinyl benzoxazinanoneMild, often room temp.HighHigh complexity in one step, excellent diastereoselectivityExpensive catalysts, potentially limited scope[7]
Hetero-Diels-Alder Substituted diene & dienophile, Lewis acid or thermalVaries (thermal or catalytic)Moderate to GoodExcellent stereocontrol, high atom economyPrecursor synthesis can be complex[10][11][13]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-1-oxa-8-azaspiro[4.5]decane via Intramolecular Reductive Amination

This protocol is a representative example based on the principles of reductive amination, a common strategy for constructing the piperidine ring.

Start 1,4-Dioxa-8-azaspiro[4.5]decane Step1_reagents 1. Benzyl Bromide, K₂CO₃, MeCN 2. HCl (aq) Intermediate Acyclic Amino Ketone (Hydrochloride Salt) Step1_reagents->Intermediate N-Alkylation & Ketal Hydrolysis Step2_reagents NaBH(OAc)₃, CH₂Cl₂ Product N-Benzyl-1-oxa-8-azaspiro[4.5]decane Step2_reagents->Product Intramolecular Reductive Amination

Caption: Workflow for a representative reductive amination synthesis.

Step 1: Synthesis of the Acyclic Amino Ketone Precursor

  • N-Alkylation: To a solution of 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq)[5] in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).

  • Reaction: Stir the mixture at 60 °C for 12 hours until TLC analysis indicates complete consumption of the starting amine.

  • Workup: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Ketal Hydrolysis: Dissolve the crude product in a 1:1 mixture of tetrahydrofuran and 2M aqueous hydrochloric acid. Stir at room temperature for 6 hours.

  • Isolation: Concentrate the solution under reduced pressure to remove the THF. Wash the remaining aqueous solution with diethyl ether. The aqueous layer containing the hydrochloride salt of the amino ketone precursor is used directly in the next step.

Step 2: Intramolecular Reductive Amination

  • Reaction Setup: To the aqueous solution of the amino ketone precursor from Step 1, add dichloromethane. Cool the biphasic mixture to 0 °C in an ice bath.

  • pH Adjustment: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~6-7.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 16 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the title compound.

Conclusion

The synthesis of the 1-oxa-8-azaspiro[4.5]decane scaffold can be achieved through several distinct and effective strategies. Classical methods, such as intramolecular reductive amination, offer reliability and are built upon well-understood reaction mechanisms, making them suitable for large-scale synthesis. In contrast, modern tandem reactions, like the Au/Pd relay catalysis, provide rapid access to complex and highly functionalized spirocycles with excellent stereocontrol, showcasing the power of contemporary catalytic methods.[7] Cycloaddition strategies also hold significant promise for controlling the stereochemical intricacies of the spirocenter.

The optimal choice of synthetic route will invariably depend on the specific goals of the research program, including the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials and specialized catalysts. As the demand for novel therapeutics based on this privileged scaffold continues to grow, the development of even more efficient, stereoselective, and sustainable synthetic methodologies will remain a key focus for the chemical science community.

References

  • Ishii, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available from: [Link]

  • Xu, J., et al. (2025). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available from: [Link]

  • Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available from: [Link]

  • Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. Available from: [Link]

  • Fuchser, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available from: [Link]

  • Reddy, B. S., et al. (2013). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Available from: [Link]

  • Paquette, L. A., et al. (2003). π-Facial Stereoselectivity in Diels−Alder Cycloadditions to 1-Oxaspiro[4.5]deca-6,9-dien-8-one. The Strong Directive Effect of Ether Oxygen in a Cross-Conjugated Ketone Setting. Sci-Hub. Available from: [Link]

  • El-Demellawy, M. A., & Roshdy, A. M. (2022). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and 1,6-dioxa-2-azaspiro[4.6]undecane backbones. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available from: [Link]

  • Wang, T., et al. (2020). Synthesis of 1-azaspiro[4.5]decane scaffold. ResearchGate. Available from: [Link]

  • The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Khan, M. I., et al. (2018). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. National Institutes of Health. Available from: [Link]

  • Noble, A., et al. (2022). Enantioselective oxa-Diels–Alder Sequences of Dendralenes. National Institutes of Health. Available from: [Link]

  • Boger, D. L. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central. Available from: [Link]

  • Kim, H., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. National Institutes of Health. Available from: [Link]

  • Kim, H., et al. (2020). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Institutes of Health. Available from: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that has proven fruitful in the design of potent and selective ligands for a variety of biological targets.[1][2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) for derivatives of this spirocyclic system, with a primary focus on their modulation of muscarinic acetylcholine receptors and sigma receptors. We will delve into the nuanced effects of structural modifications on binding affinity, functional activity, and selectivity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. Further explorations into their potential as antihypertensive and anticancer agents will also be discussed, highlighting the versatility of this chemical scaffold.

The Allure of the Spirocyclic Core: A Strategic Advantage in Drug Design

Spirocyclic systems, characterized by two rings sharing a single atom, offer a distinct advantage in drug discovery by introducing a rigid, three-dimensional topology.[2][3] This inherent rigidity can pre-organize functional groups into a conformationally restricted arrangement, potentially enhancing binding affinity and selectivity for the target protein.[4][5] The 1-oxa-8-azaspiro[4.5]decane core, with its embedded piperidine and tetrahydrofuran rings, provides a rich canvas for chemical exploration, allowing for systematic modifications at multiple positions to fine-tune pharmacological properties.

I. Muscarinic M1 Receptor Agonists: A Quest for Cognitive Enhancement

A significant body of research has focused on developing 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic receptor agonists for the potential treatment of cognitive deficits in conditions like Alzheimer's disease.[6] The M1 receptor, a G-protein coupled receptor, plays a crucial role in learning and memory, making it an attractive therapeutic target.[7][8]

Comparative Analysis of M1 Agonist Activity

Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane scaffold have yielded potent M1 agonists with varying degrees of selectivity and efficacy. The following table summarizes the in vitro and in vivo activities of key derivatives, providing a clear comparison of their pharmacological profiles.

CompoundR1R2M1 Binding Affinity (Ki, nM)M2 Binding Affinity (Ki, nM)M1/M2 SelectivityIn Vivo Antiamnesic Activity (ED50, mg/kg)Reference
17 CH3=OPotentPotentNon-selective-[6]
18 C2H5=OPreferential M1-Selective-[6]
29 CH3=CH2Preferential M1-SelectivePotent[6]
37 CH3=NOHPreferential M1-SelectivePotent[6]
YM796 CH3=CH2Micromolar RangeWeakerSelective0.031 (p.o.)[9]
YM954 C2H5=OMicromolar RangeWeakerSelective0.016 (p.o.)[9]

Analysis of Structure-Activity Relationships:

  • Substitution at the 2-position (R1): Replacing the methyl group in compound 17 with an ethyl group (18 ) led to preferential affinity for M1 over M2 receptors.[6] This suggests that the size and nature of the substituent at this position are critical for achieving subtype selectivity.

  • Modification of the 3-position (R2): Altering the ketone functionality at the 3-position had a profound impact on both selectivity and in vivo efficacy. The introduction of a methylene group (29 ) or an oxime (37 ) resulted in compounds with potent antiamnesic activity and a favorable separation from cholinergic side effects.[6] Notably, (-)-29, with an S-configuration, was selected for clinical studies, highlighting the importance of stereochemistry in activity.[6]

  • Partial Agonism: Compounds 18 and 29 were found to stimulate phosphoinositide hydrolysis, indicating partial agonistic activity at M1 receptors.[6] This property can be advantageous in therapeutic agents, as it may reduce the risk of receptor desensitization and agonist-induced side effects.

Experimental Workflow: Assessing M1 Agonist Activity

The following diagrams illustrate the key experimental workflows for evaluating the M1 receptor binding affinity and functional agonism of 1-oxa-8-azaspiro[4.5]decane derivatives.

M1_Binding_Assay cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis prep1 Homogenize cerebral cortical tissue prep2 Centrifuge to isolate crude membrane fraction prep1->prep2 prep3 Resuspend membrane pellet in assay buffer prep2->prep3 assay1 Incubate membranes with [3H]pirenzepine (M1-selective radioligand) prep3->assay1 assay2 Add increasing concentrations of test compound assay1->assay2 assay3 Separate bound and free radioligand by filtration assay2->assay3 assay4 Quantify bound radioactivity assay3->assay4 analysis1 Generate competition binding curves assay4->analysis1 analysis2 Calculate Ki values to determine binding affinity analysis1->analysis2

Workflow for M1 Receptor Radioligand Binding Assay.

PI_Hydrolysis_Assay cluster_prep Cell Culture & Labeling cluster_assay Functional Assay cluster_analysis Data Analysis prep1 Culture cells expressing M1 receptors (e.g., CHO-M1) prep2 Label cells with [3H]myo-inositol prep1->prep2 assay1 Pre-incubate labeled cells with LiCl prep2->assay1 assay2 Stimulate cells with test compound assay1->assay2 assay3 Stop reaction and extract inositol phosphates assay2->assay3 assay4 Separate inositol phosphates by ion-exchange chromatography assay3->assay4 assay5 Quantify [3H]inositol phosphates assay4->assay5 analysis1 Generate dose-response curves assay5->analysis1 analysis2 Calculate EC50 and Emax values to determine potency and efficacy analysis1->analysis2

Workflow for Phosphoinositide Hydrolysis Functional Assay.

II. Sigma-1 Receptor Ligands: Probing Neurological and Oncological Pathways

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a range of cellular functions and pathological conditions, including neurodegenerative diseases and cancer.[10] Derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as high-affinity and selective ligands for the σ1 receptor, with potential applications as PET imaging agents and therapeutics.[11][12]

Comparative Analysis of Sigma-1 Receptor Affinity and Selectivity

The following table presents a comparison of the binding affinities and selectivities of several 1-oxa-8-azaspiro[4.5]decane derivatives for sigma receptors.

CompoundSubstituent on Piperidine Nitrogenσ1 Binding Affinity (Ki, nM)σ2 Binding Affinity (Ki, nM)σ1/σ2 SelectivityReference
8 4-Fluorobenzyl0.47-44[11][13]
5a 4-(2-Fluoroethoxy)benzyl5.4>162>30[14][15]
Analog 1 4-Methoxybenzyl1.2--[11][13]
Analog 2 4-Chlorobenzyl0.61--[13]

Analysis of Structure-Activity Relationships:

  • Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a key determinant of σ1 receptor affinity and selectivity. A variety of substituted benzyl groups have been explored, with electron-withdrawing groups like fluorine and chlorine generally leading to high affinity.[11][13]

  • Impact of Linker Length and Flexibility: The introduction of an ethoxy linker between the phenyl ring and the fluorine atom in compound 5a maintained high affinity for the σ1 receptor, demonstrating some tolerance for linker modifications.[14][15] This flexibility can be exploited to optimize pharmacokinetic properties.

  • Radiolabeling for PET Imaging: The high affinity and selectivity of compounds like [18F]8 and [18F]5a have enabled their development as radioligands for positron emission tomography (PET) imaging of σ1 receptors in the brain and tumors.[11][15]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

The following protocol outlines the steps for determining the binding affinity of novel compounds for the σ1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing σ1 receptors

  • [3H]-(+)-pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the membrane preparation, [3H]-(+)-pentazocine at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of haloperidol is added instead of the test compound.[11]

  • Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (typically 60-90 minutes).[11]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

III. Expanding Horizons: Antihypertensive and Antitumor Activities

Beyond their effects on neuronal receptors, 1-oxa-8-azaspiro[4.5]decane derivatives have shown promise in other therapeutic areas, including hypertension and cancer.

Antihypertensive Activity: α-Adrenergic Blockade

A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and evaluated for their antihypertensive activity.[7] Certain derivatives demonstrated α-adrenergic blocking properties. For instance, compound 8 was found to be more selective for α1-adrenoceptors, while compound 29 was primarily an α2-adrenoceptor antagonist.[7] This highlights the potential of this scaffold in developing cardiovascular drugs with specific adrenergic receptor profiles.

Antitumor Potential: A Nascent Field of Investigation

The exploration of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has revealed their potential as antitumor agents.[16] Modifications aimed at reducing the reactivity of the Michael acceptor system in these molecules led to compounds with moderate to potent activity against various cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HeLa (cervical).[16] For example, compound 6d showed a potent effect on the A549 cell line with an IC50 of 0.26 μM, while compound 8d was highly cytotoxic to the MDA-MB-231 cell line with an IC50 of 0.10 μM.[16] The SAR in this area is still developing, but these initial findings underscore the broad therapeutic potential of the 1-oxa-8-azaspiro[4.5]decane scaffold.

Conclusion and Future Perspectives

The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a remarkably versatile platform for the design of biologically active molecules. The extensive research into its derivatives has yielded potent and selective M1 muscarinic agonists with potential for treating cognitive disorders, as well as high-affinity σ1 receptor ligands with applications in neuroimaging and oncology. The preliminary findings on their antihypertensive and antitumor activities further broaden the therapeutic landscape for this class of compounds.

Future research in this area should continue to focus on:

  • Fine-tuning selectivity: Further structural modifications to enhance subtype selectivity for muscarinic and sigma receptors will be crucial for minimizing off-target effects.

  • Optimizing pharmacokinetic properties: A deeper understanding of how structural features influence absorption, distribution, metabolism, and excretion (ADME) will be essential for translating in vitro potency to in vivo efficacy.

  • Elucidating mechanisms of action: For the emerging areas of antihypertensive and antitumor activity, more detailed mechanistic studies are needed to identify the precise molecular targets and pathways involved.

  • Exploring novel biological targets: The unique three-dimensional nature of the 1-oxa-8-azaspiro[4.5]decane scaffold warrants its exploration against a wider range of biological targets to uncover new therapeutic opportunities.

By leveraging the insights gained from the comprehensive structure-activity relationship studies presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this promising spirocyclic framework.

References

  • Onishi, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(20), 3987-3996. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link]

  • Cruz, L. C., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Wang, R., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6147-6157. [Link]

  • Wang, R., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • Maison, M., et al. (2022). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Chemical Neuroscience, 13(18), 2635-2657. [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]

  • Onishi, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(20), 3997-4004. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Scott, J. D., & Williams, D. H. (2015). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 10(12), 1261-1264. [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Zhang, X., et al. (2023). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 62(26), e202303038. [Link]

  • Kluge, A. F., et al. (1987). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 30(1), 58-66. [Link]

  • Wanibuchi, F., et al. (1990). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 54(3), 285-295. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 27(15), 4887. [Link]

  • Ramirez-Garcia, J. L., et al. (2022). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and 1,6-dioxa-2-azaspiro[4.6]undecane backbones. ResearchGate. [Link]

  • Campo, G., et al. (2023). 1,3,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Sfera - Unife. [Link]

  • Kourounakis, A. P., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. [Link]

  • Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. SciSpace. [Link]

  • Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. ResearchGate. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Onishi, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Kluge, A. F., et al. (1987). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. [Link]

  • Ramirez-Garcia, J. L., et al. (2022). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and 1,6-dioxa-2-azaspiro[4.6]undecane backbones. ResearchGate. [Link]

  • Campo, G., et al. (2023). 1,3,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Sfera - Unife. [Link]

  • Onishi, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

Sources

A Comparative Spectroscopic Guide to N-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane and its Analogs for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate dance of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the very bedrock of scientific integrity. The spirocyclic scaffold, particularly the 1-oxa-8-azaspiro[4.5]decane core, has emerged as a privileged motif in medicinal chemistry, offering a three-dimensional architecture that can effectively probe the complexities of biological targets. Within this class, N-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane stands as a versatile building block. This guide provides a comprehensive analysis of its spectroscopic signature, juxtaposed with its reduced analog, offering a data-driven comparison to aid researchers in synthesis, characterization, and quality control.

The Importance of Rigorous Spectroscopic Analysis

Molecular Structure and Key Spectroscopic Features

The structure of N-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane, with its spirocyclic core, lactone functionality, and the bulky tert-butyloxycarbonyl (Boc) protecting group, gives rise to a distinct set of signals in various spectroscopic techniques.

Caption: Molecular structure of N-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane.

Spectroscopic Data Comparison: The Ketone vs. The Alcohol

A common synthetic transformation involving N-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane is the reduction of the ketone at the 3-position to the corresponding alcohol, N-Boc-3-hydroxy-1-oxa-8-azaspiro[4.5]decane. The spectroscopic data for this reduced analog is more readily available and serves as an excellent point of comparison.

Table 1: Spectroscopic Data Comparison

Spectroscopic TechniqueN-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane (Predicted/Inferred)N-Boc-3-hydroxy-1-oxa-8-azaspiro[4.5]decane (Experimental)Key Differentiating Features
¹H NMR (CDCl₃, 400 MHz) Protons adjacent to the ketone (C2 and C4) are expected to be deshielded. The Boc group protons will appear as a singlet around 1.4-1.5 ppm. The piperidine ring protons will show complex multiplets.A new signal for the hydroxyl proton (OH) will appear, and its chemical shift will be concentration-dependent. The proton on the carbon bearing the hydroxyl group (CH-OH) will be a multiplet, likely in the 3.5-4.5 ppm range.The presence of the hydroxyl proton signal and the upfield shift of the protons adjacent to the former ketone are the most significant differences.
¹³C NMR (CDCl₃, 100 MHz) A characteristic signal for the ketone carbonyl carbon is expected in the range of 200-220 ppm. The Boc carbonyl will be around 155 ppm, and the Boc quaternary carbon around 80 ppm.The ketone carbonyl signal will be absent. A new signal for the carbon bearing the hydroxyl group (CH-OH) will appear in the 60-80 ppm range.The most telling difference is the disappearance of the ketone signal and the appearance of the CH-OH signal in the alcohol.
IR (KBr, cm⁻¹) A strong absorption band for the ketone C=O stretch is expected around 1740-1760 cm⁻¹. The Boc urethane C=O stretch will be observed around 1680-1700 cm⁻¹.A broad O-H stretching band will appear in the region of 3200-3600 cm⁻¹. The ketone C=O stretch will be absent.The presence of the broad O-H band in the alcohol's spectrum is a clear indicator of the reduction.
Mass Spectrometry (GC-MS) Molecular Ion (M⁺) peak at m/z = 255.14.Molecular Ion (M⁺) peak at m/z = 257.16.[1]A 2-unit mass difference in the molecular ion peak is a definitive confirmation of the reduction.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Process the data with an exponential multiplication factor to improve the signal-to-noise ratio and a baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition:

    • Use an appropriate GC column and temperature program to achieve good separation.

    • Acquire the mass spectrum in the electron ionization (EI) mode.

Workflow for Spectroscopic Data Analysis

A systematic approach to data analysis is crucial for accurate structural elucidation.

Spectroscopic_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Interpretation Data Interpretation cluster_Structure_Validation Structure Validation NMR NMR (1H, 13C) Analyze_NMR Analyze NMR: - Chemical Shifts - Integration - Coupling Patterns NMR->Analyze_NMR IR IR Analyze_IR Analyze IR: - Functional Group Region IR->Analyze_IR MS Mass Spec Analyze_MS Analyze MS: - Molecular Ion Peak - Fragmentation MS->Analyze_MS Compare Compare with Expected Structure Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Confirm Confirm Structure Compare->Confirm

Caption: A streamlined workflow for the analysis of spectroscopic data.

Conclusion

The structural verification of N-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane relies on a multi-faceted spectroscopic approach. While a complete, published experimental dataset for the title compound remains elusive, a combination of inferred data, comparison with its reduced analog, and rigorous adherence to standardized analytical protocols can provide a high degree of confidence in its structural assignment. This guide serves as a foundational resource for researchers working with this important synthetic building block, emphasizing the principles of scientific integrity and data-driven decision-making in the pursuit of novel therapeutics.

References

  • Information on the reduced analog N-Boc-1-oxa-8-azaspiro[4.
  • PubChem. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]

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"in vitro testing of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Evaluation of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the in vitro characterization of novel Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate derivatives. As this spirocyclic scaffold represents a newer area of chemical exploration, direct comparative data is sparse. Therefore, this document synthesizes established methodologies for analogous heterocyclic compounds and carbamate-containing molecules to propose a robust, tiered testing cascade. We will move from foundational cytotoxicity and stability assays to more specific, target-oriented investigations, explaining the scientific rationale behind each experimental choice.

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, such as the 1-oxa-8-azaspiro[4.5]decane core, are of significant interest in modern medicinal chemistry. Their rigid, three-dimensional structure offers a distinct advantage over traditional flat, aromatic compounds by providing precise spatial orientation of substituents, which can lead to enhanced target specificity and potency. The inclusion of a carbamate moiety introduces a versatile functional group known for its role in improving metabolic stability and acting as a key pharmacophore in numerous approved drugs.

The initial in vitro assessment of a new chemical series like these derivatives is critical. It aims to answer fundamental questions: Are the compounds cytotoxic? Are they metabolically stable? Do they interact with a specific biological target? The following guide outlines a logical, efficient workflow to address these questions.

Foundational Profiling: Cytotoxicity and Metabolic Stability

Before investigating specific efficacy, it is imperative to establish a baseline toxicity and stability profile. These initial screens act as a crucial filter, eliminating compounds with unfavorable properties early in the discovery process and ensuring that any observed activity in later assays is not a byproduct of general cell death.

General Cytotoxicity Assessment

The first step is to determine the concentration range at which the compounds exhibit cytotoxic effects. This is typically achieved by measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours).

Comparative Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa if oncology is the intended application) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the spiro-carbamate derivatives (e.g., from 100 µM down to 0.1 µM). Add the compounds to the wells and incubate for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Interpretation:

CompoundCell LineIncubation Time (h)IC50 (µM)Interpretation
Derivative AHEK29348> 100Non-toxic at tested concentrations
Derivative BHEK2934815.2Moderate cytotoxicity
DoxorubicinHEK293481.5High cytotoxicity (Positive Control)

Table 1: Example cytotoxicity data for spiro-carbamate derivatives.

Metabolic Stability Assessment

Poor metabolic stability can lead to low bioavailability and short duration of action in vivo. An early assessment using liver microsomes provides a reliable indication of a compound's susceptibility to Phase I metabolism.

Workflow Diagram: In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A 1. Prepare Microsome Mix (Liver Microsomes, NADPH) C 3. Pre-warm Mixes (37°C) A->C B 2. Prepare Compound Stock (1 µM in buffer) B->C D 4. Initiate Reaction (Combine A and B) C->D E 5. Take Timepoint Samples (t=0, 5, 15, 30, 60 min) D->E F 6. Quench Reaction (Add cold Acetonitrile) E->F G 7. Centrifuge & Collect Supernatant F->G H 8. LC-MS/MS Analysis (Quantify remaining parent compound) G->H

Caption: Workflow for a liver microsomal stability assay.

Interpreting the Results: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½). Compounds with a longer half-life are generally considered more stable.

CompoundIn Vitro t½ (min)Interpretation
Derivative A> 60High stability
Derivative B12Low stability
Verapamil (Control)25Moderate stability (Control)

Table 2: Example metabolic stability data.

Target-Specific Evaluation: A Hypothetical Case Study

The carbamate functional group and spirocyclic scaffolds are present in compounds targeting a wide array of proteins, including enzymes (e.g., cholinesterases, proteases) and G-protein coupled receptors (GPCRs). The choice of the next assay depends entirely on the project's therapeutic hypothesis.

Let's hypothesize these derivatives were designed as inhibitors of a specific enzyme, "Enzyme X."

Enzyme Inhibition Assay

A direct biochemical assay is the gold standard for confirming target engagement and determining potency. The assay format (e.g., fluorescence, luminescence, absorbance) will depend on the specific enzyme and available substrates.

Comparative Experimental Protocol: Generic Fluorescence-Based Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, a stock solution of Enzyme X, a fluorogenic substrate, and a serial dilution of the spiro-carbamate derivatives.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of each compound dilution. Include wells for a positive control (a known inhibitor of Enzyme X) and a negative control (vehicle).

  • Enzyme Addition: Add 10 µL of Enzyme X solution to all wells and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate to initiate the enzymatic reaction.

  • Kinetic Read: Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence every minute for 30 minutes. The rate of increase corresponds to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the vehicle control (100% activity) and the positive control (0% activity). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Flow for Hit Validation

G cluster_primary Primary Screen cluster_secondary Secondary Assays cluster_tertiary Functional Outcome A Biochemical Assay (Determine IC50) B Orthogonal Assay (e.g., different substrate/detection) A->B Confirms direct binding C Cell-based Target Engagement (e.g., Cellular Thermal Shift Assay) A->C Confirms binding in cells D Cellular Functional Assay (Measure downstream effect) C->D Links target binding to cellular function

Caption: A tiered approach for validating enzyme inhibitor hits.

Comparative Data Presentation:

CompoundEnzyme X IC50 (µM)Cellular IC50 (µM)Cytotoxicity IC50 (µM)Selectivity Window (Cytotox / Cellular)
Derivative A0.050.25> 100> 400x
Derivative B0.0812.515.2~1.2x
Known Inhibitor0.10.585170x

Table 3: Integrated data summary for prioritizing compounds. A large selectivity window is highly desirable.

Conclusion and Future Directions

This guide outlines a foundational in vitro testing cascade for novel Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate derivatives. By systematically evaluating cytotoxicity, metabolic stability, and target-specific activity, researchers can efficiently identify promising lead candidates. Derivative A, from our hypothetical data, emerges as a superior candidate due to its high potency, excellent metabolic stability, lack of general cytotoxicity, and wide selectivity window. In contrast, Derivative B would likely be deprioritized due to its poor stability and the proximity of its functional activity to its cytotoxic threshold.

The next logical steps would involve expanding the profile of promising candidates to include selectivity panels (testing against related enzymes), determining the mechanism of inhibition (e.g., competitive, non-competitive), and assessing physicochemical properties (e.g., solubility, permeability). This structured, data-driven approach ensures that only the most viable compounds advance toward more complex and resource-intensive in vivo studies.

References

Currently, there are no specific, publicly available research articles detailing the in vitro testing of "Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate derivatives" that can be cited. The methodologies described are based on standard, widely accepted protocols in the field of drug discovery. Authoritative sources for these general protocols are listed below.

  • In Vitro Metabolic Stability in Liver Microsomes. Source: Corning Life Sciences. [Link]

  • Principles of Drug-Target Interaction and IC50 Determination. Source: BPS Bioscience. [Link]

A Researcher's Guide to the Biological Evaluation of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a range of biological systems. Analogs of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, a key synthetic intermediate, present a rich chemical space for the discovery of novel therapeutics.[1] This guide provides a comprehensive framework for the systematic biological evaluation of a library of these analogs, designed for researchers in drug discovery and development. Our approach emphasizes a tiered, data-driven progression from broad-based cellular screening to more complex mechanistic and functional assays, ensuring a thorough and efficient evaluation process.

Part 1: Foundational Strategy - A Tiered Approach to Biological Evaluation

A successful evaluation campaign for a novel analog series hinges on a logical, stepwise process. This strategy allows for early identification of promising candidates and eliminates less viable compounds, conserving resources.[2][3] We advocate for a three-tiered approach:

  • Tier 1: Primary Screening: Focuses on general cytotoxicity and initial target engagement. The goal is to quickly identify analogs with biological activity at relevant concentrations while flagging those with overt toxicity.

  • Tier 2: Secondary & Mechanistic Assays: For active, non-toxic analogs, this tier delves into the mechanism of action. This includes target validation, pathway analysis, and assessing functional cellular outcomes.

  • Tier 3: In Vivo & Advanced In Vitro Models: The most promising candidates from Tier 2 are advanced to more complex biological systems that mimic human physiology more closely.

Tiered_Evaluation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Advanced Models T1_Start Analog Library T1_Cytotox Cytotoxicity Profiling (e.g., MTT Assay) T1_Start->T1_Cytotox T1_Target Initial Target Binding (if target is known) T1_Start->T1_Target T1_Decision Active & Non-Toxic? T1_Cytotox->T1_Decision T1_Target->T1_Decision T2_Dose Dose-Response Analysis T1_Decision->T2_Dose Yes T1_End Inactive/Toxic T1_Decision->T1_End T2_MoA Mechanism of Action Studies (e.g., Signaling Pathway Analysis) T2_Dose->T2_MoA T2_Functional Functional Cellular Assays T2_MoA->T2_Functional T2_Decision Confirmed MoA & Function? T2_Functional->T2_Decision T3_3D 3D Culture Models (Spheroids/Organoids) T2_Decision->T3_3D Yes T2_End Discard T2_Decision->T2_End T3_InVivo In Vivo Efficacy Models (e.g., Xenograft Models) T3_3D->T3_InVivo T3_End Lead Candidate T3_InVivo->T3_End

Caption: A tiered workflow for the biological evaluation of novel chemical analogs.

Part 2: Experimental Protocols and Data Interpretation

This section details the experimental methodologies for each tier of the evaluation process. The choice of specific assays should be guided by the therapeutic hypothesis for the analog series. Given that spirocyclic compounds have shown promise in oncology and neurology, we will use examples relevant to these fields.[4][5][6]

Tier 1: Primary Screening Protocols

1. General Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol:

  • Cell Plating: Seed human cancer cell lines (e.g., HCT116 for colon cancer, PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate analogs. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined using non-linear regression analysis.

2. Initial Target Engagement: Radioligand Binding Assay (Example: Sigma-1 Receptor)

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been identified as high-affinity ligands for the sigma-1 (σ1) receptor, a target implicated in various neurological disorders.[7][8] A radioligand binding assay is a direct method to quantify the affinity of the analogs for this receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the σ1 receptor (e.g., CHO-σ1R cells).

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled σ1 receptor ligand (e.g., [³H]-pentazocine) and varying concentrations of the unlabeled test analogs.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) for each analog, which represents its binding affinity for the receptor. A lower Ki value indicates higher affinity.

Comparative Data for Tier 1
Analog IDCore StructureR1 GroupR2 GroupCytotoxicity IC50 (µM, HCT116)σ1 Receptor Ki (nM)
Lead-01 Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamateHH> 100550
ANA-01 "CH3H85.325.1
ANA-02 "HPhenyl5.212.3
ANA-03 "CH3Phenyl2.84.7
ANA-04 "FH> 100480

This is a hypothetical data table for illustrative purposes.

From this initial screen, ANA-02 and ANA-03 emerge as promising candidates due to their potent cytotoxicity and high affinity for the σ1 receptor.

Tier 2: Mechanistic Elucidation

For analogs like ANA-02 and ANA-03, the next step is to understand how they exert their effects.

1. Apoptosis Induction Analysis by Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.

Experimental Protocol:

  • Cell Treatment: Treat HCT116 cells with the IC50 concentration of the selected analogs for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive/PI-negative cells: Early apoptosis

    • Annexin V-positive/PI-positive cells: Late apoptosis/necrosis

2. Signaling Pathway Analysis: Western Blotting

Based on the biological target, specific signaling pathways can be investigated. For instance, σ1 receptor modulation can impact pathways related to cellular stress and survival, such as the unfolded protein response (UPR) or MAPK pathways.

Sigma1_Signaling cluster_membrane Endoplasmic Reticulum Membrane Sigma1 σ1 Receptor Chaperone BiP/GRP78 Sigma1->Chaperone Releases IRE1 IRE1α ER_Stress ER Stress IRE1->ER_Stress Induces Analog Analog (e.g., ANA-03) Analog->Sigma1 Binds Chaperone->IRE1 Activates Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: A potential signaling pathway involving the σ1 receptor and ER stress.

Experimental Protocol:

  • Cell Lysis: Treat cells with the analogs for various time points, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the hypothesized pathway (e.g., BiP/GRP78, CHOP, cleaved caspase-3) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence substrate.

Tier 3: Advanced Models

1. 3D Spheroid Culture

Three-dimensional cell cultures more accurately represent the in vivo tumor microenvironment.

Experimental Protocol:

  • Spheroid Formation: Generate spheroids from cancer cells using ultra-low attachment plates.

  • Compound Treatment: Treat the established spheroids with the lead analogs.

  • Viability Assessment: Assess the viability of cells within the spheroid using assays like the CellTiter-Glo® 3D Cell Viability Assay.

2. In Vivo Efficacy Studies

The gold standard for preclinical evaluation is testing in animal models.[9] For anticancer agents, a xenograft model in immunodeficient mice is commonly used.[3]

Experimental Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into immunodeficient mice.

  • Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the analog via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Growth Monitoring: Measure tumor volume regularly.

  • Endpoint Analysis: At the end of the study, tumors and major organs can be harvested for further analysis (e.g., histology, biomarker analysis).

Conclusion

The biological evaluation of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate analogs requires a systematic and multi-faceted approach. By employing a tiered screening cascade, researchers can efficiently identify and characterize promising new chemical entities. The methodologies outlined in this guide, from initial cytotoxicity screens to in vivo efficacy studies, provide a robust framework for advancing novel spirocyclic compounds from the bench to potential clinical applications. The key is to allow the biological data at each stage to drive the decision-making process for progressing to the next, more complex and resource-intensive level of evaluation.

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Google Scholar.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed.
  • tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate. (n.d.). Benchchem.
  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021). PubMed.
  • In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. (n.d.). ProBio CDMO.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (n.d.). MDPI.
  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (n.d.). Oriental Journal of Chemistry.
  • (PDF) New anticancer agents: In vitro and in vivo evaluation. (2005). ResearchGate.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF. (n.d.). ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed protocol for the proper disposal of tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate (CAS No. 1377187-33-1), a heterocyclic building block utilized in pharmaceutical synthesis. The procedures outlined below are grounded in established safety protocols for carbamate compounds and insights from structurally similar molecules.

Hazard Assessment and Chemical Profile

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate belongs to the carbamate class of compounds. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally analogous azaspiro compounds provide critical safety insights.

Inferred Hazard Profile:

Based on the GHS classifications of similar compounds, such as tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, it is prudent to handle tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate as a hazardous substance with the following potential hazards[1][2][3][4]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 1377187-33-1[5][6][7][8]
Molecular Formula C₁₃H₂₄N₂O₃[5][7][8]
Molecular Weight 256.34 g/mol [8]
Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: A lab coat is required. Ensure full skin coverage.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.

Disposal Workflow

The disposal of tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate must comply with federal, state, and local regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates carbamate production wastes as hazardous.[12][13]

Step-by-Step Disposal Protocol:

  • Segregation:

    • Do not mix tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate with other chemical waste unless compatibility is confirmed.

    • Collect waste in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate".

    • Include the approximate quantity of waste and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Waste Manifest and Pickup:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • A hazardous waste manifest will be required for transportation and disposal.

Visualizing the Disposal Workflow:

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Unused Chemical or Residue ppe Don Appropriate PPE start->ppe Step 1 segregate Segregate Waste ppe->segregate Step 2 label_container Label Container segregate->label_container Step 3 store Store in Designated Area label_container->store Step 4 contact_ehs Contact EHS/Contractor store->contact_ehs Step 5 manifest Complete Waste Manifest contact_ehs->manifest Step 6 end Licensed Disposal manifest->end Step 7

Caption: Disposal workflow for tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Decontamination of Empty Containers

Empty containers that held tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate must be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone, methanol).

  • Rinsate Collection: Collect the rinsate as hazardous waste.

  • Disposal of Rinsed Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste, but confirm this with your local regulations.

Chemical Inactivation (For Informational Purposes Only)

While not a recommended on-site disposal method for most laboratories, understanding the chemical reactivity of the Boc-protecting group can be informative.

  • Acidic Hydrolysis: The Boc group can be cleaved by treatment with strong acids like trifluoroacetic acid or hydrochloric acid.[9][10][11] This process, however, would generate a new set of chemical waste products that would also require proper disposal.

  • Thermal Decomposition: Carbamates can be thermally decomposed, but this often requires high temperatures and specialized equipment to control the release of potentially hazardous byproducts like isocyanates.[2][12][13]

It is critical to emphasize that chemical treatment of hazardous waste should only be performed by trained personnel in facilities designed for such operations.

Decision Tree for Disposal:

is_waste Is the material waste? is_spill Is it a spill? is_waste->is_spill No collect_waste Collect in Labeled Hazardous Waste Container is_waste->collect_waste Yes is_container Is it an empty container? is_spill->is_container No follow_spill_protocol Follow Spill Management Protocol is_spill->follow_spill_protocol Yes triple_rinse Triple Rinse Container is_container->triple_rinse Yes dispose_rinsate Dispose of Rinsate as Hazardous Waste triple_rinse->dispose_rinsate dispose_container Dispose of Container per Local Regulations triple_rinse->dispose_container

Caption: Decision tree for handling tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, Section B: Physical Organic. [Link]

  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [Link]

  • Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. National Institutes of Health. [Link]

  • tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate - [B82624]. Synthonix. [Link]

  • tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem. [Link]

  • Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. National Institutes of Health. [Link]

  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem. [Link]

  • tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate, min 97%, 100 mg. Stratech. [Link]

  • Tert-Butyl ((3S,4S)-3-Methyl-2-Oxa-8-Azaspiro[4.5]Decan-4-Yl)Carbamate. MySkinRecipes. [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate 1g. Dana Bioscience. [Link]

  • tert-Butyl 1-oxa-8-azaspiro[4.5]decan-3-ylcarbamate (CAS No. 1377187-33-1) Suppliers. ChemicalRegister. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. Alfred University. [Link]

  • RCRA Listed Hazardous Waste. California Department of Toxic Substances Control. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

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A Researcher's Guide to the Safe Handling of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate (CAS No. 1377187-33-1).[1] The procedural guidance herein is intended to promote laboratory safety and ensure proper chemical handling from receipt to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Given the anticipated hazards, the following personal protective equipment is mandatory when handling Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.To prevent skin contact and subsequent irritation. Chemotherapy-rated gloves that meet the ASTM D6978 standard offer a high level of protection.[5]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that could cause serious eye irritation. Standard safety glasses are insufficient.[6][7]
Skin and Body Protection A disposable, fluid-resistant laboratory coat.To prevent contamination of personal clothing and skin. Gowns should be changed regularly, especially after handling significant quantities of the compound.[8]
Respiratory Protection Work should be conducted in a certified chemical fume hood.To minimize inhalation of any dust or aerosols, which may cause respiratory tract irritation.[3][4] For procedures with a high potential for aerosolization, a NIOSH-approved respirator may be necessary.[9]
Operational Workflow for Safe Handling

The following step-by-step workflow is designed to minimize exposure and ensure the safe handling of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate throughout its lifecycle in the laboratory.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Conduct Risk Assessment Review SDS of Analogs Don_PPE Don Appropriate PPE Prep->Don_PPE Receive Receiving and Unpacking (in a fume hood) Don_PPE->Receive Store Storage (Cool, dry, well-ventilated) Receive->Store Weigh Weighing and Aliquoting (in a fume hood) Store->Weigh Reaction Reaction Setup and Execution (in a fume hood) Weigh->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Waste Dispose of Waste (as hazardous chemical waste) Doff_PPE->Waste

Caption: A logical workflow for the safe handling of Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate.

Step-by-Step Handling Procedures

1. Receiving and Unpacking:

  • Upon receipt, immediately transport the chemical to a designated laboratory area.

  • Don all required PPE before opening the shipping container.

  • Conduct the unpacking process within a certified chemical fume hood to contain any potential airborne particles.

  • Inspect the container for any damage or leaks. If compromised, consult your institution's environmental health and safety (EHS) office.

2. Storage:

  • Store Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate in a tightly sealed, clearly labeled container.

  • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Weighing and Aliquoting:

  • All manipulations, including weighing and transferring the solid compound, must be performed in a chemical fume hood to prevent inhalation of dust.

  • Use dedicated spatulas and weighing boats.

  • Minimize the creation of dust by handling the material gently.

4. Reaction Setup and Execution:

  • When setting up reactions, ensure all glassware is clean and dry.

  • If the reaction involves heating, ensure the setup is secure and a cooling condenser is in place if necessary.

  • For reactions involving the transfer of solutions, use a cannula or syringe to avoid spills and exposure.[11][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, use an absorbent material to contain it. Place the absorbed material in a sealed container for proper disposal. For large spills, contact your institution's EHS office immediately.[3]
Disposal Plan

All waste materials contaminated with Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate must be treated as hazardous chemical waste.

Disposal_Plan cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Final Disposal Solid_Waste Contaminated PPE (gloves, coats, etc.) Solid_Container Sealed, Labeled Hazardous Waste Bag Solid_Waste->Solid_Container Liquid_Waste Reaction Quench and Solvent Rinses Liquid_Container Sealed, Labeled Hazardous Waste Bottle Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Needles and Syringes Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: A systematic approach to the disposal of waste contaminated with Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate.

1. Waste Segregation:

  • Solid Waste: Contaminated gloves, disposable lab coats, weighing paper, and absorbent materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses from contaminated glassware should be collected in a separate, sealed, and labeled hazardous waste container.

  • Sharps Waste: Any contaminated needles or syringes must be disposed of in a designated, puncture-proof sharps container.[13]

2. Disposal Procedure:

  • Do not dispose of any waste containing this compound down the drain or in the regular trash.

  • All hazardous waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's EHS office for guidance on proper disposal procedures and to schedule a waste pickup.[14][15]

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate, ensuring a safe and productive laboratory environment.

References

  • PubChem. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet. (2021-05-01). [Link]

  • PubChem. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. [Link]

  • Synthonix. tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate. [Link]

  • Scharlab. Personal protective equipment for laboratory. [Link]

  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. (2019-03-05). [Link]

  • Pharmacy Times. USP Chapter <800>: Personal Protective Equipment. (2018-09-04). [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30). [Link]

  • Dana Bioscience. tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate 1g. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • ACS Chemical Health & Safety. Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022-01-05). [Link]

  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • PubChem. 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. 8-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)butyl-1,1,2,2,3,3,4,4-d8)-8-azaspiro(4.5)decane-7,9-dione. National Center for Biotechnology Information. [Link]

  • ResearchGate. Safe Handling of Cannulas and Needles in Chemistry Laboratories. [Link]

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